molecular formula CH6NO3P B12380556 (Aminomethyl)phosphonic acid-13C,15N

(Aminomethyl)phosphonic acid-13C,15N

カタログ番号: B12380556
分子量: 113.023 g/mol
InChIキー: MGRVRXRGTBOSHW-ZDOIIHCHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(Aminomethyl)phosphonic acid-13C,15N is a useful research compound. Its molecular formula is CH6NO3P and its molecular weight is 113.023 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

CH6NO3P

分子量

113.023 g/mol

IUPAC名

(15N)azanyl(113C)methylphosphonic acid

InChI

InChI=1S/CH6NO3P/c2-1-6(3,4)5/h1-2H2,(H2,3,4,5)/i1+1,2+1

InChIキー

MGRVRXRGTBOSHW-ZDOIIHCHSA-N

異性体SMILES

[13CH2]([15NH2])P(=O)(O)O

正規SMILES

C(N)P(=O)(O)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of (Aminomethyl)phosphonic acid-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

(Aminomethyl)phosphonic acid (AMPA) is recognized primarily as the main degradation product of glyphosate, one of the world's most widely used herbicides. The isotopically labeled variant, (Aminomethyl)phosphonic acid-13C,15N, incorporates stable isotopes of carbon (¹³C) and nitrogen (¹⁵N). This labeling renders the molecule heavier than its native counterpart, making it an ideal internal standard for quantitative analyses.[1] Its primary application is in analytical chemistry, particularly in methods using mass spectrometry, to ensure the accurate quantification of AMPA in complex matrices like water, soil, food, and biological fluids.[2][3][4] The use of an isotopic internal standard is crucial for correcting variations in sample preparation and instrument response, thereby improving the reliability and precision of analytical results.[2][5]

Basic Physical and Chemical Properties

The fundamental properties of this compound are nearly identical to those of unlabeled AMPA, with the primary difference being its molecular weight. Isotopic substitution has a negligible effect on properties such as melting point, solubility, and acidity (pKa).

PropertyValueSource(s)
Chemical Formula ¹³CH₆¹⁵NO₃P[6]
Molecular Weight 113.02 g/mol [6]
Appearance White Solid[7]
Melting Point >300 °C (for unlabeled AMPA)[7]
Water Solubility Soluble[7][8]
Acidity (pKa) pKₐ₁: ~2.35, pKₐ₂: ~5.9, pKₐ₃: ~10.8 (at 25°C, for unlabeled AMPA)[7]
Stability Stable. Should be protected from moisture. Incompatible with strong oxidizing agents.[7]
Isotopic Enrichment Typically ≥98% for ¹⁵N and ≥99% for ¹³C[9][10]
Unlabeled CAS Number 1066-51-9[9][10]
Labeled SMILES String [15NH2][13CH2]P(=O)(O)O[6]
Biological and Environmental Significance

AMPA is formed in the environment through the microbial degradation of glyphosate. Understanding its properties is crucial for monitoring environmental contamination and assessing human exposure to glyphosate-related compounds.

Glyphosate_Degradation glyphosate Glyphosate C₃H₈NO₅P process Microbial Degradation glyphosate->process ampa (Aminomethyl)phosphonic acid (AMPA) ¹³CH₆¹⁵NO₃P process->ampa

Biological Degradation Pathway of Glyphosate to AMPA.

AMPA is an amphoteric molecule, meaning it can act as both an acid and a base. Its chemical structure contains a basic amino group and acidic phosphonic acid groups, resulting in multiple dissociation constants (pKa values).[8] This property dictates the molecule's charge state at different pH levels, which is a critical factor in its environmental mobility and in the design of analytical extraction methods.

AMPA_Speciation cluster_0 pH < 2.35 cluster_1 2.35 < pH < 5.9 cluster_2 5.9 < pH < 10.8 cluster_3 pH > 10.8 node1 H₃N⁺-CH₂-PO(OH)₂ (Cationic) node2 H₃N⁺-CH₂-PO(O⁻)(OH) (Zwitterionic) node1->node2 pKₐ₁ ≈ 2.35 node3 H₂N-CH₂-PO(O⁻)₂ (Anionic, -1) node2->node3 pKₐ₂ ≈ 5.9 node4 H₂N-CH₂-PO(O⁻)₂ (Anionic, -2) node3->node4 pKₐ₃ ≈ 10.8

Ionic Speciation of AMPA at Different pH Values.

Experimental Protocols

Protocol for pKa Determination via Potentiometric Titration

This standard method is used to determine the acid dissociation constants of a substance.

  • Objective: To determine the pKa values of (Aminomethyl)phosphonic acid by measuring pH changes upon the addition of a titrant.

  • Materials:

    • (Aminomethyl)phosphonic acid sample

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

    • Deionized, CO₂-free water

    • Calibrated pH meter and electrode

    • Magnetic stirrer and stir bar

    • Burette

  • Methodology:

    • Preparation: Accurately weigh a sample of (Aminomethyl)phosphonic acid and dissolve it in a known volume of deionized water in a beaker.

    • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette containing the standardized NaOH solution above the beaker.

    • Initial Measurement: Record the initial pH of the AMPA solution.

    • Titration: Begin adding the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.

    • Data Collection: Continue the titration well past the final equivalence point, ensuring all three protons have been titrated.

    • Analysis:

      • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

      • Calculate the first derivative (ΔpH/ΔV) to accurately determine the equivalence points, which appear as peaks.

      • The pKa values correspond to the pH at the half-equivalence points (i.e., the pH at half the volume of NaOH required to reach each equivalence point).

Protocol for Quantification of AMPA using LC-MS/MS with Isotopic Internal Standard

This compound is primarily used as an internal standard (IS) for the accurate quantification of native AMPA in various samples.[2][4]

  • Objective: To accurately measure the concentration of unlabeled AMPA in a sample matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and an isotopic internal standard.

  • Materials:

    • Sample (e.g., water, urine extract)

    • This compound (Internal Standard) solution of known concentration

    • LC-MS/MS system with an electrospray ionization (ESI) source

    • Appropriate LC column (e.g., mixed-mode anion exchange, HILIC)[3]

    • Mobile phases and sample preparation reagents (e.g., solid-phase extraction cartridges)[2][4]

  • Methodology:

    • Standard and Sample Preparation:

      • Prepare a series of calibration standards containing known concentrations of native AMPA.

      • Spike a constant, known amount of the this compound internal standard solution into every calibration standard, quality control sample, and unknown sample.[3][11]

      • Perform sample cleanup if necessary, for example, using solid-phase extraction (SPE) to remove interfering matrix components.[2][4]

    • LC-MS/MS Analysis:

      • Inject the prepared samples into the LC-MS/MS system.

      • The LC system separates AMPA from other components in the sample.

      • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both native AMPA (e.g., m/z 110 → 79) and the labeled internal standard (e.g., m/z 112 → 63).[5]

    • Quantification:

      • Integrate the peak areas for both the native analyte and the internal standard.

      • Calculate the ratio of the analyte peak area to the internal standard peak area.

      • Construct a calibration curve by plotting this ratio against the known concentrations of the calibration standards.

      • Determine the concentration of AMPA in the unknown samples by interpolating their peak area ratios from the calibration curve. The ratio-based calculation corrects for any loss during sample prep or fluctuations in instrument performance.

LCMS_Workflow start Sample Collection (e.g., Water, Urine) prep Sample Preparation start->prep spike Spike with known amount of (Aminomethyl)phosphonic acid-¹³C,¹⁵N (IS) prep->spike lc LC Separation (e.g., Mixed-Mode Column) spike->lc ms Tandem MS Detection (MRM) Monitor transitions for Analyte and IS lc->ms data Data Analysis ms->data quant Calculate Peak Area Ratio (Analyte/IS) Quantify using Calibration Curve data->quant end Final Concentration quant->end

Workflow for AMPA Quantification using an Isotopic Internal Standard.

References

An In-depth Technical Guide to the Synthesis of 13C,15N Labeled α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Stable isotope-labeled compounds are indispensable tools in modern biomedical research and drug development. The incorporation of heavy isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into molecules allows for their precise tracking and quantification in complex biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a key excitatory neurotransmitter in the central nervous system, and its labeled analogues are crucial for studying its metabolism, receptor binding, and pharmacokinetics. This technical guide provides a detailed overview of a feasible synthetic route for producing dual-labeled [¹³C,¹⁵N]-AMPA, based on established chemical principles and analogous syntheses of structurally related compounds.

While specific, detailed protocols for the dual labeling of AMPA are not extensively published, a robust synthetic strategy can be devised by adapting the well-documented synthesis of isotopically labeled glyphosate (B1671968), a structurally similar aminophosphonate. The most viable approach involves the phosphomethylation of isotopically labeled glycine (B1666218). This method allows for the direct incorporation of both ¹³C and ¹⁵N isotopes from commercially available starting materials.

Core Synthetic Pathway: Phosphomethylation of [¹³C,¹⁵N]-Glycine

The proposed synthesis of [¹³C,¹⁵N]-AMPA proceeds via a one-pot reaction involving the condensation of [¹³C₂, ¹⁵N]-glycine with [¹³C]-paraformaldehyde and a phosphite (B83602) source, followed by hydrolysis. This approach is advantageous as it introduces the isotopic labels in the final steps of the synthesis, maximizing the incorporation of the expensive labeled precursors.

Data Presentation: Starting Materials and Expected Outcomes

The following tables summarize the key starting materials and the expected quantitative outcomes of the synthesis. The yields are estimated based on analogous reactions for the synthesis of labeled glyphosate and may vary depending on specific reaction conditions and scale.

Table 1: Isotopic Starting Materials

Compound NameChemical FormulaIsotopic LabelingSupplier Example
[¹³C₂, ¹⁵N]-Glycine¹³C₂H₅¹⁵NO₂¹³C at C1 and C2, ¹⁵N at the amino groupCambridge Isotope Laboratories, Inc.
[¹³C]-Paraformaldehyde(¹³CH₂O)n¹³C in the methylene (B1212753) unitsSigma-Aldrich/Merck
Diethyl PhosphiteC₄H₁₁O₃PUnlabeledCommercially available

Table 2: Reaction Parameters and Expected Yields

StepReaction TypeKey ReagentsTemperature (°C)Time (h)Expected Yield (%)Isotopic Enrichment (%)
1Phosphomethylation[¹³C₂, ¹⁵N]-Glycine, [¹³C]-Paraformaldehyde, Diethyl Phosphite100-1102-370-80>98
2HydrolysisConcentrated HCl110 (reflux)4-685-95>98
Overall----60-75>98

Experimental Protocols

Synthesis of Diethyl (([¹³C,¹⁵N]-carboxymethyl)amino)[¹³C]methylphosphonate

Materials:

  • [¹³C₂, ¹⁵N]-Glycine (1.0 eq)

  • [¹³C]-Paraformaldehyde (1.1 eq)

  • Diethyl phosphite (1.2 eq)

  • Triethylamine (B128534) (2.5 eq)

  • Toluene (solvent)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add [¹³C₂, ¹⁵N]-glycine and toluene.

  • Add triethylamine to the suspension and stir until the glycine is fully dissolved.

  • Add [¹³C]-paraformaldehyde and diethyl phosphite to the reaction mixture.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting solution containing the intermediate diethyl ester can be used directly in the next step or purified by vacuum distillation to remove excess triethylamine and toluene.

Hydrolysis to [¹³C,¹⁵N]-AMPA

Materials:

  • Crude diethyl (([¹³C,¹⁵N]-carboxymethyl)amino)[¹³C]methylphosphonate

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • To the crude ester from the previous step, add concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 110°C) for 4-6 hours to ensure complete hydrolysis of the ester groups.

  • After cooling to room temperature, the solvent and excess HCl are removed under reduced pressure using a rotary evaporator.

  • The resulting solid residue is dissolved in a minimum amount of hot deionized water and recrystallized by the addition of ethanol (B145695) or isopropanol.

  • The crystalline product, [¹³C,¹⁵N]-AMPA, is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.

Characterization:

The final product should be characterized to confirm its identity, purity, and isotopic enrichment.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic incorporation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹⁵N): To confirm the structure and the positions of the isotopic labels.

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.

Mandatory Visualization

Synthetic Pathway Diagram

Synthesis_Pathway Synthetic Pathway for [13C,15N]-AMPA cluster_start Starting Materials cluster_reaction1 Step 1: Phosphomethylation cluster_reaction2 Step 2: Hydrolysis Glycine [13C2, 15N]-Glycine Intermediate Diethyl (([13C,15N]-carboxymethyl)amino)[13C]methylphosphonate Glycine->Intermediate Toluene, Triethylamine Reflux Paraform [13C]-Paraformaldehyde Paraform->Intermediate Phosphite Diethyl Phosphite Phosphite->Intermediate AMPA [13C,15N]-AMPA Intermediate->AMPA Conc. HCl Reflux

Caption: Synthetic pathway for the preparation of [¹³C,¹⁵N]-AMPA.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for [13C,15N]-AMPA Synthesis Start Start Setup Setup Dry Reaction Flask under Nitrogen Start->Setup Add_Glycine Add [13C2, 15N]-Glycine and Toluene Setup->Add_Glycine Add_TEA Add Triethylamine and Dissolve Glycine Add_Glycine->Add_TEA Add_Reagents Add [13C]-Paraformaldehyde and Diethyl Phosphite Add_TEA->Add_Reagents Reflux1 Heat to Reflux (2-3 hours) Add_Reagents->Reflux1 Cool1 Cool to Room Temperature Reflux1->Cool1 Add_HCl Add Concentrated HCl Cool1->Add_HCl Reflux2 Heat to Reflux (4-6 hours) Add_HCl->Reflux2 Cool2 Cool to Room Temperature Reflux2->Cool2 Evaporate Remove Solvent under Reduced Pressure Cool2->Evaporate Recrystallize Recrystallize from Water/Ethanol Evaporate->Recrystallize Filter_Dry Filter and Dry the Product Recrystallize->Filter_Dry Characterize Characterize Product (MS, NMR, HPLC) Filter_Dry->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow for the synthesis of [¹³C,¹⁵N]-AMPA.

The synthesis of ¹³C,¹⁵N labeled AMPA is a critical process for advancing neuroscience research. The phosphomethylation of isotopically labeled glycine presents a feasible and efficient method for producing this important research tool. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to successfully synthesize and purify dual-labeled AMPA for their specific applications. Careful execution of the experimental procedures and thorough characterization of the final product are paramount to ensure the quality and reliability of the labeled compound in subsequent studies.

The Isotopic Tracer: A Technical Guide to (Aminomethyl)phosphonic acid-13C,15N in Analytical and Environmental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Aminomethyl)phosphonic acid (AMPA) is the primary degradation product of glyphosate (B1671968), the world's most widely used herbicide. The prevalence of glyphosate has led to increasing concern over its environmental fate and potential human exposure. Accurate and precise quantification of glyphosate and AMPA is therefore critical. This technical guide details the application of (Aminomethyl)phosphonic acid-13C,15N, a stable isotope-labeled (SIL) analogue of AMPA, which is indispensable for reliable analysis in complex matrices.

Core Application: Isotope Dilution Analysis

The principal application of this compound is as an internal standard in isotope dilution mass spectrometry, most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Due to its identical chemical structure and properties to the native AMPA, the SIL form co-behaves throughout sample extraction, purification, and analysis. This mitigates variability from matrix effects and sample preparation losses, ensuring highly accurate quantification.[4]

This SIL is crucial for:

  • Environmental Monitoring: Measuring trace levels of AMPA in water (ground, surface, and drinking), soil, and sediment.[1][2]

  • Food Safety and Residue Analysis: Quantifying AMPA residues in a wide range of food products to ensure compliance with regulatory limits.[5][6][7]

  • Human Biomonitoring: Assessing human exposure by measuring AMPA in biological samples such as urine.[4][8]

  • Metabolic and Degradation Studies: Tracing the environmental fate and degradation pathways of glyphosate.

Data Presentation: Performance of Analytical Methods

The use of this compound as an internal standard allows for robust and sensitive analytical methods across various sample types. The following tables summarize typical quantitative performance data from published methodologies.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixMethodMDL (ng/mL or µg/L)LOQ (ng/mL, µg/L, or µg/kg)Reference
AMPAWaterLC-MS/MS with Isotope Dilution-0.02[9]
AMPAWaterLC-MS/MS (Direct Injection)-0.02[10]
AMPAHuman UrineLC-MS/MS with SPE0.120.40[4]
AMPABeebreadLC-MS/MS with MISPE-5[11]
AMPAHoneyLC-MS/MS with SPE-1[7]

MDL: Method Detection Limit; LOQ: Limit of Quantification; SPE: Solid-Phase Extraction; MISPE: Molecularly Imprinted Solid-Phase Extraction.

Table 2: Analyte Recovery and Precision

AnalyteMatrixSpiking LevelRecovery (%)Relative Standard Deviation (RSD) (%)Reference
AMPAWater0.02 µg/L80-120<6[10]
AMPAWater0.05 µg/L80-120<6[10]
AMPAHuman UrineSpiked79.1-1194-10[4]
AMPABeebread5, 10, 100 µg/kg76-111≤18[11]
AMPAMilk-84-111<8[6]
AMPAHoney-87-111<12[6]

Experimental Protocols

Analysis of AMPA in Water Samples (Based on USGS Method O-2141-09)

This protocol involves derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) followed by online solid-phase extraction (SPE) and LC-MS/MS analysis.[1][2]

a. Sample Preparation and Derivatization:

  • Filter the water sample through a 0.45 µm filter.

  • To a known volume of the sample, add a precise amount of the this compound internal standard solution.

  • Add borate (B1201080) buffer to adjust the pH to approximately 9.0.

  • Add FMOC-Cl solution in acetonitrile. Vortex the sample and allow it to react for a specified time (e.g., 2 hours at 37°C) to form the FMOC-derivatives of AMPA and the internal standard.[12]

  • Acidify the sample with phosphoric acid to stop the reaction.[12]

b. LC-MS/MS Analysis:

  • Online SPE: Inject the derivatized sample into the LC system. The sample is first loaded onto an online SPE cartridge (e.g., Oasis HLB) to concentrate the analytes and remove salts.

  • Chromatographic Separation: After loading, the valve is switched, and the analytes are eluted from the SPE cartridge onto an analytical column (e.g., a C18 column) with the mobile phase. A gradient elution is typically used.

  • Mass Spectrometry: The eluent from the column is introduced into the mass spectrometer.

    • Ionization: Use Electrospray Ionization (ESI) in negative ion mode.

    • Detection: Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the native AMPA-FMOC derivative and the isotopic internal standard.[1] For AMPA-13C,15N, the precursor ion is m/z 112, and a common product ion is m/z 63.[10]

Direct Analysis of AMPA in Food Samples (General Workflow)

This protocol is a generalized procedure for food matrices, which may require adjustments based on the specific food type.[5]

a. Sample Preparation (QuPPe-based Extraction):

  • Weigh a homogenized portion of the food sample into a centrifuge tube.

  • Add a precise amount of the this compound internal standard.

  • Add acidified methanol (B129727) and shake vigorously for extraction.

  • Add salts (e.g., MgSO₄ and NaCl) for partitioning and shake again.

  • Centrifuge the sample to separate the layers.

  • Take an aliquot of the supernatant (methanol layer) for analysis.

b. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the extract into an LC system equipped with a specialized column for polar pesticides (e.g., an anion exchange or porous graphitic carbon column).

  • Mass Spectrometry:

    • Ionization: ESI in negative ion mode.

    • Detection: Use MRM to monitor the transitions for native AMPA (e.g., precursor m/z 110 to products m/z 79 and m/z 63) and the internal standard (precursor m/z 112 to product m/z 63).[5][10]

Mandatory Visualizations

Glyphosate_Degradation cluster_gox GOX Pathway cluster_cpl C-P Lyase Pathway Glyphosate Glyphosate AMPA (Aminomethyl)phosphonic acid (AMPA) Glyphosate->AMPA Glyphosate oxidoreductase (GOX) Glyoxylate Glyoxylate Glyphosate->Glyoxylate Glyphosate oxidoreductase (GOX) Sarcosine Sarcosine Glyphosate->Sarcosine C-P Lyase Formaldehyde Formaldehyde AMPA->Formaldehyde C-P Lyase Phosphate1 Phosphate Sarcosine->Phosphate1 Sarcosine Oxidase Phosphate2 Phosphate Formaldehyde->Phosphate2 Further Degradation

Caption: Major microbial degradation pathways of glyphosate.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (Water, Soil, Food, etc.) Spike 2. Spike with AMPA-13C,15N (Internal Standard) Sample->Spike Extract 3. Extraction / Cleanup (e.g., QuPPe, SPE) Spike->Extract LC 4. LC Separation Extract->LC MSMS 5. MS/MS Detection (MRM Mode) LC->MSMS Quant 6. Quantification (Ratio of Analyte to Internal Standard) MSMS->Quant Report 7. Final Concentration Report Quant->Report

Caption: Analytical workflow for AMPA using an internal standard.

References

Commercial Suppliers and Technical Guide for (Aminomethyl)phosphonic acid-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring high-purity, isotopically labeled (Aminomethyl)phosphonic acid (AMPA), several commercial suppliers offer this compound, primarily for use as an internal standard in analytical methodologies. This technical guide provides a comprehensive overview of the available commercial options, detailed experimental protocols for its application, and relevant metabolic pathway information.

Commercial Availability

(Aminomethyl)phosphonic acid-13C,15N is available from various chemical suppliers, typically as a solution or in solid form. The isotopic labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry to mitigate matrix effects and improve accuracy. Below is a summary of offerings from prominent suppliers.

SupplierProduct NameCAS Number (Labeled)Isotopic EnrichmentChemical PurityFormatConcentration
Cambridge Isotope Laboratories, Inc.(Aminomethyl)phosphonic acid (AMPA) (¹³C, 99%; ¹⁵N, 98%; methylene-D₂, 98%)2483829-28-1¹³C, 99%; ¹⁵N, 98%95%Solution in Water100 µg/mL
MedChemExpressThis compoundNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
AchemtekAminomethylphosphonicacid-13C,15N Solution in Water, 100μg/mL2727464-25-5Not Specified98+%Solution in Water100µg/mL
LGC StandardsAminomethyl phosphonic acid (AMPA) 13C 15N 100 µg/mL in Water2727464-25-5Not SpecifiedNot SpecifiedSolution in Water100 µg/mL
CymitQuimicaAminomethyl phosphonic acid (AMPA) 13C 15N 100 µg/mL in Water2727464-25-5Not SpecifiedNot SpecifiedSolution in Water100 µg/mL
CDN Isotopes(Aminomethyl)phosphonic Acid (13C; 15N; methylene-d2)2483829-28-198 atom % D98%SolidNot Applicable
Sigma-Aldrich (Cerilliant®)Aminomethylphosphonic acid-13C,15N,D2 solution1066-51-9 (unlabeled)Not SpecifiedCertified Reference MaterialSolution in water100 μg/mL

Experimental Protocols

This compound is predominantly utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of AMPA and its parent compound, glyphosate, in various matrices such as environmental samples (water, soil) and biological fluids (urine).[1][2] Below are generalized experimental protocols based on published methods.[3][4][5]

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a representative method for the extraction and cleanup of AMPA from urine samples prior to LC-MS/MS analysis.[2][3]

  • Sample Fortification: To a 250 µL aliquot of urine, add a known concentration of this compound internal standard.[2]

  • Equilibration: Vortex the sample vigorously and allow it to equilibrate at room temperature for 30 minutes.[2]

  • SPE Cartridge Conditioning: Precondition an Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.[2]

  • Sample Loading: Load the fortified urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a suitable solvent to remove interfering substances.

  • Elution: Elute the analytes (AMPA and the internal standard) from the cartridge using an appropriate elution solvent.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of AMPA.

  • Liquid Chromatography:

    • Column: A column suitable for polar analytes, such as an ACQUITY UPLC BEH C18 column (e.g., 1.8 µm, 2.1 × 100 mm), is often used.[4]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing an additive like formic acid (e.g., 0.1%), is common.[2]

    • Flow Rate: A typical flow rate is around 0.3 - 0.8 mL/min.[2][4]

    • Column Temperature: Maintained at around 40 °C.[2]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed for AMPA analysis.[2]

    • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification. The MRM transitions for native AMPA and the 13C,15N-labeled internal standard are monitored. For example, a transition for AMPA could be the precursor ion m/z 110 to product ions m/z 63 and 79.[6]

Metabolic Pathway

(Aminomethyl)phosphonic acid (AMPA) is the primary degradation product of the widely used herbicide, glyphosate. This degradation is primarily carried out by microorganisms in the soil and water.[7]

Glyphosate_Metabolism glyphosate Glyphosate (N-(phosphonomethyl)glycine) ampa (Aminomethyl)phosphonic acid (AMPA) glyphosate->ampa Microbial Degradation (e.g., Glyphosate oxidoreductase) AMPA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Urine, Water) Spiking Spiking with This compound Sample->Spiking Extraction Solid-Phase Extraction (SPE) or other cleanup Spiking->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC_MS LC-MS/MS Analysis Concentration->LC_MS Quantification Quantification using Internal Standard Calibration LC_MS->Quantification Reporting Result Reporting Quantification->Reporting

References

Stability and Storage of Labeled AMPA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical considerations for the stability and storage of labeled α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA). Ensuring the integrity of these valuable reagents is paramount for obtaining reliable and reproducible results in research and drug development. This document covers best practices for storing radiolabeled, fluorescently labeled, and biotinylated AMPA, details experimental protocols for stability assessment, and illustrates key signaling pathways involving AMPA receptors.

General Recommendations for Labeled AMPA Stability and Storage

The stability of labeled AMPA is influenced by the nature of the label, the storage conditions, and the formulation. Proper handling and storage are crucial to prevent degradation and maintain the biological activity of the ligand.

Factors Influencing Stability

Several factors can impact the stability of labeled AMPA molecules:

  • Temperature: In general, lower temperatures slow down chemical degradation. However, for some formulations, freezing can be detrimental.[1]

  • Light: Fluorescent labels are susceptible to photobleaching upon exposure to light.[1]

  • pH: Extreme pH values can lead to hydrolysis of the AMPA molecule or the linker attaching the label.

  • Solvent: The choice of solvent can affect the stability of the labeled compound. For radiolabeled compounds, storage in solvents other than water is often recommended to minimize radiolytic decomposition.[1]

  • Radiolytic Decomposition: The energy emitted by radioisotopes can cause the breakdown of the labeled molecule.[1]

  • Enzymatic Degradation: If stored in solutions that are not sterile, microbial contamination can lead to enzymatic degradation.

Stability and Storage of Different Labeled AMPA Variants

The specific storage conditions and expected stability can vary significantly depending on the type of label attached to the AMPA molecule.

Unlabeled AMPA

For comparison, it is useful to understand the storage recommendations for the parent compound.

CompoundFormulationStorage TemperatureShelf Life
α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)Reconstituted Solution-20°CUp to 6 months
Radiolabeled AMPA

Radiolabeled AMPA, such as [³H]-AMPA or [¹⁴C]-AMPA, is highly sensitive to radiolytic decomposition.

Label TypeFormulationStorage TemperatureKey Considerations
Tritium (³H)Solution in ethanol (B145695) or other organic solvent-20°C to -80°CMinimize aqueous content to reduce radiolysis. Store in small aliquots to avoid repeated freeze-thaw cycles.
Carbon-14 (¹⁴C)Solid (crystalline preferred) or in a suitable solvent-20°C to -80°CThe position of the ¹⁴C label within the molecule can affect its stability.[2] Isotopic dilution with unlabeled AMPA can enhance stability.[3]
Fluorescently Labeled AMPA

The primary concern for fluorescently labeled AMPA is photobleaching.

Label TypeFormulationStorage TemperatureKey Considerations
Alexa Fluor dyesSolution in an appropriate buffer (e.g., PBS)2-8°C or -20°C (check manufacturer's recommendation)Protect from light at all times.[4] Store in small, single-use aliquots. Avoid repeated freeze-thaw cycles.[4] Addition of a stabilizing protein like BSA may be beneficial for dilute solutions.[4]
Other organic dyesSolution in an appropriate bufferVaries by dye; typically 2-8°C or -20°CPhotostability varies significantly between different dyes.[5] Consult the manufacturer for specific storage instructions.
Biotinylated AMPA

The stability of biotinylated AMPA depends on the integrity of both the AMPA molecule and the biotin-linker.

Label TypeFormulationStorage TemperatureKey Considerations
Biotin (B1667282)Lyophilized powder or solution in an appropriate buffer-20°C or -80°C for long-term storageThe linkage between biotin and AMPA can be susceptible to cleavage.[6] Avoid repeated freeze-thaw cycles.

Experimental Protocols for Stability Assessment

Regularly assessing the stability of labeled AMPA is crucial to ensure data quality. The following are general protocols that can be adapted for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis

HPLC is a powerful technique to separate the intact labeled AMPA from its degradation products.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the labeled AMPA in a suitable solvent.

    • At specified time points during storage, take an aliquot of the sample.

    • Dilute the aliquot to an appropriate concentration for HPLC analysis.

  • HPLC System and Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The exact gradient will need to be optimized for the specific labeled AMPA.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection:

      • For radiolabeled AMPA, an in-line radiometric detector is required.[2]

      • For fluorescently labeled AMPA, a fluorescence detector set to the appropriate excitation and emission wavelengths is used.

      • For biotinylated or unlabeled AMPA, a UV detector can be used, or the fractions can be collected for subsequent analysis (e.g., mass spectrometry or a binding assay).

  • Data Analysis:

    • Integrate the peak areas of the intact labeled AMPA and any degradation products.

    • Calculate the percentage of purity at each time point.

    • Plot the percentage of intact labeled AMPA over time to determine the degradation rate.

Receptor Binding Assay for Functional Integrity

A receptor binding assay can be used to determine if the labeled AMPA can still bind to its target receptor, providing a measure of its functional stability.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line or tissue known to express AMPA receptors.

  • Binding Assay:

    • Incubate the membranes with a known concentration of the stored labeled AMPA.

    • For competition binding assays, also include increasing concentrations of a known unlabeled AMPA receptor ligand.[7]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound labeled AMPA from the free ligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound ligand.

  • Quantification:

    • For radiolabeled AMPA, the radioactivity on the filters is measured using a scintillation counter.[7]

    • For fluorescently labeled AMPA, the fluorescence on the filters can be measured, although background fluorescence can be an issue.

    • For biotinylated AMPA, the bound ligand can be detected using a streptavidin-conjugated enzyme or fluorophore.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand).

    • Compare the binding affinity (Kd) or the inhibitory constant (Ki) of the stored labeled AMPA to that of a freshly prepared sample to assess any loss of function.[8]

Signaling Pathways and Experimental Workflows

Understanding the biological context in which labeled AMPA is used is crucial for experimental design and data interpretation. The following diagrams illustrate key signaling pathways and a common experimental workflow involving AMPA receptors.

AMPA Receptor Trafficking: Endocytosis and Exocytosis

The number of AMPA receptors at the synapse is tightly regulated through endocytosis (internalization) and exocytosis (insertion into the membrane), processes that are fundamental to synaptic plasticity.[9][10]

AMPA_Trafficking cluster_endocytosis AMPA Receptor Endocytosis (LTD) cluster_exocytosis AMPA Receptor Exocytosis (LTP) NMDAR Activation NMDAR Activation Ca Influx Ca Influx NMDAR Activation->Ca Influx leads to Calcineurin Activation Calcineurin Activation Ca Influx->Calcineurin Activation activates Dephosphorylation of AMPAR Dephosphorylation of AMPAR Calcineurin Activation->Dephosphorylation of AMPAR causes Clathrin-Mediated Endocytosis Clathrin-Mediated Endocytosis Dephosphorylation of AMPAR->Clathrin-Mediated Endocytosis promotes Internalized AMPAR Internalized AMPAR Clathrin-Mediated Endocytosis->Internalized AMPAR NMDAR Activation_exo NMDAR Activation Ca Influx_exo Ca Influx NMDAR Activation_exo->Ca Influx_exo leads to CaMKII Activation CaMKII Activation Ca Influx_exo->CaMKII Activation activates Ras-ERK Pathway Ras-ERK Pathway Ca Influx_exo->Ras-ERK Pathway activates AMPAR Insertion AMPAR Insertion CaMKII Activation->AMPAR Insertion promotes Ras-ERK Pathway->AMPAR Insertion promotes Surface AMPAR Surface AMPAR AMPAR Insertion->Surface AMPAR

AMPA Receptor Trafficking Pathways
Experimental Workflow: Surface Biotinylation to Measure AMPA Receptor Trafficking

Surface biotinylation is a widely used technique to study the dynamics of AMPA receptor expression on the neuronal surface.[11][12]

Biotinylation_Workflow Neuronal Culture Neuronal Culture Stimulation Treat with Agonist/Antagonist Neuronal Culture->Stimulation Biotinylation Label Surface Proteins with Biotin Stimulation->Biotinylation Cell Lysis Cell Lysis Biotinylation->Cell Lysis Streptavidin Pulldown Isolate Biotinylated Proteins Cell Lysis->Streptavidin Pulldown Western Blot Detect AMPA Receptor Subunits Streptavidin Pulldown->Western Blot Quantification Quantification Western Blot->Quantification Stability_Factors Labeled AMPA Labeled AMPA Degradation Degradation Labeled AMPA->Degradation undergoes Temperature Temperature Temperature->Degradation influences Light Light Light->Degradation influences pH pH pH->Degradation influences Solvent Solvent Solvent->Degradation influences Radiolysis Radiolysis Radiolysis->Degradation causes (for radiolabels) Enzymatic Activity Enzymatic Activity Enzymatic Activity->Degradation causes

References

Technical Guide: (Aminomethyl)phosphonic acid-¹³C,¹⁵N in Advanced Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of (Aminomethyl)phosphonic acid-¹³C,¹⁵N, a critical stable isotope-labeled internal standard for researchers, scientists, and professionals in drug development and environmental analysis. It details the compound's properties, its primary application in quantitative analysis, and comprehensive experimental protocols.

Compound Identification and Properties

(Aminomethyl)phosphonic acid (AMPA) is the primary degradation product of the widely used herbicide glyphosate (B1671968).[1] The stable isotope-labeled version, (Aminomethyl)phosphonic acid-¹³C,¹⁵N, is an indispensable tool for accurate quantification in complex matrices. Its use as an internal standard in isotope dilution mass spectrometry corrects for matrix effects and variations during sample preparation and analysis.[2][3]

There are several CAS numbers associated with isotopically labeled AMPA. The most specific CAS number for (Aminomethyl)phosphonic acid-¹³C,¹⁵N is 2727464-25-5 .[4][5] However, the CAS number for the unlabeled compound, 1066-51-9 , is also frequently referenced in commercial listings.[6][7][8] Another labeled variant, which includes deuterium, (Aminomethyl)phosphonic acid-¹³C,¹⁵N,D₂, has the CAS number 2483829-28-1 .[7][9]

Table 1: Physicochemical and Analytical Data for (Aminomethyl)phosphonic acid-¹³C,¹⁵N

PropertyValueSource(s)
CAS Number 2727464-25-5[4][5]
Unlabeled CAS Number 1066-51-9[7][9]
Molecular Formula ¹³CH₆¹⁵NO₃P[4]
Molecular Weight 113.02 g/mol [4][10]
Isotopic Enrichment ¹³C: ≥99%; ¹⁵N: ≥98%[9]
Chemical Purity ≥95%[9][11]
Typical Form Solid (White to Off-White) or Solution (e.g., 100 µg/mL in Water)[8][9]
Storage Conditions Room temperature, protect from light and moisture.[9][12]
Key Application Internal Standard for Quantitative Analysis (LC-MS/MS)[5]
Method Detection Limit (MDL) in Urine 0.12 ng/mL[11][13]
Method Quantification Limit (MQL) in Urine 0.40 ng/mL[11][13]
Analytical Recovery in Urine 79.1% to 119%[11][13]

Principle of Isotope Dilution Analysis

The primary application of (Aminomethyl)phosphonic acid-¹³C,¹⁵N is as an internal standard in isotope dilution mass spectrometry. A known quantity of the labeled standard is added to a sample at the beginning of the analytical process. The labeled standard is chemically identical to the native (unlabeled) analyte and therefore experiences the same processing variations, such as extraction inefficiencies, derivatization yield differences, and matrix-induced ion suppression or enhancement in the mass spectrometer. By measuring the ratio of the native analyte to the labeled standard in the final analysis, a highly accurate and precise quantification can be achieved.

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Test Sample (Unknown Analyte Conc.) SpikedSample Spiked Sample Sample->SpikedSample Add IS Internal Standard (Known Conc. of ¹³C,¹⁵N-AMPA) IS->SpikedSample Add LCMS LC-MS/MS System SpikedSample->LCMS Inject & Analyze Data Signal Ratio (Analyte / IS) LCMS->Data Measure Result Accurate Concentration Data->Result Calculate

Isotope Dilution Workflow for AMPA Quantification.

Experimental Protocols

The following is a generalized protocol for the determination of AMPA in water samples using (Aminomethyl)phosphonic acid-¹³C,¹⁵N as an internal standard, adapted from methodologies described in the literature.[14][15][16]

Materials and Reagents
  • (Aminomethyl)phosphonic acid-¹³C,¹⁵N solution (e.g., 100 µg/mL in water)

  • Unlabeled AMPA standard

  • Reagent water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Plastic labware (to prevent analyte adsorption)[2]

  • Syringe filters (0.22 µm)

Sample Preparation
  • Spiking: To a 10 mL water sample in a polypropylene (B1209903) tube, add a precise volume of the (Aminomethyl)phosphonic acid-¹³C,¹⁵N internal standard solution to achieve a final concentration of approximately 20 µg/L.[15]

  • Chelation (for hard water): If the water sample has high mineral content, add EDTA to a final concentration of around 500 mM to prevent chelation of AMPA with metal ions.[15]

  • Filtration: Vortex the sample and then filter it through a 0.22 µm syringe filter into a polypropylene autosampler vial.[2]

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A mixed-mode column with both reversed-phase and weak anion-exchange properties is recommended for good retention and separation.[15]

  • Mobile Phase A: 50:50 methanol:water[15]

  • Mobile Phase B: 300 mM ammonium acetate in 50:50 methanol:water[15]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute the analytes, and then re-equilibrates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both unlabeled AMPA and (Aminomethyl)phosphonic acid-¹³C,¹⁵N. The exact masses will differ due to the isotopic labels.

Table 2: Example MRM Transitions for AMPA Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
AMPA (unlabeled)11079
AMPA-¹³C,¹⁵N11280

Note: Optimal MRM transitions and collision energies should be determined empirically on the specific instrument used.

Analytical Workflow Visualization

The overall process from sample receipt to final data reporting follows a structured workflow to ensure data quality and integrity.

A Sample Collection (in Polypropylene) B Internal Standard Spiking (¹³C,¹⁵N-AMPA) A->B C Sample Pre-treatment (e.g., Filtration, Derivatization) B->C D LC-MS/MS Analysis C->D E Data Acquisition (MRM Mode) D->E F Data Processing (Integration & Ratio Calculation) E->F G Concentration Calculation & Reporting F->G

References

Technical Guide: Isotopic Purity of (Aminomethyl)phosphonic acid-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of (Aminomethyl)phosphonic acid-13C,15N, a critical internal standard for the quantitative analysis of glyphosate (B1671968) and its primary metabolite, aminomethylphosphonic acid (AMPA). This document outlines the specifications for isotopic enrichment, details the analytical methodologies used for its determination, and presents a typical experimental workflow for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Isotopic and Chemical Purity

The isotopic and chemical purity of this compound is paramount for its function as a reliable internal standard. The following tables summarize the quantitative data from various commercial sources.

Parameter Specification Source
Isotopic Enrichment (¹³C) 99%Cambridge Isotope Laboratories[1][2][3]
Isotopic Enrichment (¹⁵N) 98%Cambridge Isotope Laboratories[1][2][3]
Isotopic Purity (Overall) >95%LGC Standards[4]
Chemical Purity >95% (HPLC)LGC Standards[5]
Chemical Purity 95%Cambridge Isotope Laboratories[1][3]

Mass Distribution Data

A representative mass spectral analysis of a commercial batch provides the following distribution of isotopologues:

Isotopologue Normalized Intensity (%) Source
d0 (Unlabeled)0.11LGC Standards[4]
d10.85LGC Standards[4]
d2 (¹³C, ¹⁵N labeled)99.05LGC Standards[4]

Experimental Protocols

The determination of isotopic purity for this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry for Isotopic Purity Determination

High-resolution mass spectrometry (HRMS) is employed to ascertain the isotopic enrichment by analyzing the relative abundance of the different isotopologues.

1. Sample Preparation:

  • A stock solution of this compound is prepared in a suitable solvent, such as water or a water/acetonitrile mixture, at a concentration of approximately 1 mg/mL.

  • A dilute solution (e.g., 1 µg/mL) is then prepared for direct infusion or injection into the mass spectrometer.

  • A corresponding solution of unlabeled (Aminomethyl)phosphonic acid is prepared as a reference standard.

2. Instrumentation and Data Acquisition:

  • A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is utilized.

  • The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • The full scan mass spectrum is acquired in positive or negative ion mode, focusing on the m/z range corresponding to the molecule.

3. Data Analysis:

  • The monoisotopic peak for the unlabeled compound ([M+H]⁺ or [M-H]⁻) and the labeled compound are identified.

  • The signal intensities of the different isotopologues in the labeled sample are measured.

  • The natural isotopic contribution from the unlabeled compound is subtracted from the labeled sample's spectrum to correct for the natural abundance of isotopes.

  • The isotopic purity is calculated based on the corrected intensities of the representative isotopologue ions.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

Quantitative ¹³C and ¹⁵N NMR spectroscopy provides a direct and unambiguous method for determining the isotopic enrichment at the specific labeled positions.

1. Sample Preparation:

  • A precisely weighed amount of this compound is dissolved in a deuterated solvent (e.g., D₂O).

  • A known amount of an internal standard may be added for quantitative analysis.

2. Instrumentation and Data Acquisition:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Quantitative ¹³C and ¹⁵N NMR spectra are acquired. This necessitates a long relaxation delay (D1) to ensure full relaxation of the nuclei.

3. Data Analysis:

  • The signals corresponding to the ¹³C-labeled carbon and the ¹⁵N-labeled nitrogen are integrated.

  • The isotopic enrichment is determined by comparing the integral of the enriched signals to the integrals of other non-enriched signals within the molecule or to an internal standard, taking into account natural abundance.

Experimental Workflow: Use as an Internal Standard in LC-MS/MS

This compound is predominantly used as an internal standard for the quantification of glyphosate and AMPA in various samples, including water, food, and biological matrices.[7][8][9] The following diagram illustrates a typical workflow for this application.

G Workflow for AMPA Analysis using ¹³C,¹⁵N-AMPA Internal Standard cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Sample Collection (e.g., Water, Food Homogenate) Spike Spiking with This compound Sample->Spike Extraction Extraction of Analytes Spike->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Injection Injection into LC-MS/MS Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration (Analyte and Internal Standard) Detection->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for AMPA analysis using ¹³C,¹⁵N-AMPA.

This workflow outlines the key stages from sample preparation, where the ¹³C,¹⁵N-labeled internal standard is introduced, through to instrumental analysis and final quantification. The use of the isotopically labeled internal standard corrects for variations in sample extraction, matrix effects, and instrument response, thereby ensuring accurate and precise measurement of the target analytes.

References

A Researcher's Guide to the Natural Abundance of ¹³C and ¹⁵N Isotopes: Principles and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the core principles, measurement, and application of natural ¹³C and ¹⁵N isotope abundance.

This guide provides a comprehensive overview of the natural abundance of stable carbon and nitrogen isotopes, ¹³C and ¹⁵N. It details the methodologies for their precise measurement and explores their application in metabolic research, with a particular focus on elucidating signaling pathways and experimental workflows relevant to drug discovery and development.

Natural Abundance of ¹³C and ¹⁵N

The elements carbon and nitrogen are fundamental to all known life. Each exists as a mixture of stable isotopes. While the lighter isotopes, ¹²C and ¹⁴N, are the most common, the heavier isotopes, ¹³C and ¹⁵N, are present in small, relatively constant amounts. The precise ratio of these isotopes can vary subtly depending on the source of the material and the biochemical processes it has undergone. These minute variations provide a powerful tool for tracing metabolic pathways and understanding cellular processes.

The natural abundance of these isotopes is typically expressed in two ways: as a percentage of the total element or as a delta (δ) value in parts per thousand (‰) relative to an international standard. The delta notation is more commonly used in research as it allows for the precise measurement of small variations in isotopic ratios.

IsotopeIsotopic Mass (amu)Percent Natural Abundance (%)
¹²C12.00000098.89 - 99.04
¹³C13.0033551.07 - 1.11
¹⁴N14.00307499.58 - 99.66
¹⁵N15.0001090.34 - 0.38

Note: The natural abundance of these isotopes can show slight variations depending on the source.

The delta values are calculated using the following formulas:

δ¹³C (‰) = [ ( (¹³C/¹²C)sample / (¹³C/¹²C)standard ) - 1 ] * 1000 δ¹⁵N (‰) = [ ( (¹⁵N/¹⁴N)sample / (¹⁵N/¹⁴N)standard ) - 1 ] * 1000

The international standard for δ¹³C is Vienna Pee Dee Belemnite (VPDB), and for δ¹⁵N, it is atmospheric air (Air).

Experimental Protocols for Measuring Natural Abundance

The primary technique for the high-precision measurement of natural ¹³C and ¹⁵N abundance is Isotope Ratio Mass Spectrometry (IRMS). This methodology can be coupled with either an Elemental Analyzer (EA-IRMS) for bulk sample analysis or a Gas Chromatograph (GC-IRMS) for compound-specific analysis.

Sample Preparation

Proper sample preparation is critical to obtain accurate and reproducible results. The general steps are outlined below, with specific considerations for different sample types.

General Protocol:

  • Homogenization: Samples must be homogenized to ensure that the small subsample analyzed is representative of the entire sample. This is typically achieved by grinding solid samples into a fine, uniform powder.

  • Drying: Water must be removed from the samples to prevent interference during analysis. This is usually done by freeze-drying (lyophilization) or oven-drying at 60-70°C until a constant weight is achieved.

  • Weighing: A precise amount of the dried, homogenized sample is weighed into a small tin or silver capsule. The amount of sample required depends on the carbon and nitrogen content of the material.

  • Encapsulation: The capsule is then sealed to be free of any air bubbles.

Specific Considerations for Sample Types:

Sample TypePreparation Steps
Animal Tissues Dissect the tissue of interest, removing any surrounding fat or connective tissue. Follow the general protocol for homogenization, drying, and weighing.
Plant Material Thoroughly clean the plant material to remove any soil or debris. Separate different parts of the plant (leaves, stems, roots) if required. Follow the general protocol.
Soils and Sediments Remove any large debris such as rocks or roots. The sample may require acid fumigation to remove inorganic carbonates if only organic carbon is of interest. Follow the general protocol.
Cell Cultures Harvest cells by centrifugation. Wash the cell pellet with a suitable buffer to remove media components. Lyophilize the cell pellet and then follow the general protocol.
Instrumentation and Analysis

EA-IRMS for Bulk Isotope Analysis:

  • Combustion: The encapsulated sample is dropped into a high-temperature (typically 900-1000°C) combustion reactor. The sample is flash-combusted in the presence of oxygen, converting all carbon into carbon dioxide (CO₂) and all nitrogen into nitrogen gas (N₂).

  • Reduction: The resulting gases pass through a reduction reactor (typically containing copper) to reduce any nitrogen oxides to N₂ and remove excess oxygen.

  • Separation: The CO₂ and N₂ gases are separated using a gas chromatography column.

  • Detection: The separated gases are then introduced into the ion source of the mass spectrometer. The gases are ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio.

  • Data Acquisition: Detectors measure the ion currents for the different isotopic species (e.g., ¹²CO₂, ¹³CO₂, ¹⁴N¹⁴N, ¹⁴N¹⁵N), and the software calculates the isotopic ratios and delta values.

GC-IRMS for Compound-Specific Isotope Analysis:

For compound-specific analysis, a gas chromatograph is interfaced with the IRMS.

  • Extraction and Derivatization: The target compounds are first extracted from the sample matrix and may need to be chemically modified (derivatized) to make them volatile for GC analysis.

  • Chromatographic Separation: The derivatized sample is injected into the GC, where individual compounds are separated based on their physicochemical properties.

  • Combustion/Pyrolysis: As each compound elutes from the GC column, it is directed into a combustion or pyrolysis reactor, where it is converted into CO₂ and N₂.

  • IRMS Analysis: The resulting gases are then analyzed by the IRMS as described for EA-IRMS.

Applications in Drug Development: Elucidating Signaling Pathways

Stable isotope tracing, particularly with ¹³C and ¹⁵N, has become an indispensable tool in drug development for understanding drug metabolism, identifying drug targets, and elucidating the mechanism of action of therapeutic compounds. By tracing the flow of these isotopes through metabolic pathways, researchers can gain insights into how diseases alter cellular metabolism and how drugs modulate these changes.

Metabolic Flux Analysis in Cancer Drug Discovery

Cancer cells exhibit altered metabolism to support their rapid proliferation. These metabolic shifts are often driven by specific signaling pathways that can be targeted for therapeutic intervention. ¹³C and ¹⁵N tracers can be used in metabolic flux analysis (MFA) to quantify the rates of metabolic reactions within these pathways. For example, by providing cells with ¹³C-labeled glucose or ¹⁵N-labeled glutamine, researchers can track the fate of these nutrients and determine the activity of pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. This information can reveal metabolic vulnerabilities of cancer cells that can be exploited by new drugs.

cluster_1 Cytosol cluster_2 Mitochondrion 13C-Glucose 13C-Glucose Glycolysis Glycolysis 13C-Glucose->Glycolysis Uptake 15N-Glutamine 15N-Glutamine Glutaminolysis Glutaminolysis 15N-Glutamine->Glutaminolysis Uptake PPP Pentose Phosphate Pathway Glycolysis->PPP Serine_Glycine Serine/Glycine Synthesis Glycolysis->Serine_Glycine TCA TCA Cycle Glycolysis->TCA Pyruvate Nucleotide Synthesis Nucleotide Synthesis PPP->Nucleotide Synthesis Serine_Glycine->Nucleotide Synthesis Biomass Precursors Biomass Precursors TCA->Biomass Precursors e.g., Citrate for Fatty Acid Synthesis Glutaminolysis->TCA α-Ketoglutarate Glutaminolysis->Nucleotide Synthesis Nitrogen Donation Drug Target Drug Target Drug Target->Glycolysis Inhibition Drug Target->TCA Inhibition

Metabolic flux analysis using ¹³C and ¹⁵N tracers to probe cancer cell metabolism and identify drug targets.
General Experimental Workflow in Drug Development

The application of stable isotope analysis in drug development follows a structured workflow, from initial experimental design to data interpretation. This workflow allows researchers to assess the impact of a drug candidate on cellular metabolism.

cluster_0 Experimental Design & Execution cluster_1 Sample Processing & Analysis cluster_2 Data Interpretation & Insights A Cell Culture/ Animal Model B Treatment with Drug Candidate A->B C Introduction of ¹³C/¹⁵N Tracers B->C D Sample Collection (e.g., Cells, Tissues, Biofluids) C->D E Metabolite Extraction D->E F Sample Preparation (Drying, Derivatization) E->F G IRMS or LC-MS Analysis F->G H Data Acquisition (Isotopic Ratios) G->H I Metabolic Flux Analysis H->I J Pathway Activity Quantification I->J K Identification of Drug's Mechanism of Action J->K L Biomarker Discovery J->L

Methodological & Application

Application Notes & Protocols: Tracing the Metabolic Fate of Glyphosate using (Aminomethyl)phosphonic acid-¹³C,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and environmental professionals.

Introduction

(Aminomethyl)phosphonic acid (AMPA) is the primary degradation product of glyphosate (B1671968), the world's most widely used herbicide. Understanding the metabolic fate of glyphosate and AMPA is crucial for assessing their environmental impact, persistence, and potential toxicological effects. The use of stable isotope-labeled compounds, such as (Aminomethyl)phosphonic acid-¹³C,¹⁵N, provides a powerful tool for tracing the degradation pathways and quantifying the turnover rates of these compounds in various environmental matrices. This application note details the use of ¹³C and ¹⁵N-labeled AMPA in metabolic studies of glyphosate, providing protocols for its application and data analysis. Stable isotope labeling allows for the unambiguous differentiation of the applied compound and its metabolites from endogenous pools, enabling precise quantification and flux analysis.[1]

Metabolic Degradation Pathways of Glyphosate

The microbial degradation of glyphosate primarily proceeds through two main pathways: the AMPA pathway and the sarcosine (B1681465) pathway.[2][3] The use of ¹³C and ¹⁵N labeled glyphosate and AMPA is instrumental in elucidating the contribution of each pathway.[4][5]

  • The AMPA Pathway: In this pathway, the enzyme glyphosate oxidoreductase (GOX) cleaves the C-N bond of glyphosate, yielding aminomethylphosphonic acid (AMPA) and glyoxylate.[3][4] AMPA can be further degraded by a C-P lyase to inorganic phosphate (B84403), which can be utilized by microorganisms.[3][6]

  • The Sarcosine Pathway: This pathway involves the cleavage of the C-P bond of glyphosate by the enzyme C-P lyase, producing sarcosine and inorganic phosphate. Sarcosine is then further metabolized to glycine (B1666218), which can enter central metabolism.[3][6]

The relative flux through these pathways can be determined by tracking the appearance of labeled AMPA, sarcosine, and glycine following the application of ¹³C,¹⁵N-glyphosate.

Glyphosate Degradation Pathways Primary Microbial Degradation Pathways of Glyphosate Glyphosate Glyphosate (¹³C, ¹⁵N-labeled) AMPA_pathway AMPA Pathway Glyphosate->AMPA_pathway Glyphosate oxidoreductase Sarcosine_pathway Sarcosine Pathway Glyphosate->Sarcosine_pathway C-P Lyase AMPA AMPA (Aminomethyl)phosphonic acid) AMPA_pathway->AMPA Glyoxylate Glyoxylate AMPA_pathway->Glyoxylate Sarcosine Sarcosine Sarcosine_pathway->Sarcosine Phosphate Inorganic Phosphate Sarcosine_pathway->Phosphate Mineralization Further Mineralization (CO₂, NH₃, PO₄³⁻) AMPA->Mineralization C-P Lyase Glycine Glycine Sarcosine->Glycine Glycine->Mineralization

A diagram illustrating the two primary microbial degradation pathways of glyphosate.

Quantitative Data from Degradation Studies

The degradation kinetics of glyphosate and the formation of AMPA are influenced by various environmental factors, including soil type, microbial activity, and temperature. The use of labeled compounds allows for precise measurement of their half-lives (DT₅₀).

Soil TypeGlyphosate Half-life (DT₅₀) in daysAMPA FormationReference
Clay Loam4Detected after 3 days[7]
Silt Clay Loam19Detected after 3 days[7]
Sandy Loam14.5Detected after 3 days[7]
Agricultural Soil8.36 - 9.12Major metabolite[2]
Water (sunlight)2.5 (60 hours)Major metabolite[8]
Water (dark)32 (770 hours)Major metabolite[8]

Table 1: Summary of Glyphosate Degradation Kinetics. This table summarizes the half-life of glyphosate and the detection of its primary metabolite, AMPA, in various environmental conditions.

Experimental Protocols

The following protocols provide a general framework for conducting metabolic fate studies of glyphosate using (Aminomethyl)phosphonic acid-¹³C,¹⁵N.

Protocol 1: Soil Microcosm Incubation

This protocol outlines the steps for assessing the degradation of glyphosate and the formation of AMPA in a controlled soil environment.

1. Materials:

  • Test soil, sieved (<2 mm)

  • (Aminomethyl)phosphonic acid-¹³C,¹⁵N (as an analytical standard)

  • ¹³C,¹⁵N-Glyphosate (for degradation study)

  • Sterile water

  • Incubation vessels (e.g., glass jars with breathable lids)

  • Analytical balance

  • Incubator

  • Extraction solvent (e.g., phosphate buffer or a suitable alternative)

  • Centrifuge

  • LC-MS/MS system

2. Experimental Procedure:

  • Soil Preparation: Weigh a defined amount of soil (e.g., 50 g) into each incubation vessel. Adjust the soil moisture to a specific water holding capacity (e.g., 60%).

  • Spiking: Prepare a stock solution of ¹³C,¹⁵N-glyphosate. Spike the soil samples to achieve the desired concentration.

  • Incubation: Place the vessels in an incubator at a constant temperature (e.g., 20-25°C) in the dark.

  • Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 30, 60 days), destructively sample triplicate vessels.

  • Extraction: Extract the soil samples with the chosen extraction solvent. Shake or sonicate to ensure efficient extraction, followed by centrifugation to separate the soil particles.

  • Analysis: Analyze the supernatant for ¹³C,¹⁵N-glyphosate and ¹³C,¹⁵N-AMPA using LC-MS/MS. Use (Aminomethyl)phosphonic acid-¹³C,¹⁵N as an internal standard for quantification.

Protocol 2: Aquatic System Simulation

This protocol is designed to study the degradation of glyphosate in water.

1. Materials:

  • Water sample (e.g., from a river, lake, or prepared in the lab)

  • ¹³C,¹⁵N-Glyphosate

  • (Aminomethyl)phosphonic acid-¹³C,¹⁵N

  • Incubation flasks

  • Shaking incubator or water bath

  • Solid Phase Extraction (SPE) cartridges for sample cleanup

  • LC-MS/MS system

2. Experimental Procedure:

  • Sample Preparation: Dispense a known volume of the water sample into incubation flasks.

  • Spiking: Add ¹³C,¹⁵N-glyphosate to the water samples to the desired concentration.

  • Incubation: Incubate the flasks under controlled conditions (e.g., temperature, light/dark cycle).

  • Sampling: Collect water samples at specified time intervals.

  • Sample Preparation for Analysis: If necessary, perform a sample cleanup and concentration step using SPE.

  • Analysis: Quantify the concentrations of ¹³C,¹⁵N-glyphosate and its degradation product ¹³C,¹⁵N-AMPA using LC-MS/MS with (Aminomethyl)phosphonic acid-¹³C,¹⁵N as an internal standard.

Experimental Workflow General Experimental Workflow for Tracing Glyphosate Degradation cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Matrix Select Matrix (Soil or Water) Spike Spike with ¹³C,¹⁵N-Glyphosate Matrix->Spike Incubate Incubate under Controlled Conditions Spike->Incubate Sample Collect Samples at Time Points Incubate->Sample Extract Extract Analytes Sample->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Quantify Glyphosate and AMPA Analyze->Quantify Kinetics Determine Degradation Kinetics (DT₅₀) Quantify->Kinetics

A flowchart of the experimental workflow for tracing glyphosate degradation.

Conclusion

The use of (Aminomethyl)phosphonic acid-¹³C,¹⁵N and its parent compound, ¹³C,¹⁵N-glyphosate, is an indispensable technique for elucidating the metabolic fate of this globally significant herbicide. These stable isotope-labeled compounds enable accurate quantification and pathway analysis in complex environmental matrices. The protocols and data presented in this application note provide a foundation for researchers to design and conduct robust studies on the environmental degradation of glyphosate.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of (Aminomethyl)phosphonic acid-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of (Aminomethyl)phosphonic acid-13C,15N (AMPA-13C,15N). While AMPA-13C,15N is primarily utilized as an internal standard for the analysis of its unlabeled analogue, aminomethylphosphonic acid (AMPA), a major degradation product of the herbicide glyphosate (B1671968), this document provides the specific parameters and protocols for its direct detection. The method is applicable to various environmental and food matrices and is crucial for researchers, scientists, and drug development professionals requiring accurate quantification of AMPA. The use of isotopically labeled internal standards like AMPA-13C,15N is a cornerstone of precise and accurate quantification in mass spectrometry, correcting for matrix effects and variations in sample preparation and instrument response.[1][2]

Introduction

(Aminomethyl)phosphonic acid (AMPA) is the principal metabolite of glyphosate, one of the world's most widely used herbicides.[2][3] Its presence in environmental and food samples is an indicator of glyphosate use and is therefore of significant regulatory and research interest. Accurate quantification of AMPA is challenging due to its high polarity, making chromatographic retention and extraction from complex matrices difficult.

Isotope dilution mass spectrometry is the gold standard for quantitative analysis, employing stable isotope-labeled internal standards to achieve high accuracy and precision.[2] this compound serves as an ideal internal standard for AMPA analysis as it shares near-identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly during sample preparation and analysis. This application note provides a comprehensive protocol for the LC-MS/MS detection of AMPA-13C,15N, which is fundamental to the validated quantification of AMPA.

Experimental Protocols

Sample Preparation

The choice of sample preparation is matrix-dependent. Below are protocols for water and solid matrices.

Protocol 1: Direct Injection for Water Samples

This method is suitable for relatively clean water matrices like drinking water.[4]

  • Transfer 15 mL of the water sample to a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add a known concentration of this compound, D2 as an internal standard if quantifying AMPA-13C,15N itself, or use AMPA-13C,15N as the internal standard for unlabeled AMPA.[4]

  • Add 200 µL of a 2 g/L EDTA solution to chelate metal ions that can interfere with the analysis.[4]

  • Vortex the sample to mix thoroughly.

  • Transfer an aliquot to a polypropylene autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Cereals, Soil)

This protocol is for matrices requiring cleanup to remove interferences.[5]

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and the internal standard solution. Let stand for 30 minutes to 2 hours.[6]

  • Add 10 mL of methanol (B129727) containing 1% v/v formic acid.[6]

  • Shake for 15 minutes and then centrifuge.

  • Condition an SPE cartridge (e.g., Supel™-Select HLB) with methanol followed by water:methanol (50:50) with 0.5% v/v formic acid.[5][6]

  • Load an aliquot of the sample extract onto the SPE cartridge.

  • Collect the eluate for LC-MS/MS analysis. For extracts with particulates, an ultrafiltration step may be necessary before SPE.[6]

Protocol 3: Derivatization with FMOC-Cl for Enhanced Retention

For improved chromatographic retention of the polar analytes, pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) can be employed, particularly for water and honey samples.[7][8]

  • To 4 mL of a filtered water sample, add 10 µL of the internal standard solution and 50 µL of 2 g/L EDTA solution.[7]

  • Add 800 µL of 50 g/L borate (B1201080) buffer followed by 860 µL of 250 mg/L FMOC-Cl in acetonitrile.[7]

  • Vortex and incubate at 37 °C for 2 hours.[7]

  • Add 3 drops of phosphoric acid and vortex.

  • Add 2 mL of dichloromethane, vortex, and allow the layers to separate.

  • Transfer 1 mL of the upper aqueous layer to an autosampler vial for analysis.[7]

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterCondition
LC System ACQUITY Premier UPLC System or equivalent
Column Anionic Polar Pesticide Column or equivalent[4]
Mobile Phase A Water with 0.5% formic acid
Mobile Phase B Acetonitrile with 0.5% formic acid
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient A linear gradient is typically employed. For example: 0-1 min, 65% B; 1-4 min, from 65% to 10% B; 4-9 min, 10% B isocratic; 9-10 min, from 10% to 65% B; 10-15 min, 65% B isocratic.

Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Xevo TQ Absolute Tandem Mass Spectrometer or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 2.0 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
Cone Gas Flow 150 L/hr
Desolvation Gas Flow 1000 L/hr

Quantitative Data

The following table summarizes typical quantitative performance data for the analysis of AMPA using its isotopically labeled internal standard, AMPA-13C,15N.

ParameterWater MatrixCereal MatrixHoney Matrix
Limit of Quantification (LOQ) 0.02 - 0.5 µg/L[9][10]0.02 mg/kg10 µg/kg[8]
Linearity (r²) >0.99>0.99>0.99
Recovery 80 - 120%[9]97 - 113%76 - 111%[11]
Precision (RSD) < 15%< 20%≤ 18%[11]

Visualizations

Glyphosate to AMPA Metabolic Pathway

Glyphosate Glyphosate AMPA (Aminomethyl)phosphonic acid (AMPA) Glyphosate->AMPA Glyphosate oxidoreductase Glyoxylate Glyoxylate Glyphosate->Glyoxylate Glyphosate oxidoreductase

Caption: Metabolic degradation of Glyphosate to AMPA and Glyoxylate.

Experimental Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Food) Spike Spike with AMPA-13C,15N IS Sample->Spike Extraction Extraction / Cleanup (Direct, SPE, or Derivatization) Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: General workflow for the analysis of AMPA using an internal standard.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the detection of this compound. The use of this isotopically labeled compound as an internal standard is essential for the accurate and precise quantification of AMPA in a variety of complex matrices. The protocols for sample preparation and the instrumental parameters can be adapted to suit specific laboratory instrumentation and sample types, providing a solid foundation for the analysis of this important glyphosate metabolite.

References

Application Notes and Protocols for NMR Spectroscopy of ¹³C,¹⁵N Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biological macromolecules at atomic resolution. The low natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%) isotopes necessitates isotopic labeling to enhance sensitivity and enable the use of advanced multidimensional NMR experiments.[1] Uniform enrichment of proteins with ¹³C and ¹⁵N is the most common approach, allowing for a wide range of experiments to probe the protein backbone and side chains.[1][2] These labeled samples are crucial for applications ranging from de novo structure determination to the detailed characterization of protein-ligand interactions and internal dynamics.[3]

This document provides detailed application notes and protocols for key NMR experiments performed on ¹³C,¹⁵N labeled compounds, focusing on protein structure, ligand binding, and dynamics.

Application Note 1: Protein Structure Determination and Resonance Assignment

The foundation of most NMR studies is the sequence-specific assignment of backbone and side-chain resonances. For proteins larger than ~10 kDa, this is typically achieved using a suite of three-dimensional (3D) triple-resonance experiments on a uniformly ¹³C,¹⁵N-labeled sample. These experiments correlate the amide proton (¹Hⁿ) and nitrogen (¹⁵N) with the alpha and beta carbons (¹³Cα, ¹³Cβ) of the same residue and the preceding residue, allowing for sequential "walking" along the protein backbone.

Experimental Workflow for Resonance Assignment

The following diagram outlines the typical workflow for backbone resonance assignment of a ¹³C,¹⁵N-labeled protein.

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis p1 Protein Expression (E. coli in M9 minimal media with ¹³C-glucose and ¹⁵NH₄Cl) p2 Protein Purification (e.g., Affinity & Size Exclusion Chromatography) p1->p2 n1 2D ¹H-¹⁵N HSQC (Quality Control) p3 NMR Sample Preparation (0.3-1.0 mM protein in NMR buffer, 10% D₂O) p2->p3 p3->n1 n2 3D HNCA & HN(CO)CA (Intra- & Inter-residue Cα correlation) n1->n2 n3 3D HNCACB & HN(CO)CACB (Intra- & Inter-residue Cα/Cβ correlation) n1->n3 a1 Data Processing (e.g., NMRPipe) n2->a1 n3->a1 a2 Resonance Assignment (e.g., CCPNmr Analysis) a1->a2 a3 Secondary Structure Prediction (from Cα/Cβ chemical shifts) a2->a3

Workflow for protein resonance assignment.
Protocol 1: Uniform ¹³C, ¹⁵N Labeling in E. coli

This protocol describes the expression of a recombinant protein in M9 minimal media to achieve uniform isotopic labeling.

  • Starter Culture: Inoculate 50 mL of sterile LB medium with a single colony of E. coli (e.g., BL21(DE3)) transformed with the expression plasmid. Grow overnight at 37°C with shaking.

  • Main Culture Preparation: Prepare 1 L of M9 minimal medium in a 2 L baffled flask. Use ¹⁵NH₄Cl as the sole nitrogen source and [U-¹³C₆]-D-glucose as the sole carbon source.[4][5]

  • Inoculation and Growth: Pellet the overnight starter culture by centrifugation, wash the cells with sterile M9 salts (to remove unlabeled nutrients), and resuspend in 1 L of the prepared M9 labeling medium. Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM. For many proteins, reducing the temperature to 18-25°C post-induction can improve protein solubility and yield.

  • Harvesting: After the desired expression period (typically 4-16 hours post-induction), harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

Protocol 2: Backbone Resonance Assignment Experiments

This protocol assumes the user has a properly prepared, concentrated ¹³C,¹⁵N-labeled protein sample in a suitable NMR buffer.

  • Initial Quality Check: Acquire a 2D ¹H-¹⁵N HSQC spectrum. This "fingerprint" spectrum confirms that the protein is folded and the sample quality is high.[6] A well-dispersed spectrum, with sharp peaks of relatively uniform intensity, is indicative of a sample suitable for further experiments.[7][8]

  • Setup 3D HNCA/HN(CO)CA: These experiments correlate the amide ¹H and ¹⁵N of a residue with its own ¹³Cα (HNCA) and the ¹³Cα of the preceding residue (HN(CO)CA).

    • Set the appropriate spectral widths in the ¹H, ¹⁵N, and ¹³C dimensions to cover all expected chemical shifts.

    • Optimize the number of scans and increments in the indirect dimensions to achieve sufficient resolution and signal-to-noise.

  • Setup 3D HNCACB/HN(CO)CACB: These experiments are similar to the above but correlate the amide nuclei with both the ¹³Cα and ¹³Cβ of the intra- and inter-residues. The distinct chemical shifts of ¹³Cβ are highly characteristic of amino acid type, which greatly aids in assignment.[9][10]

  • Data Processing and Analysis:

    • Process the raw 3D data using software such as NMRPipe.

    • Load the processed spectra into an analysis program like CCPNmr Analysis.

    • "Peak pick" all the 3D spectra.

    • Link the peaks from the different experiments. For a given residue i, its ¹H and ¹⁵N chemical shifts will be associated with four carbon chemical shifts in the HNCACB/HN(CO)CACB spectra: Cα(i), Cβ(i), Cα(i-1), and Cβ(i-1).

    • By matching the Cα/Cβ shifts of residue i-1 (from the HN(CO)CACB) with the intra-residue Cα/Cβ shifts of the next peak in the chain, a sequential connection can be established.

Quantitative Data: Resonance Assignment Completeness

The success of these experiments is measured by the percentage of assigned resonances. Fractional labeling schemes can be a cost-effective alternative to uniform labeling for smaller proteins.[3][4]

ProteinLabeling SchemeBackbone Assignment Completeness (%)Side-Chain Assignment Completeness (%)Reference
CBM64 (10 kDa)20% ¹³C, 100% ¹⁵N96.993.6[4]
SpaC (7 kDa)20% ¹³C, 100% ¹⁵N99.197.8[4]
Ubiquitin (8.6 kDa)Uniform ¹³C, ¹⁵N (Solid-State)25% (sequence-specific)47% (amino acid type)[9][10]

Application Note 2: Characterizing Protein-Ligand Interactions

NMR is exceptionally well-suited for studying protein-ligand interactions. The ¹H-¹⁵N HSQC experiment is particularly powerful for this purpose. Since the chemical environment of a nucleus determines its resonance frequency, the binding of a ligand will cause perturbations in the chemical shifts of nuclei at the binding interface. By monitoring changes in the HSQC spectrum upon titration with a ligand, one can map the binding site, determine binding affinity (Kᴅ), and study the kinetics of the interaction.[11][12]

Workflow for Ligand Binding Studies

G p1 Prepare ¹⁵N-labeled Protein Sample (with known resonance assignments) p2 Acquire Reference 2D ¹H-¹⁵N HSQC Spectrum (Protein only) p1->p2 p3 Titrate with Unlabeled Ligand (Acquire HSQC at each concentration point) p2->p3 a1 Monitor Chemical Shift Perturbations (CSPs) p3->a1 a2 Calculate Combined CSPs (Δδ = [(ΔδH)² + (α⋅ΔδN)²]¹ᐟ²) a1->a2 a3 Map CSPs onto Protein Structure (Identify binding site) a2->a3 a4 Fit Titration Curves (Determine Dissociation Constant, Kᴅ) a2->a4

Workflow for NMR ligand titration.
Protocol 3: ¹H-¹⁵N HSQC Titration Experiment

  • Sample Preparation: Prepare a stock of uniformly ¹⁵N-labeled protein (typically 0.1-0.3 mM) in NMR buffer. Prepare a concentrated stock solution of the unlabeled ligand in the exact same buffer to avoid dilution and buffer mismatch effects.

  • Reference Spectrum: Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This is the reference (0:1 ligand:protein ratio).

  • Titration: Add small aliquots of the concentrated ligand stock solution to the protein sample to achieve a series of increasing ligand:protein molar ratios (e.g., 0.25:1, 0.5:1, 1:1, 2:1, 5:1, 10:1).[4]

  • Data Acquisition: After each addition of ligand, ensure thorough mixing and temperature equilibration, then acquire another 2D ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the series of HSQC spectra. Track the position of each assigned cross-peak as a function of ligand concentration.

    • Calculate the combined chemical shift perturbation (CSP) for each residue i using the formula: Δδᵢ = [ (ΔδHᵢ)² + (α * ΔδNᵢ)² ]^½, where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (e.g., 0.154) to account for the different chemical shift ranges.[4]

    • Residues with significant CSPs are likely at or near the binding interface. Map these residues onto the protein's 3D structure to visualize the binding site.

    • By plotting the CSP values against the ligand concentration, a binding isotherm can be generated and fit to an appropriate binding model to extract the dissociation constant (Kᴅ).

Quantitative Data: Chemical Shift Perturbations

The magnitude of the CSP indicates the extent to which a residue's local environment is affected by ligand binding. Below is a hypothetical table summarizing CSP data.

ResidueΔδ ¹H (ppm)Δδ ¹⁵N (ppm)Combined CSP (ppm)Location
Gly450.251.100.30Binding Pocket
Val470.311.520.39Binding Pocket
Ser480.020.150.03Loop, distant
Leu600.190.950.24Hydrophobic Patch
Ala810.010.050.01C-terminus, distant

Application Note 3: Probing Protein Backbone Dynamics

Proteins are not static entities; they exhibit a wide range of motions on different timescales that are critical for their function. NMR relaxation experiments on ¹⁵N-labeled proteins are a primary tool for characterizing these dynamics on the picosecond-to-nanosecond (ps-ns) and microsecond-to-millisecond (µs-ms) timescales.[13][14] By measuring the longitudinal (R₁) and transverse (R₂) relaxation rates, and the steady-state {¹H}-¹⁵N heteronuclear Nuclear Overhauser Effect (NOE), one can gain insights into the flexibility of the protein backbone.[14]

Relationship between Dynamics and Relaxation Parameters

G Dynamics Protein Dynamics Fast Fast Motions (ps - ns) Dynamics->Fast timescale Slow Slow Motions (µs - ms) Dynamics->Slow timescale R1 R₁ (T₁) Longitudinal Relaxation Fast->R1 influences R2 R₂ (T₂) Transverse Relaxation Fast->R2 influences NOE {¹H}-¹⁵N NOE Fast->NOE influences Slow->R2 contributes to S2 Order Parameter R1->S2 R2->S2 Rex Rₑₓ Chemical Exchange R2->Rex NOE->S2 primary determinant

Influence of dynamics on NMR relaxation.
Protocol 4: ¹⁵N Relaxation Experiments

  • Setup: A series of 2D ¹H-¹⁵N correlation experiments are used, each incorporating a variable relaxation delay (t).

  • R₁ (Longitudinal Relaxation): Run a set of experiments (e.g., 8-10) with varying relaxation delays (e.g., 10 ms (B15284909) to 1.5 s). The decay of peak intensity over time follows an exponential function, I(t) = I₀ * exp(-t * R₁).

  • R₂ (Transverse Relaxation): Similarly, run a set of experiments with delays appropriate for the faster T₂ relaxation (e.g., 10 ms to 200 ms).[4] A Carr-Purcell-Meiboom-Gill (CPMG) pulse train is used to refocus chemical shift evolution during the delay. The intensity decay is I(t) = I₀ * exp(-t * R₂).

  • {¹H}-¹⁵N NOE: Acquire two separate spectra. In the first (reference) spectrum, proton saturation is absent. In the second, a long period of proton saturation is applied before the ¹⁵N pulse sequence begins. The NOE is the ratio of the peak intensities from the saturated and reference spectra (I_sat / I_ref).[4]

  • Data Analysis:

    • For each assigned residue, extract the peak intensities from the series of R₁ and R₂ experiments.

    • Fit the intensity decay curves to a single exponential function to determine the R₁ and R₂ rates for each residue.

    • Calculate the NOE ratio for each residue.

    • Plot R₁, R₂, and NOE values as a function of residue number. Regions of high flexibility (e.g., loops, termini) typically show lower R₂ and NOE values and higher R₁ values. Conformational exchange on the µs-ms timescale will lead to an increase in the R₂ rate.

Quantitative Data: Backbone Relaxation Parameters

The following table provides example relaxation data for a hypothetical protein, illustrating how different structural elements exhibit distinct dynamic signatures.

ResidueR₁ (s⁻¹)R₂ (s⁻¹){¹H}-¹⁵N NOEStructural ElementInterpretation
51.858.50.45N-terminusHighly flexible
251.5015.20.82α-helixRigid, ordered
481.6512.10.68LoopFlexible ps-ns motion
651.5222.50.80β-sheet (Active Site)Rigid + µs-ms exchange
951.4814.90.85β-sheet (Core)Rigid, ordered

References

Application Note & Protocol: (Aminomethyl)phosphonic acid-¹³C,¹⁵N as an Internal Standard for Accurate Soil Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Aminomethyl)phosphonic acid (AMPA) is the primary degradation product of glyphosate (B1671968), the world's most widely used herbicide.[1][2] The analysis of AMPA in soil is crucial for environmental monitoring and agricultural research. However, the inherent properties of AMPA, such as its high polarity, low molecular weight, and strong adsorption to soil particles, present significant analytical challenges.[3][4] The use of an isotopically labeled internal standard, specifically (Aminomethyl)phosphonic acid-¹³C,¹⁵N (AMPA-¹³C,¹⁵N), is a robust solution to overcome these challenges, enabling accurate and precise quantification. This internal standard closely mimics the chemical behavior of the native AMPA, compensating for variations during sample preparation, extraction, and analysis, thereby minimizing matrix effects and improving method reliability.[5][6]

This document provides detailed application notes and standardized protocols for the analysis of AMPA in soil using AMPA-¹³C,¹⁵N as an internal standard, primarily with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Method Performance

The use of AMPA-¹³C,¹⁵N as an internal standard significantly improves the accuracy and precision of AMPA quantification in soil matrices. The following tables summarize typical performance data from validated methods.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixMethodLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Reference
AMPASoilLC-MS/MS0.692.08[3][4]
AMPASoilLC-MS/MS-50[7]
AMPASoilLC-MS/MS-0.05 mg/kg (50 µg/kg)[5]
AMPASoilGC/MS0.08 µg/mL (in extract)-[8]
AMPASoilLC-MS/MS-0.61 mg/kg (610 µg/kg)[9]

Table 2: Recovery and Precision Data

AnalyteMatrixFortification Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
AMPASoil5, 10, 10076 - 111≤ 18[5]
AMPASoilNot Specified99.10 ± 7.58< 8.0[3][4]
AMPASoilNot Specified91 - 1183 - 16[5]
AMPASoilNot Specified88 - 89-[3]
AMPAReal Soil SamplesNot Specified-Repeatability: 20, Reproducibility: 24[2]

Experimental Protocols

This section details the step-by-step procedures for the analysis of AMPA in soil using AMPA-¹³C,¹⁵N as an internal standard. Two common approaches are presented: one involving derivatization and another employing direct analysis.

Protocol 1: Analysis with FMOC Derivatization

This protocol is widely used and involves the derivatization of AMPA with 9-fluorenylmethylchloroformate (FMOC-Cl) to improve its chromatographic retention and detection sensitivity.[3][10][11]

1. Sample Preparation and Extraction:

  • Air-dry soil samples at ambient temperature and sieve through a 2 mm mesh to ensure homogeneity and remove debris.[11]
  • Weigh 10 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.[11]
  • Fortify the sample by adding a known volume of the AMPA-¹³C,¹⁵N internal standard solution.
  • Add 20 mL of 0.6 M potassium hydroxide (B78521) (KOH) solution to the tube.[2][5]
  • Cap the tube and shake vigorously on a mechanical shaker for 1 hour.[11]
  • Centrifuge the sample at approximately 4000 rpm for 15 minutes to separate the supernatant from the soil particles.[11]
  • Decant the supernatant into a clean tube for the derivatization step.

2. Derivatization:

  • Transfer an aliquot of the supernatant to a new tube.
  • Add borate (B1201080) buffer (pH 9) to the extract.[11]
  • Add the derivatizing agent, FMOC-Cl solution. The tube should be shaken vigorously.[12]
  • Allow the reaction to proceed overnight (12-15 hours) at room temperature.[12]
  • Acidify the derivatized extract to pH 1.5 with concentrated HCl and let it stand for 1 hour.[12]

3. Cleanup (Liquid-Liquid Extraction):

  • To remove excess FMOC-Cl, add 5 mL of dichloromethane (B109758) (CH₂Cl₂) to the derivatized solution.[12]
  • Vortex the mixture and centrifuge at 3000 rpm for 10 minutes.[12]
  • The aqueous phase (upper layer) contains the derivatized analytes. Carefully collect this phase.
  • Filter the aqueous extract through a 0.22 µm nylon filter into an autosampler vial for LC-MS/MS analysis.[12]

4. LC-MS/MS Analysis:

  • LC System:
  • Column: A reversed-phase C18 column is commonly used.[11]
  • Mobile Phase A: 10 mM Ammonium (B1175870) Carbonate in Water, pH 9.[11]
  • Mobile Phase B: Acetonitrile.[11]
  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is increased over the run to elute the analytes.[11]
  • Flow Rate: 0.3 mL/min.[11]
  • Injection Volume: 10 µL.[11]
  • MS/MS System:
  • Ionization Mode: Electrospray Ionization, Negative (ESI-).[10][11]
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions for both native AMPA-FMOC and the AMPA-¹³C,¹⁵N-FMOC internal standard must be optimized on the instrument.

Protocol 2: Direct Analysis without Derivatization

This streamlined method avoids the time-consuming derivatization step, offering a faster sample throughput.[9][13]

1. Sample Preparation and Extraction:

  • Follow the same initial sample preparation steps as in Protocol 1 (drying and sieving).
  • Weigh a representative sample of soil into a centrifuge tube.
  • Add the AMPA-¹³C,¹⁵N internal standard.
  • Extract with an aqueous solution. A common choice is a phosphate (B84403) buffer or a dilute acid solution.
  • Shake and centrifuge as described previously.
  • Collect the supernatant.

2. Cleanup (Solid-Phase Extraction - SPE):

  • The crude extract often requires cleanup to remove matrix interferences. A mixed-mode solid-phase extraction (SPE) cartridge (e.g., Bond Elut Plexa PAX) can be effective.[5]
  • Condition the SPE cartridge according to the manufacturer's instructions.
  • Load the soil extract onto the cartridge.
  • Wash the cartridge to remove interfering compounds.
  • Elute the analytes (AMPA and AMPA-¹³C,¹⁵N) with an appropriate solvent.
  • The eluate is then prepared for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System:
  • Column: A column with mixed-mode retention mechanisms (e.g., reversed-phase/weak anion-exchange) or a Hypercarb (porous graphitic carbon) column is suitable for retaining the polar analytes without derivatization.[5][14]
  • Mobile Phase: Typically consists of an aqueous component with a buffer (e.g., ammonium acetate) and an organic modifier like methanol (B129727) or acetonitrile.[14]
  • Gradient: A gradient elution is employed to separate AMPA from other matrix components.
  • MS/MS System:
  • Ionization Mode: Electrospray Ionization, Positive (ESI+) or Negative (ESI-), depending on the mobile phase and specific method.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Optimized transitions for the underivatized AMPA and its ¹³C,¹⁵N-labeled internal standard are monitored.

Visualized Workflows

The following diagrams illustrate the experimental workflows described in the protocols.

Protocol_1_Workflow start Start: Soil Sample Collection prep Sample Preparation (Air Dry, Sieve) start->prep weigh Weigh 10g Soil prep->weigh spike Spike with AMPA-¹³C,¹⁵N IS weigh->spike extract Extraction (0.6M KOH, 1 hr shake) spike->extract centrifuge1 Centrifugation (4000 rpm, 15 min) extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant derivatize Derivatization (Borate Buffer + FMOC-Cl) supernatant->derivatize cleanup Cleanup (Liquid-Liquid Extraction with Dichloromethane) derivatize->cleanup filter Filter (0.22 µm) cleanup->filter analysis LC-MS/MS Analysis filter->analysis end End: Data Quantification analysis->end Protocol_2_Workflow start Start: Soil Sample Collection prep Sample Preparation (Air Dry, Sieve) start->prep weigh Weigh Soil Sample prep->weigh spike Spike with AMPA-¹³C,¹⁵N IS weigh->spike extract Aqueous Extraction (e.g., Phosphate Buffer) spike->extract centrifuge1 Centrifugation extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant cleanup Cleanup (Solid-Phase Extraction) supernatant->cleanup analysis Direct LC-MS/MS Analysis cleanup->analysis end End: Data Quantification analysis->end

References

Application Notes and Protocols for the Quantification of Aminomethylphosphonic Acid (AMPA) in Environmental Samples using Stable Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aminomethylphosphonic acid (AMPA) is the primary and most persistent degradation product of glyphosate (B1671968), the world's most widely used herbicide.[1][2] Due to its high water solubility, ionic nature, and potential to contaminate water resources and soil, monitoring AMPA levels in the environment is of significant interest.[1][3] However, the analysis of AMPA in complex environmental matrices such as water, soil, and sediment is challenging due to strong matrix effects and low analyte concentrations.

These application notes provide a detailed protocol for the robust and sensitive quantification of AMPA using stable isotope-labeled AMPA as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotope dilution technique is the gold standard for compensating for analyte loss during sample preparation and for correcting matrix-induced signal suppression or enhancement, ensuring high accuracy and precision.[4][5][6][7] While the primary focus is on environmental monitoring, an overview of the AMPA receptor signaling pathway is included for drug development professionals, given that AMPA is also a potent agonist for AMPA receptors in the central nervous system.[8][9]

AMPA Receptor Signaling Pathway

In the central nervous system, AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission.[8][10][11] Glutamate binding to the AMPA receptor causes the channel to open, leading to an influx of sodium ions (and in some cases, calcium) and depolarization of the postsynaptic membrane.[9] Beyond their function as ion channels, AMPA receptors can also initiate intracellular signaling cascades, for instance, through interaction with the protein tyrosine kinase Lyn, which in turn activates the mitogen-activated protein kinase (MAPK) pathway, influencing processes like synaptic plasticity.[8]

AMPA Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor (Ion Channel) Glutamate->AMPAR Binds Lyn Lyn Kinase AMPAR->Lyn Activates Na_Ca Na+ / Ca2+ Influx AMPAR->Na_Ca Opens Channel MAPK MAPK Pathway Activation Lyn->MAPK Phosphorylates Plasticity Synaptic Plasticity (LTP/LTD) Na_Ca->Plasticity Induces MAPK->Plasticity Regulates

Figure 1: Simplified AMPA receptor signaling cascade.

Experimental Protocols

General Experimental Workflow

The quantification of AMPA in environmental samples using a labeled internal standard follows a structured workflow. This process begins with sample collection and preparation, where the stable isotope-labeled AMPA is introduced. Subsequent steps involve derivatization to enhance chromatographic properties, followed by instrumental analysis and data processing for accurate quantification.

Experimental Workflow for Labeled AMPA Analysis A 1. Sample Collection (Water, Soil, Sediment) B 2. Sample Preparation (Filtration/Extraction) A->B C 3. Spiking with Labeled AMPA Internal Standard B->C D 4. Derivatization (e.g., with FMOC-Cl) C->D E 5. Sample Cleanup (SPE or LLE) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing (Quantification via Isotope Dilution) F->G

Figure 2: General workflow for AMPA analysis in environmental samples.
Protocol 1: Analysis of Labeled AMPA in Water Samples

This protocol details the analysis of AMPA in various water matrices (e.g., surface water, groundwater) using isotope dilution LC-MS/MS.

1. Materials and Reagents

  • AMPA analytical standard

  • Stable isotope-labeled AMPA internal standard (e.g., AMPA-13C,15N,D2)[12][13]

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

  • Borate (B1201080) buffer (e.g., sodium tetraborate)

  • Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM) - HPLC or MS grade

  • Formic acid or Phosphoric acid

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (optional, for pre-concentration)

  • Syringe filters (e.g., 0.22 or 0.45 µm)

2. Sample Preparation and Derivatization

  • Collect water samples in polypropylene (B1209903) containers and store at ≤ 6°C, protected from light.[14] Analyze within 14 days.[14]

  • Filter the water sample through a 0.45 µm filter.[1]

  • Transfer a known volume (e.g., 4 mL) of the filtered sample into a polypropylene tube.[1]

  • Spike the sample with the stable isotope-labeled AMPA internal standard solution to a known concentration.

  • Add 800 µL of borate buffer and vortex.[1]

  • Add 860 µL of FMOC-Cl solution (e.g., 250 mg/L in ACN) and vortex immediately.[1]

  • Incubate the mixture (e.g., for 1 hour at room temperature or 2 hours at 37°C) to allow for complete derivatization.[1][15]

  • Acidify the reaction mixture with phosphoric acid or hydrochloric acid.[1][14]

  • Perform a liquid-liquid extraction (LLE) by adding DCM, vortexing, and allowing the phases to separate. This step removes excess FMOC-Cl.[1][16]

  • Transfer an aliquot of the upper aqueous layer into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Analysis of Labeled AMPA in Soil and Sediment Samples

This protocol is adapted for the solid matrices of soil and sediment, requiring an initial extraction step.

1. Materials and Reagents

2. Sample Preparation, Extraction, and Derivatization

  • Air-dry or freeze-dry the soil/sediment sample and sieve to achieve homogeneity.[17]

  • Weigh a known amount of the dried sample (e.g., 5.0 g) into a centrifuge tube.[16]

  • Add 10 mL of an extraction solution (e.g., 0.1 M KH2PO4).[15][16]

  • Spike the slurry with the stable isotope-labeled AMPA internal standard solution.

  • Sonicate the sample for approximately 30 minutes to facilitate extraction.[15][16]

  • Centrifuge the sample at 4000 rpm for 5-10 minutes.[3][16]

  • Filter the supernatant through a 0.45 µm filter.[16]

  • Take a known volume of the filtered extract and proceed with the derivatization procedure as described in Protocol 1, Step 5 onwards (adjusting reagent volumes proportionally if needed).[16]

Data Presentation

Table 1: Example LC-MS/MS Parameters for Derivatized AMPA Analysis

The analysis is performed using an LC-MS/MS system in negative ion electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
AMPA-FMOC 331.1109.9178.115 - 25
Labeled AMPA-FMOC 335.1113.9178.115 - 25
Note: Exact m/z values and collision energies may vary depending on the specific labeled standard used and instrument tuning.[1][4][6]
Table 2: Summary of Method Performance in Water Samples

This table summarizes typical performance data from published methods for AMPA analysis in water.

ParameterValueMatrixMethod HighlightsReference
LOD 0.02 µg/LGroundwater, Surface WaterIsotope Dilution, Online SPE[18]
LOQ 0.5 µg/LSurface Water, WetlandsDirect Injection, No Derivatization[19]
LOD 5 ng/LWaterFMOC Derivatization, SPE[20]
Recovery 99 - 114%Distilled, Ground, Surface WaterIsotope Dilution, FMOC Derivatization[4]
Recovery 85 - 112%Drinking, Surface, GroundwaterDirect Injection, No Derivatization[21]
Table 3: Summary of Method Performance in Soil & Sediment Samples

This table summarizes typical performance data from published methods for AMPA analysis in soil and sediment.

ParameterValueMatrixMethod HighlightsReference
LOQ 0.61 mg/kgSoilAqueous Extraction, Cation-Exchange Cleanup[22]
Matrix Effect -88%SoilFMOC Derivatization, Matrix-Matched Calibration[16]
Recovery >80%SoilAqueous Extraction[22]
LOD 0.0006 mg/kgSoil, SedimentDerivatization with TFAA/TFE, GC-MS[2]
LOQ 0.0018 mg/kgSoil, SedimentDerivatization with TFAA/TFE, GC-MS[2]

References

Application Notes & Protocols for the Quantitative Analysis of Glyphosate and its Metabolite AMPA by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Glyphosate (B1671968) is a broad-spectrum systemic herbicide and crop desiccant. Its primary metabolite in the environment is aminomethylphosphonic acid (AMPA). Due to their widespread use and potential environmental and health impacts, sensitive and accurate quantification of both glyphosate and AMPA in various matrices is crucial. Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for this purpose.[1] This method utilizes stable isotope-labeled internal standards for both glyphosate and AMPA to compensate for matrix effects and variations in sample preparation and instrument response, leading to reliable quantification.[2][3]

This document provides detailed application notes and protocols for the quantitative analysis of glyphosate and AMPA using isotope dilution coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols cover sample preparation from various matrices, derivatization, and instrumental analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for water, soil, and cereal samples.

1.1 Water Samples

This protocol is adapted from the U.S. Geological Survey method for the analysis of glyphosate and AMPA in water.[4]

  • Materials:

    • Water sample

    • Stable-isotope labeled glyphosate (e.g., glyphosate-2-¹³C,¹⁵N) and AMPA (e.g., AMPA-¹³C,¹⁵N) internal standard solution.[5]

    • 9-fluorenylmethylchloroformate (FMOC-Cl) solution.[4]

    • Borate (B1201080) buffer (pH 9).[6]

    • Phosphoric acid solution.[6]

  • Protocol:

    • To a 1 mL water sample, add a known amount of the stable-isotope labeled glyphosate and AMPA internal standard solution.[4]

    • Add 100 µL of borate buffer (pH 9).[6]

    • Add 200 µL of 10mM FMOC-Cl solution.[6]

    • Agitate the mixture for 20 minutes at 50°C.[6]

    • Cool the sample to room temperature.[6]

    • Add 130 µL of 2% phosphoric acid to stop the reaction.[6]

    • The derivatized sample is now ready for direct injection into the LC-MS/MS system or can be further concentrated using online solid-phase extraction (SPE).[4]

1.2 Soil Samples

This protocol is a general procedure for the extraction of glyphosate and AMPA from soil.

  • Materials:

    • Soil sample

    • Stable-isotope labeled glyphosate and AMPA internal standard solution

    • Extraction solution (e.g., 50:50 v/v water/acetonitrile mixture with 1% formic acid).[7]

    • Centrifuge

  • Protocol:

    • Weigh 5 g of the homogenized soil sample into a centrifuge tube.

    • Add a known amount of the stable-isotope labeled glyphosate and AMPA internal standard solution.

    • Add 10 mL of the extraction solution.[7]

    • Vortex the sample for 1 minute and sonicate for 15 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • The extract can then be subjected to derivatization as described in the water sample protocol or analyzed directly if a derivatization-free method is used.

1.3 Cereal Samples

This protocol is based on the QuPPe (Quick Polar Pesticides) method for the extraction of glyphosate and AMPA from cereals.

  • Materials:

    • Homogenized cereal sample

    • Stable-isotope labeled glyphosate and AMPA internal standard solution

    • Water

    • Methanol (B129727) with 1% v/v formic acid.

    • Centrifuge

  • Protocol:

    • Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and a known amount of the internal standard solution.

    • Let the sample stand for 30 minutes to two hours.

    • Add 10 mL of methanol containing 1% v/v formic acid.

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • The supernatant can be further cleaned up using solid-phase extraction (SPE) before derivatization and LC-MS/MS analysis.

Derivatization with FMOC-Cl

Derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) is a common approach to improve the chromatographic retention and detection of glyphosate and AMPA.[6]

  • Protocol:

    • To the sample extract, add borate buffer to adjust the pH to 9.[8]

    • Add the FMOC-Cl solution (e.g., 10 mM in acetonitrile).[6]

    • The reaction is typically carried out at an elevated temperature (e.g., 50°C) for a specific duration (e.g., 20 minutes).[6]

    • The reaction is quenched by adding an acid, such as phosphoric acid.[6]

LC-MS/MS Analysis

The derivatized or underivatized samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Liquid Chromatography (LC):

    • A reversed-phase C18 column is commonly used for the separation of FMOC-derivatized analytes.[6]

    • For underivatized analysis, a hydrophilic interaction liquid chromatography (HILIC) column can be employed.[9]

    • The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[7]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in negative ion mode is often used for the detection of both derivatized and underivatized glyphosate and AMPA.[4][8]

    • Detection is performed using multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[8]

Data Presentation

Table 1: LC-MS/MS Parameters for Glyphosate and AMPA Analysis

ParameterDerivatized (FMOC) AnalysisUnderivatized Analysis
LC Column C18 (e.g., Phenomenex Gemini 3µ C18, 150 x 2 mm)[6]HILIC or Phenyl (e.g., Acquity UPLC BEH phenyl, 1.7 µm, 100 x 2.1 mm)[7]
Mobile Phase A 50 mM Ammonium Acetate (pH 9)[6]5 mM Ammonium Formate (pH 3.0)[7]
Mobile Phase B Acetonitrile[6]Acetonitrile + 0.1% Formic Acid[7]
Ionization Mode ESI Negative[4]ESI Negative[8]
Glyphosate MRM 390 -> 150 m/z[8]168 -> 150 m/z[8]
AMPA MRM 332 -> 150 m/z[8]110 -> 63 m/z
¹³C₂,¹⁵N-Glyphosate MRM 393 -> 152 m/z171 -> 152 m/z
¹³C,¹⁵N-AMPA MRM 335 -> 152 m/z112 -> 64 m/z

Table 2: Quantitative Performance Data

MatrixAnalyteRecovery (%)LOQ (µg/kg)Linearity (R²)Reference
CerealsGlyphosate97 - 11320>0.99[2]
CerealsAMPA97 - 11320>0.99[2]
SoilGlyphosate93.56 - 99.104.11>0.99[7]
SoilAMPA93.56 - 99.102.08>0.99[7]
WaterGlyphosate99 - 1140.02 µg/L>0.99[4]
WaterAMPA99 - 1140.02 µg/L>0.99[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Sample (Water, Soil, Cereal) Spiking Spike with Isotope-Labeled Internal Standards Sample->Spiking Extraction Extraction Spiking->Extraction Derivatization Derivatization with FMOC-Cl Extraction->Derivatization If required LC_Separation LC Separation Extraction->LC_Separation Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Isotope Dilution MS_Detection->Quantification derivatization_pathway Glyphosate Glyphosate / AMPA (Primary/Secondary Amine) Product FMOC-Glyphosate / FMOC-AMPA (Chromatographically Stable) Glyphosate->Product + FMOC_Cl FMOC-Cl (9-fluorenylmethylchloroformate) FMOC_Cl->Product + Borate Borate Buffer (pH 9) Borate->Product

References

Application Notes and Protocols for the Analysis of (Aminomethyl)phosphonic acid-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation and analysis of the stable isotope-labeled internal standard, (Aminomethyl)phosphonic acid-13C,15N (AMPA-13C,15N). The primary application of AMPA-13C,15N is as an internal standard (IS) in isotope dilution mass spectrometry (IDMS) methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the accurate quantification of its unlabeled counterpart, AMPA. AMPA is the main degradation product of the widely used herbicide glyphosate (B1671968).

The use of a stable isotope-labeled internal standard like AMPA-13C,15N is crucial for compensating for matrix effects and variations during sample preparation and analysis, leading to highly accurate and precise quantification of AMPA in complex matrices such as water, soil, food, and biological samples.

Analytical Approaches

The analysis of AMPA, and by extension the use of its labeled internal standard, is challenging due to its high polarity, low volatility, and ionic nature. Two primary analytical strategies are commonly employed:

  • Direct Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach avoids the need for derivatization, simplifying sample preparation. It relies on specialized liquid chromatography columns, such as anionic polar pesticide columns or porous graphitic carbon (Hypercarb) columns, to achieve retention and separation.[1][2]

  • Derivatization followed by Chromatography: This involves chemically modifying the AMPA molecule to make it less polar and more volatile, facilitating its analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or conventional reversed-phase LC-MS/MS. Common derivatizing agents include 9-fluorenylmethylchloroformate (FMOC-Cl) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][4][5]

Experimental Protocols

Protocol 1: Direct Analysis of AMPA in Water Samples by LC-MS/MS

This protocol is suitable for the direct quantification of AMPA in various water matrices, including drinking water, surface water, and groundwater.[1][6][7]

1. Sample Preparation:

  • Collect water samples in polypropylene (B1209903) containers.[5]
  • For samples with high particulate matter, filter through a 0.22 µm or 0.45 µm filter.[5]
  • To a 15 mL aliquot of the water sample in a polypropylene centrifuge tube, add a known concentration of the AMPA-13C,15N internal standard solution.[6][7]
  • To mitigate the chelation of AMPA with metal ions, which can affect recovery, add 200 µL of a 2 g/L EDTA solution and mix.[6][8]
  • Transfer an aliquot of the final solution to a polypropylene vial for LC-MS/MS analysis.[6]

2. LC-MS/MS Analysis:

  • LC System: ACQUITY Premier UPLC System or equivalent.[1]
  • Column: Anionic Polar Pesticide Column or a mixed-mode column with reversed-phase and weak anion-exchange properties.[1][8]
  • Mobile Phase: A gradient elution is typically used. For example, a pH gradient with a solution of ammonium (B1175870) hydroxide (B78521) and ammonium acetate (B1210297) can be employed.[9]
  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Xevo TQ Absolute) operating in negative electrospray ionization (ESI-) mode.[1]
  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both AMPA and AMPA-13C,15N for quantification and confirmation.[10][11]
  • AMPA: e.g., 110.00 > 79.00 (quantifier) and 110.00 > 63.00 (qualifier).[10][11]
  • AMPA-13C,15N: e.g., 112 > 63.[11]

Workflow for Direct Analysis of AMPA in Water

workflow1 cluster_prep Sample Preparation cluster_analysis Analysis s1 Collect Water Sample s2 Filter (if necessary) s1->s2 s3 Add AMPA-13C,15N IS s2->s3 s4 Add EDTA Solution s3->s4 s5 Transfer to Vial s4->s5 a1 Direct Injection s5->a1 a2 LC Separation (Anionic Polar Pesticide Column) a1->a2 a3 MS/MS Detection (ESI-, MRM) a2->a3

Caption: Workflow for direct LC-MS/MS analysis of AMPA in water.

Protocol 2: Analysis of AMPA in Soil Samples by LC-MS/MS with FMOC Derivatization

This protocol involves an extraction step followed by derivatization with FMOC-Cl to improve chromatographic retention and sensitivity.[12][13]

1. Sample Extraction:

  • Weigh 5.0 g of a freeze-dried and homogenized soil sample into a 50 mL centrifuge tube.[13]
  • Add 10 mL of an extraction solution (e.g., 0.1 M KH2PO4 or 0.6 M KOH) and sonicate for 30 minutes.[13][14]
  • Centrifuge the sample (e.g., at 4000 rpm for 5 minutes).[13]
  • Filter the supernatant through a 0.45 µm PVDF filter.[13]

2. Derivatization:

  • To a 2.0 mL aliquot of the filtered extract, add 2.0 mL of 0.1 M Na2B4O7 (borate buffer) to adjust the pH to alkaline conditions.[13]
  • Add the AMPA-13C,15N internal standard.
  • Add 0.5 mL of a 6 g/L FMOC-Cl solution in acetonitrile.[13]
  • Vortex for 30 seconds and let the reaction proceed for 1 hour at room temperature.[13]

3. Clean-up:

  • Add 4.5 mL of dichloromethane (B109758) (DCM) to the derivatized solution, vortex for 30 seconds, and allow the layers to separate.[13]
  • The upper aqueous layer contains the derivatized analytes.
  • Filter an aliquot of the supernatant through a 0.45 µm PVDF filter into a vial for LC-MS/MS analysis.[13]

4. LC-MS/MS Analysis:

  • LC System: Standard HPLC or UPLC system.
  • Column: C18 reversed-phase column.
  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative ESI mode.
  • MRM Transitions: Monitor transitions for the FMOC-derivatized AMPA and its labeled internal standard.

Workflow for AMPA Analysis in Soil with Derivatization

workflow2 cluster_extraction Extraction cluster_derivatization Derivatization cluster_cleanup Clean-up & Analysis s1 Weigh Soil Sample s2 Add Extraction Solution & Sonicate s1->s2 s3 Centrifuge & Filter s2->s3 d1 Add Borate Buffer & IS s3->d1 d2 Add FMOC-Cl d1->d2 d3 React at Room Temperature d2->d3 c1 Liquid-Liquid Extraction (DCM) d3->c1 c2 Collect Aqueous Layer c1->c2 c3 Filter & Inject for LC-MS/MS c2->c3

Caption: Workflow for AMPA analysis in soil using FMOC derivatization.

Protocol 3: Analysis of AMPA in Biological Matrices (Urine) by LC-MS/MS

This protocol is adapted for the analysis of AMPA in urine, often requiring a solid-phase extraction (SPE) clean-up step.[15][16]

1. Sample Preparation and Clean-up:

  • Take a 250-500 µL aliquot of the urine sample and transfer it to a polypropylene tube.[16]
  • Add the AMPA-13C,15N internal standard.[15]
  • Dilute the sample with water.
  • Condition a mixed-mode cation exchange (MCX) SPE cartridge with methanol (B129727) and water.[16]
  • Load the diluted urine sample onto the SPE cartridge.
  • Wash the cartridge to remove interferences.
  • Elute the analytes using an appropriate solvent (e.g., 3% formic acid in methanol).[16]
  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[16]
  • Reconstitute the residue in a suitable solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[16]

2. LC-MS/MS Analysis:

  • The analytical conditions are similar to those described in Protocol 1, often utilizing a column suitable for polar analytes.

Logical Relationship for Urine Sample Preparation

workflow3 start Urine Sample add_is Add AMPA-13C,15N IS start->add_is dilute Dilute with Water add_is->dilute spe Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) dilute->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Logical steps for preparing urine samples for AMPA analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods described. Note that these values can vary depending on the specific instrumentation, matrix, and laboratory conditions.

Table 1: Method Performance for Direct Analysis of AMPA in Water by LC-MS/MS

ParameterValueReference
Limit of Detection (LOD)0.23 - 0.25 µg/L[8][9]
Limit of Quantification (LOQ)0.5 µg/L[9]
Recovery96 - 102%[1]
Repeatability (RSDr)7.9 - 11%[1]

Table 2: Method Performance for AMPA Analysis in Soil with Derivatization

ParameterValueReference
Limit of Quantification (LOQ)0.05 mg/kg[14]
Recovery91 - 118%[14]
Precision (RSD)3 - 16%[14]
Linearity (R²)> 0.999[12]

Table 3: Method Performance for AMPA Analysis in Urine by LC-MS/MS

ParameterValueReference
Method Detection Limit (MDL)0.12 ng/mL[16]
Method Quantification Limit (MQL)0.40 ng/mL[16]
Recovery79.1 - 119%[16]
Precision (CV)4 - 10%[16]

Concluding Remarks

The choice of sample preparation and analytical method for this compound and its unlabeled analogue depends on the matrix, required sensitivity, and available instrumentation. Direct injection LC-MS/MS methods offer simplicity and high throughput, while derivatization-based methods can provide enhanced sensitivity and are applicable to both GC-MS and LC-MS/MS platforms. The use of a stable isotope-labeled internal standard such as AMPA-13C,15N is a critical component in all these methods to ensure the highest quality of quantitative data. Researchers should validate the chosen method in their own laboratories to ensure it is fit for purpose.[6]

References

Application Notes and Protocols for the Derivatization of AMPA for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethylphosphonic acid (AMPA) is a molecule of significant interest as it is the primary degradation product of the widely used herbicide glyphosate, and it also serves as a key starting material in the synthesis of various pharmaceuticals.[1] Due to its high polarity, low volatility, and lack of a suitable UV chromophore, direct analysis of AMPA by gas chromatography (GC) is not feasible.[1] Derivatization is a crucial sample preparation step that chemically modifies AMPA to increase its volatility, making it amenable to GC-MS analysis. This document provides detailed application notes and protocols for two common derivatization methods for AMPA: silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, and a two-step acylation/esterification using trifluoroacetic anhydride (B1165640) (TFAA) and trifluoroethanol (TFE).

Derivatization Methods Overview

Two primary methods for the derivatization of AMPA for GC-MS analysis are presented here, each with its own advantages and considerations.

  • Silylation with BSTFA + TMCS: This is a widely used single-step method that replaces the active hydrogens on the amine and phosphonic acid groups of AMPA with nonpolar trimethylsilyl (B98337) (TMS) groups.[1][2] The resulting tris-trimethylsilyl AMPA (AMPA-3TMS) is significantly more volatile and thermally stable, allowing for excellent chromatographic separation and detection by GC-MS.[1][3]

  • Acylation and Esterification with TFAA and TFE: This two-step method first involves the acylation of the amino group with trifluoroacetic anhydride (TFAA), followed by the esterification of the phosphonic acid group with trifluoroethanol (TFE).[4] This procedure also yields a volatile derivative suitable for GC-MS analysis.

The selection of the derivatization method may depend on laboratory preference, available reagents, and the specific requirements of the analytical method.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the two described derivatization methods, providing a basis for method selection and performance expectation.

ParameterBSTFA + TMCS DerivatizationTFAA + TFE DerivatizationReference(s)
Derivative Formed Tris-trimethylsilyl AMPA (AMPA-3TMS)N-trifluoroacetyl-O-trifluoroethyl AMPA[1]
Conversion Efficiency ~97% to AMPA-3TMSNot explicitly stated, but effective for quantification[1]
Method Detection Limit (MDL) in Urine Not explicitly stated for urine with this derivatization0.39 ng/mL
Method Detection Limit (MDL) in Soil/Grass 0.08 µg/mL (as AMPA-3TMS)Not applicable[3]
Recovery from Urine Not applicable~77%
Recovery from Soil/Grass 97-102%Not applicable[3]

Experimental Protocols

Protocol 1: Silylation of AMPA using BSTFA + 10% TMCS

This protocol is optimized for the derivatization of AMPA to its volatile tris-trimethylsilyl derivative for GC-MS analysis.[1]

Materials and Reagents:

  • AMPA standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 10% trimethylchlorosilane (BSTFA + 10% TMCS)

  • Pyridine (B92270) (anhydrous)

  • Carbon tetrachloride (or other suitable solvent for dilution)

  • 2-mL screw-cap GC-HPLC autosampler vials

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh approximately 2.5 mg of the AMPA sample or a dried residue of a sample extract into a 2-mL autosampler vial.

  • Reagent Addition: Add 500 µL of BSTFA + 10% TMCS and 50 µL of anhydrous pyridine to the vial.

  • Reaction: Tightly cap the vial and heat it at 90°C for 150 minutes (2.5 hours) in a heating block or oven. Initially, solid AMPA may be observed, but it should dissolve to form a clear solution by the end of the reaction period.

  • Cooling and Dilution: After heating, allow the vial to cool to room temperature for approximately 5 minutes.

  • Final Preparation: Add 1 mL of carbon tetrachloride (or another suitable solvent) to the vial and vortex to mix. The sample is now ready for injection into the GC-MS system.

Optimized GC-MS Parameters: [1]

  • Inlet Temperature: 225°C

  • Injection Mode: Split (e.g., 25:1)

  • Carrier Gas: Helium

  • Oven Program:

    • Initial temperature: 75°C, hold for 2 minutes

    • Ramp: 20°C/min to 280°C

    • Final hold: 20 minutes at 280°C

  • MS Transfer Line Temperature: 300°C

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Full scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM)

Protocol 2: Derivatization of AMPA using TFAA and TFE

This protocol describes a two-step derivatization process involving trifluoroacetylation followed by esterification for the analysis of AMPA in samples such as urine.

Materials and Reagents:

  • AMPA standard or sample extract (e.g., in water)

  • Trifluoroacetic anhydride (TFAA)

  • Trifluoroethanol (TFE)

  • Suitable reaction vials with screw caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Place an aliquot of the aqueous sample or standard containing AMPA into a reaction vial.

  • Derivatization: Add a mixture of trifluoroacetic anhydride and trifluoroethanol to the sample. Note: The exact volumes and ratio should be optimized based on the sample matrix and concentration, but a common approach involves adding an excess of the derivatizing agents.

  • Reaction Conditions: The reaction conditions, including temperature and time, need to be optimized to ensure complete derivatization. A typical starting point could be heating at a specific temperature (e.g., 70-100°C) for a defined period (e.g., 30-60 minutes).

  • Solvent Exchange/Evaporation (if necessary): Depending on the initial sample solvent and the derivatization reagents used, a solvent exchange or evaporation step under a gentle stream of nitrogen may be required to prepare the sample for GC-MS injection in a suitable solvent like ethyl acetate.

  • Reconstitution: Reconstitute the dried derivative in a known volume of a suitable solvent for GC-MS analysis.

Note: The stability of the derivative should be assessed, and the analysis should be performed in a timely manner.

Visualizations

Derivatization_Workflow_BSTFA cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Preparation start AMPA Sample weigh Weigh 2.5 mg into Vial start->weigh add_reagents Add 500 µL BSTFA + 10% TMCS and 50 µL Pyridine weigh->add_reagents heat Heat at 90°C for 150 min add_reagents->heat cool Cool to Room Temperature heat->cool dilute Add 1 mL Solvent (e.g., Carbon Tetrachloride) cool->dilute inject Inject into GC-MS dilute->inject

Caption: Workflow for AMPA derivatization using BSTFA + TMCS.

Derivatization_Workflow_TFAA_TFE cluster_prep Sample Preparation cluster_reaction Two-Step Derivatization cluster_analysis Analysis Preparation start Aqueous AMPA Sample add_reagents Add TFAA and TFE start->add_reagents heat Heat to Drive Reaction add_reagents->heat evaporate Evaporate to Dryness (if necessary) heat->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute inject Inject into GC-MS reconstitute->inject

Caption: General workflow for AMPA derivatization using TFAA and TFE.

Conclusion

The derivatization of AMPA is an essential step for its successful analysis by GC-MS. Both the silylation method using BSTFA + TMCS and the acylation/esterification method with TFAA and TFE are effective in producing volatile derivatives suitable for gas chromatography. The choice of method will depend on the specific analytical requirements, including desired sensitivity, sample matrix, and available instrumentation and reagents. The provided protocols offer detailed guidance for researchers to implement these methods in their laboratories for the accurate and reliable quantification of AMPA.

References

Application of Labeled Aminomethylphosphonic Acid (AMPA) in Herbicide Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Keywords: Labeled AMPA, Glyphosate (B1671968), Herbicide Degradation, Soil Metabolism, Isotope Labeling, LC-MS/MS

Introduction

Aminomethylphosphonic acid (AMPA) is the major degradation product of the widely used herbicide glyphosate. Understanding the environmental fate of glyphosate necessitates a thorough investigation of the formation and subsequent degradation of AMPA, which can be more persistent than its parent compound.[1] The use of isotopically labeled glyphosate and AMPA is a powerful technique for elucidating these degradation pathways and quantifying the turnover rates in various environmental matrices, such as soil and water. This application note provides detailed protocols for conducting herbicide degradation studies using labeled AMPA, with a focus on soil incubation experiments and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Application

The primary application of labeled AMPA in herbicide degradation studies is to trace the fate of glyphosate. By using glyphosate labeled with stable isotopes (e.g., 13C, 15N), researchers can accurately track its transformation into labeled AMPA, distinguishing it from endogenous or background levels of these compounds. This allows for precise measurement of degradation kinetics, including the rates of glyphosate disappearance and AMPA formation and decline. Such studies are crucial for environmental risk assessments and for understanding the persistence of these compounds in agricultural systems.

Experimental Overview

A typical laboratory study involves incubating soil samples with a known concentration of labeled glyphosate under controlled conditions. At specific time intervals, subsamples of the soil are taken and extracted. The concentrations of the labeled glyphosate and its degradation product, labeled AMPA, are then quantified using a sensitive analytical method such as LC-MS/MS. This time-course data allows for the determination of degradation rates and half-lives.

Data Presentation

The following tables summarize quantitative data from a representative soil incubation study investigating the degradation of dual-labeled (13C and 15N) glyphosate and the formation and degradation of labeled AMPA.

Table 1: Degradation of Labeled Glyphosate in Soil Over Time

Incubation Time (days)Labeled Glyphosate Concentration (µg/kg soil)Percent Remaining
01000100
565065
1042042
2018018
35808
56303
175<10<1

Data synthesized from a study by Wang et al. (2017) where soil was incubated with 1 mmol/g of dual-labeled glyphosate.

Table 2: Formation and Degradation of Labeled AMPA in Soil Over Time

Incubation Time (days)Labeled AMPA Concentration (µg/kg soil)
00
5150
10280
20450
35520
56480
175210

Data synthesized from a study by Wang et al. (2017) where soil was incubated with 1 mmol/g of dual-labeled glyphosate. AMPA concentrations are calculated based on the reported degradation kinetics.

Experimental Protocols

Protocol 1: Soil Incubation with Labeled Glyphosate

This protocol describes a laboratory experiment to study the degradation of labeled glyphosate to labeled AMPA in soil.

Materials:

  • Fresh agricultural soil, sieved (2 mm)

  • 13C, 15N-labeled glyphosate standard

  • Analytical grade water

  • Incubation vessels (e.g., 250 mL glass jars with loose-fitting lids)

  • Incubator set to a constant temperature (e.g., 20°C)

Procedure:

  • Soil Preparation: Weigh a predetermined amount of fresh, sieved soil (e.g., 50 g dry weight equivalent) into each incubation vessel. Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity) with deionized water and pre-incubate the samples for a week in the dark to allow the microbial community to stabilize.

  • Spiking with Labeled Glyphosate: Prepare a stock solution of 13C, 15N-labeled glyphosate in deionized water. Add the appropriate volume of the stock solution to each soil sample to achieve the desired final concentration (e.g., 1 µmol/g).[2] Ensure even distribution by thorough mixing.

  • Incubation: Place the incubation vessels in an incubator at a constant temperature (e.g., 20°C) in the dark.[2]

  • Sampling: At designated time points (e.g., 0, 5, 10, 20, 35, 56, and 175 days), destructively sample a subset of the incubation vessels for analysis.[2] Store the collected soil samples at -20°C until extraction.

Protocol 2: Extraction and Analysis of Labeled Glyphosate and AMPA from Soil by LC-MS/MS

This protocol details the extraction of labeled glyphosate and AMPA from soil samples and their subsequent quantification.

Materials:

  • Soil samples from the incubation experiment

  • Extraction solution (e.g., 0.1 M phosphate (B84403) buffer)

  • Internal standards (e.g., 13C2, 15N-glyphosate and 13C, 15N, D2-AMPA)

  • Methanol

  • Formic acid

  • Centrifuge and centrifuge tubes

  • Solid-phase extraction (SPE) cartridges (optional, for cleanup)

  • LC-MS/MS system

Procedure:

  • Extraction: To a known amount of soil (e.g., 5 g) in a centrifuge tube, add a specific volume of the extraction solution (e.g., 20 mL of 0.1 M phosphate buffer).

  • Internal Standard Spiking: Add a known amount of the isotopically labeled internal standards to each sample to correct for matrix effects and variations in extraction efficiency.

  • Shaking and Centrifugation: Shake the tubes vigorously for a set period (e.g., 30 minutes). After shaking, centrifuge the samples at a high speed (e.g., 5000 rpm for 10 minutes) to separate the soil particles from the supernatant.

  • Sample Cleanup (Optional): If necessary, the supernatant can be further cleaned using solid-phase extraction (SPE) to remove interfering substances.

  • Preparation for LC-MS/MS Analysis: Take an aliquot of the final extract, and if necessary, dilute it with the initial mobile phase of the LC system.

  • LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Use a suitable column for polar anionic compounds. The mass spectrometer should be operated in negative ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify the parent and product ions of the labeled glyphosate and AMPA, as well as their corresponding internal standards.

Visualizations

Glyphosate_Degradation_Pathway cluster_AMPA_pathway AMPA Pathway cluster_Sarcosine_pathway Sarcosine Pathway Glyphosate Labeled Glyphosate (¹³C, ¹⁵N) AMPA Labeled AMPA (¹³C, ¹⁵N) Glyphosate->AMPA Glyphosate oxidoreductase Glyoxylate Glyoxylate Glyphosate->Glyoxylate Sarcosine Sarcosine Glyphosate->Sarcosine C-P Lyase Phosphate Phosphate AMPA->Phosphate C-P Lyase CO2 CO₂ Sarcosine->CO2

Caption: Glyphosate degradation pathways in soil.

Experimental_Workflow cluster_incubation Soil Incubation cluster_analysis Sample Analysis start Soil Sample Preparation spike Spiking with Labeled Glyphosate start->spike incubate Incubation at Controlled Temperature spike->incubate sampling Time-course Sampling incubate->sampling extract Extraction from Soil Matrix sampling->extract cleanup Sample Cleanup (e.g., SPE) extract->cleanup lcms LC-MS/MS Quantification cleanup->lcms data Data Analysis (Kinetics) lcms->data

Caption: Experimental workflow for labeled herbicide study.

References

Tracing Nitrogen and Carbon Pathways with Dual-Labeled Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for investigating metabolic pathways in living systems.[1] By introducing molecules labeled with heavy isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), researchers can track the metabolic fate of these molecules and quantify the rates of metabolic reactions, a field known as Metabolic Flux Analysis (MFA).[2][3] Dual labeling with both ¹³C and ¹⁵N provides a more comprehensive view of metabolism by simultaneously tracing the carbon skeleton and nitrogen-containing components of a molecule.[2][4] This approach is invaluable for understanding how cells utilize nutrients to generate energy and build biomass, and how these processes are altered in disease states like cancer or in response to drug treatment.[2][5]

This document provides detailed application notes and experimental protocols for using dual-labeled compounds, particularly ¹³C, ¹⁵N-labeled amino acids, to trace nitrogen and carbon pathways.

Principle of Dual Isotope Tracing

The core principle of dual isotope tracing lies in the ability to distinguish between naturally abundant light isotopes (¹²C and ¹⁴N) and heavy stable isotopes (¹³C and ¹⁵N) using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][] When cells are cultured in a medium containing a dual-labeled substrate, such as [U-¹³C, U-¹⁵N]-glutamine, the labeled carbon and nitrogen atoms are incorporated into downstream metabolites through various biochemical reactions.[4][7]

By analyzing the mass isotopologue distribution (MID) of these metabolites, which is the relative abundance of molecules with different numbers of heavy isotopes, researchers can deduce the metabolic pathways that were active.[4][8] For instance, the presence of both ¹³C and ¹⁵N in a newly synthesized amino acid would indicate that both the carbon backbone and the amino group were derived from the initial labeled tracer.

Applications in Research and Drug Development

Dual-labeling experiments have a wide range of applications, including:

  • Metabolic Flux Analysis (MFA): Quantifying the rates of reactions in central carbon and nitrogen metabolism.[2][9] This is crucial for understanding cellular physiology and identifying metabolic bottlenecks.

  • Disease Metabolism Research: Investigating metabolic reprogramming in diseases like cancer, where cells often exhibit altered nutrient utilization.[2][10] For example, tracing glutamine metabolism can reveal its role in supporting the TCA cycle and nucleotide biosynthesis in tumor cells.[11][12]

  • Drug Discovery and Development: Assessing the mechanism of action of drugs that target metabolic pathways.[13][14] By observing how a drug alters the flow of labeled atoms, researchers can understand its impact on cellular metabolism.[15] It also aids in studying the metabolic fate and pharmacokinetic properties of drug candidates.[13][14]

  • Biomarker Discovery: Identifying metabolic changes associated with a particular disease state or drug response that could serve as diagnostic or prognostic biomarkers.[5]

Experimental Workflow for Dual-Labeling Studies in Cultured Cells

The general workflow for a dual-labeling experiment involves several key steps, from experimental design to data analysis.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Hypothesis Hypothesis Tracer_Selection Tracer_Selection Hypothesis->Tracer_Selection Guides Cell_Culture Cell_Culture Tracer_Selection->Cell_Culture Determines media Labeling Labeling Cell_Culture->Labeling Initiates Quenching Quenching Labeling->Quenching Halts metabolism Extraction Extraction Quenching->Extraction Isolates metabolites MS_Analysis MS_Analysis Extraction->MS_Analysis Provides sample Data_Processing Data_Processing MS_Analysis->Data_Processing Generates raw data MFA MFA Data_Processing->MFA Corrects for natural abundance

Caption: General experimental workflow for dual-labeling studies.

Protocol 1: Tracing Glutamine Metabolism in Cultured Mammalian Cells using [U-¹³C₅, U-¹⁵N₂]-Glutamine

This protocol outlines a method for tracing the metabolic fate of glutamine in adherent mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Glucose-free, glutamine-free DMEM

  • [U-¹³C₅, U-¹⁵N₂]-Glutamine

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727), ice-cold (-80°C)

  • Cell scrapers

  • Microcentrifuge tubes, pre-chilled

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere and grow overnight.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free, glutamine-free DMEM with 10% dFBS, the desired concentration of glucose, and [U-¹³C₅, U-¹⁵N₂]-Glutamine.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state. The time required to reach isotopic steady state depends on the metabolic pathway of interest.[16]

  • Metabolite Quenching and Extraction:

    • To rapidly halt metabolic activity, aspirate the labeling medium and immediately place the culture plate on a bed of dry ice or in a container of liquid nitrogen.[2]

    • Wash the cells once with ice-cold PBS to remove any remaining medium.[8]

    • Add 1 mL of ice-cold 80% methanol to each well.[8]

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]

  • Sample Processing:

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[8]

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.[8]

    • Dry the metabolite extract using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of Labeled Metabolites

This protocol provides a general framework for the analysis of ¹³C and ¹⁵N labeled metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of LC-MS grade water or a mixture of water and acetonitrile.

  • LC Separation:

    • Inject the reconstituted sample onto the HILIC column.

    • Separate the metabolites using a gradient of Mobile Phase A and B. A typical gradient might start with a high percentage of organic solvent and gradually increase the aqueous phase.

  • MS/MS Detection:

    • Analyze the eluted metabolites using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.[17]

    • For each metabolite of interest, set up specific SRM transitions for each possible isotopologue (e.g., M+0, M+1, M+2, etc., where M is the mass of the unlabeled metabolite). The precursor ion (Q1) will be the mass of the specific isotopologue, and the product ion (Q3) will be a characteristic fragment.[17][18]

  • Data Acquisition: Acquire data for each sample, including a blank and quality control samples.

Data Presentation and Analysis

The raw data from the LC-MS/MS analysis will consist of peak areas for each isotopologue of the targeted metabolites. This data needs to be processed to correct for the natural abundance of stable isotopes and then can be used for metabolic flux analysis.

Data Correction: The measured isotopologue distributions must be corrected for the naturally occurring ¹³C and ¹⁵N isotopes. Several software packages and online tools are available for this purpose.

Quantitative Data Summary:

The corrected data can be presented in tables to show the fractional contribution of the labeled substrate to different metabolite pools over time.

MetaboliteTime (hours)M+0M+1M+2M+3M+4M+5M+6M+7
Glutamate 10.100.050.150.200.300.20--
80.020.010.050.100.320.50--
Aspartate 10.850.080.050.020.00---
80.200.150.250.300.10---
Citrate 10.700.100.100.050.050.000.00-
80.150.100.200.250.200.080.02-
Glutamine 10.050.020.030.050.100.250.300.20
80.010.000.010.020.050.110.300.50

This is example data and does not represent actual experimental results.

Visualization of Metabolic Pathways

Graphviz can be used to create clear diagrams of the metabolic pathways being investigated.

glutamine_metabolism cluster_extra Extracellular cluster_cyto Cytosol cluster_mito Mitochondria Gln_ext [U-13C5, U-15N2] Glutamine Gln_cyto Glutamine Gln_ext->Gln_cyto Transport Gln_mito Glutamine Gln_cyto->Gln_mito Glu_cyto Glutamate aKG α-Ketoglutarate Glu_cyto->aKG Asp_cyto AST OAA_cyto Oxaloacetate Glu_mito Glutamate Gln_mito->Glu_mito GLS Glu_mito->aKG GDH/Transaminase Citrate Citrate aKG->Citrate TCA Cycle (oxidative) Malate Malate aKG->Malate Citrate->OAA_cyto Transport & ACLY Citrate->aKG TCA Cycle (reductive) OAA_mito Oxaloacetate Malate->OAA_mito OAA_mito->Citrate - -

Caption: Simplified metabolic fate of dual-labeled glutamine.

Conclusion

Tracing nitrogen and carbon pathways with dual-labeled compounds is a robust method for gaining deep insights into cellular metabolism.[2] The detailed protocols and application notes provided here offer a framework for researchers, scientists, and drug development professionals to design and execute these powerful experiments, ultimately accelerating our understanding of complex biological systems and the development of new therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of (Aminomethyl)phosphonic acid-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (Aminomethyl)phosphonic acid-13C,15N (AMPA-13C,15N). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects in the analysis of this stable isotope-labeled internal standard, frequently used in the quantification of AMPA and its parent compound, glyphosate (B1671968).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the analysis of AMPA-13C,15N?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix. In the context of AMPA-13C,15N analysis, which is often performed on complex matrices like food, soil, and biological fluids, these effects can lead to ion suppression or enhancement.[1][2] This interference can compromise the accuracy and reproducibility of quantification by affecting the signal of the internal standard.[3] Given the highly polar nature of AMPA, it is particularly susceptible to co-elution with other polar matrix components, making matrix effects a critical challenge.[1][4]

Q2: How does the use of a stable isotope-labeled internal standard like AMPA-13C,15N help in mitigating matrix effects?

A2: Stable isotope-labeled internal standards (SIL-IS) such as AMPA-13C,15N are the gold standard for compensating for matrix effects in mass spectrometry-based analyses.[5][6][7] Because a SIL-IS has nearly identical chemical and physical properties to the analyte (unlabeled AMPA), it experiences similar extraction recovery and ionization suppression or enhancement.[8][9] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[7] For this to be effective, the SIL-IS must co-elute with the analyte.

Q3: What are the common analytical techniques used for the analysis of AMPA and its labeled standard?

A3: The most common analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS).[1][4] Due to the high polarity of AMPA, specialized chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of porous graphitic carbon (PGC) columns are often employed in LC-MS/MS.[10] Derivatization with reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) is another strategy to decrease polarity and improve chromatographic retention on reversed-phase columns.[5][11][12]

Q4: Can derivatization help in reducing matrix effects for AMPA-13C,15N analysis?

A4: Yes, derivatization can be a very effective strategy. By reacting AMPA and its labeled standard with a derivatizing agent like FMOC-Cl, their polarity is significantly reduced.[12][13] This allows for the use of reversed-phase chromatography, which can provide better separation from the highly polar matrix components that often cause interference.[5] This separation minimizes co-elution and thus reduces matrix-induced ion suppression.[14]

Troubleshooting Guides

Issue 1: Significant ion suppression is observed for AMPA-13C,15N, leading to poor sensitivity.

  • Possible Cause: High concentration of co-eluting matrix components.

  • Solution:

    • Optimize Sample Preparation: Implement a more rigorous cleanup procedure. Techniques like Solid-Phase Extraction (SPE) can be highly effective in removing interfering matrix components.[15] For complex matrices, consider a multi-step cleanup protocol.

    • Dilute the Sample: A simple and effective method to reduce the concentration of matrix components is to dilute the final extract.[1] This is feasible if the instrument has sufficient sensitivity to detect the diluted analyte and internal standard.

    • Improve Chromatographic Separation: Adjust the chromatographic gradient to better separate the AMPA peak from the matrix interferences.[16] Experiment with different column chemistries, such as HILIC or mixed-mode columns, which are well-suited for polar compounds.[10][17]

Issue 2: Poor recovery of AMPA-13C,15N during sample preparation.

  • Possible Cause: Inefficient extraction or analyte loss during cleanup steps.

  • Solution:

    • Evaluate Extraction Solvent: Ensure the extraction solvent is appropriate for the highly polar nature of AMPA. Acidified methanol (B129727) is commonly used in methods like the QuPPe (Quick Polar Pesticides) extraction.[1]

    • Check pH of the Sample: The charge state of AMPA is pH-dependent. Adjusting the pH of the sample and extraction solvent can significantly impact its solubility and recovery.

    • Assess SPE Cartridge and Protocol: If using SPE, ensure the sorbent chemistry is appropriate. For AMPA, mixed-mode cation exchange cartridges are often used.[13] Optimize the loading, washing, and elution steps to prevent analyte breakthrough or incomplete elution.

Issue 3: Inconsistent results and poor reproducibility.

  • Possible Cause: Variable matrix effects from sample to sample.

  • Solution:

    • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects across a batch of samples.

    • Ensure Co-elution of Analyte and Internal Standard: Verify that the chromatographic peaks for AMPA and AMPA-13C,15N are perfectly co-eluting. A slight shift in retention time can lead to differential matrix effects and compromise the corrective ability of the internal standard.

    • Addition of a Chelating Agent: In certain matrices, the addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can improve recovery and reduce variability by binding to metal ions that may interact with AMPA.[10][17]

Quantitative Data Summary

Table 1: Impact of Sample Dilution on Matrix Effects in Various Food Matrices (IC-MS/MS)

MatrixUndiluted Matrix Effect (%)5-fold Diluted Matrix Effect (%)
Cucumber-23-15
Lemon-53-30
Milk-91-45
Rice-78-38
Soybean-85-42

Data adapted from a study on polar pesticides, demonstrating a significant reduction in ion suppression with sample dilution.[10]

Table 2: Recovery of AMPA in Drinking Water using Direct Injection LC-MS/MS with AMPA-13C,15N Internal Standard

Water TypeSpiked Concentration (µg/L)Mean Recovery (%)Repeatability (RSDr %)
Mineral Water0.05955.2
Soft Drinking Water0.05984.8
Hard Drinking Water0.05926.1

This data highlights the excellent recovery and precision achievable with the use of a stable isotope-labeled internal standard in relatively clean matrices.[5]

Experimental Protocols

Protocol 1: Generic QuPPe Extraction for Plant-Based Matrices

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acidified methanol (e.g., with 1% formic acid).

  • Add the AMPA-13C,15N internal standard solution.

  • Shake vigorously for 1 minute.

  • Centrifuge at >3000 g for 5 minutes.

  • Take an aliquot of the supernatant for analysis. For complex matrices, a 5-fold dilution with the initial mobile phase is recommended before injection.[1]

Protocol 2: Derivatization with FMOC-Cl

  • Take an aliquot of the sample extract and adjust the pH to ~9 with a suitable buffer (e.g., borate (B1201080) buffer).

  • Add a solution of FMOC-Cl in a water-miscible organic solvent (e.g., acetonitrile).

  • Vortex and let the reaction proceed at room temperature for a specified time (e.g., 30 minutes).

  • Quench the reaction by adding an acid (e.g., phosphoric acid) to lower the pH.

  • The derivatized sample is then ready for LC-MS/MS analysis, often after a cleanup step like SPE.[11][12]

Visualizations

experimental_workflow Experimental Workflow for AMPA Analysis sample Homogenized Sample add_is Add AMPA-13C,15N sample->add_is extraction Extraction (e.g., QuPPe) add_is->extraction cleanup Cleanup (e.g., SPE, Dilution) extraction->cleanup lcms LC-MS/MS or IC-MS/MS cleanup->lcms data Data Processing (Ratio of Analyte/IS) lcms->data result Final Concentration data->result troubleshooting_workflow Troubleshooting Ion Suppression start Start: Ion Suppression Detected confirm Confirm Matrix Effect (Post-column infusion or post-extraction spike) start->confirm improve_prep Improve Sample Preparation (e.g., SPE, change extraction) confirm->improve_prep Suppression Confirmed suppression_persists1 Suppression Persists improve_prep->suppression_persists1 optimize_chrom Optimize Chromatography (e.g., gradient, new column) suppression_persists2 Suppression Persists optimize_chrom->suppression_persists2 dilute Dilute Sample Extract end End: Matrix Effect Mitigated dilute->end suppression_persists1->optimize_chrom Yes suppression_persists1->end No suppression_persists2->dilute Yes suppression_persists2->end No

References

Technical Support Center: Optimizing AMPA Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of aminomethylphosphonic acid (AMPA). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental outcomes. Here you will find frequently asked questions, in-depth troubleshooting guides, detailed protocols, and key data summaries to address common challenges encountered during the derivatization of AMPA for chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for AMPA analysis? A1: Derivatization is required for AMPA for several reasons. Due to its zwitterionic nature and high polarity, AMPA is difficult to retain and separate using standard reversed-phase liquid chromatography columns.[1][2] Furthermore, it lacks a native chromophore or fluorophore, making it undetectable by common UV or fluorescence detectors without chemical modification.[1][3] The derivatization process attaches a nonpolar, UV-active or fluorescent group to the AMPA molecule, improving its chromatographic behavior and enabling sensitive detection.[3][4]

Q2: What are the most common derivatization reagents for AMPA? A2: The most widely used pre-column derivatization reagent for AMPA analysis by liquid chromatography (LC) is 9-fluorenylmethyl chloroformate (FMOC-Cl).[5] This reagent reacts with the secondary amine group of AMPA under alkaline conditions.[5] Other reagents, such as o-phthalaldehyde (B127526) (OPA), are also used, particularly for primary amines, but its derivatives can be less stable.[6][7] For analysis by gas chromatography (GC), silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are employed to increase volatility.[4][8]

Q3: What are the most critical parameters for a successful FMOC-Cl derivatization of AMPA? A3: The success of the FMOC-Cl derivatization hinges on several key parameters:

  • pH: The reaction must be performed under alkaline conditions, typically at a pH of 9, to facilitate the reaction between FMOC-Cl and the amino group.[1][9] This is almost always achieved using a borate (B1201080) buffer.[1][5]

  • Reagent Concentration: A sufficient molar excess of FMOC-Cl is necessary to ensure the reaction goes to completion. However, excessively high concentrations can lead to the formation of interfering byproducts, such as FMOC-OH, from the reaction with water.[1][10]

  • Chelating Agents: The presence of metal ions in the sample can interfere with the reaction and cause poor reproducibility or low recovery. The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), is critical to minimize this metallic chelation.[1][2]

  • Reaction Time and Temperature: The reaction needs sufficient time to complete. Common conditions range from 1 to 4 hours at room temperature or slightly elevated temperatures (e.g., 40 °C).[1][9]

Q4: How stable are the derivatized AMPA products? A4: The stability of derivatized AMPA can be a concern and depends on the reagent used. OPA derivatives are known for their potential instability, which can lead to a decreasing signal over time.[7] FMOC-Cl derivatives are generally more stable, but it is still best practice to analyze samples shortly after preparation.[11] Studies have shown that FMOC derivatives are typically stable for at least 24 hours when stored in an autosampler.[11] For long-term storage, Me-PFP derivatives in toluene (B28343) extracts have shown stability for at least 14 days.[12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the AMPA derivatization workflow.

Problem: Low or No Analytical Peak for Derivatized AMPA

Potential Cause Recommended Solution
Incorrect pH The derivatization reaction with FMOC-Cl requires an alkaline environment. Verify that the final pH of the sample mixed with buffer is approximately 9. Use a calibrated pH meter and fresh borate buffer.[1][9]
Degraded Reagent FMOC-Cl is sensitive to moisture and can hydrolyze over time, losing its reactivity. Prepare fresh FMOC-Cl solution in dry acetonitrile (B52724) for each batch of experiments.[1]
Metal Ion Interference Divalent and trivalent cations in the sample matrix can chelate with AMPA, making it unavailable for derivatization. Add a chelating agent like EDTA to the sample solution before adding the buffer and reagent.[1][2]
Insufficient Reagent The derivatizing reagent may be depleted by reacting with other amino-containing compounds in the matrix. Increase the molar ratio of FMOC-Cl to the expected total amine concentration. A concentration of 2.5 mM FMOC-Cl is a good starting point.[1]
Incomplete Reaction The reaction may not have reached completion. Try increasing the reaction time (e.g., from 1 hour to 4 hours) or gently increasing the temperature (e.g., to 40 °C).[1][9]

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Recommended Solution
Excess Reagent or Byproducts High concentrations of unreacted FMOC-Cl or its hydrolysis byproduct (FMOC-OH) can interfere with chromatography.[1] Optimize the reagent concentration to use the minimum excess required. A liquid-liquid extraction step with a non-polar solvent (e.g., dichloromethane) can be added after derivatization to remove excess reagent.[13][14]
Chromatographic Conditions The analytical column may be degraded, or the mobile phase may not be optimal. Ensure the mobile phase pH is appropriate for the column and analytes. Evaluate the gradient profile and column temperature.[15]
Sample Overload Injecting too much sample can lead to broad or fronting peaks. Try diluting the final derivatized sample before injection.

Problem: Poor Reproducibility or High Variability

Potential Cause Recommended Solution
Derivative Instability The derivatized product may be degrading in the autosampler vial between injections. To mitigate this, use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C). For maximum consistency, consider using an autosampler program to perform the derivatization immediately before each injection.[7]
Inconsistent Reaction Time Manual derivatization can introduce variability in reaction times between samples. Process all samples and standards in a consistent manner, ensuring the time from reagent addition to reaction quenching or injection is the same for all.
Glassware Interaction AMPA and related compounds can sometimes interact with active sites on glass surfaces. Using polypropylene (B1209903) vials and tubes for sample preparation and storage is recommended.[9][14]

Quantitative Data Summary

The table below summarizes optimized parameters for the FMOC-Cl derivatization of AMPA as reported in various studies. These values can serve as a starting point for method development.

ParameterOptimized Value/RangeNotesSource(s)
Derivatization Reagent 9-fluorenylmethyl chloroformate (FMOC-Cl)The most common and robust reagent for LC analysis.
pH 9.0Critical for the reaction. Maintained with a borate buffer.[1]
Buffer Borate BufferTypically 5% borate solution is used.[1]
FMOC-Cl Concentration 2.5 mMHigher concentrations (up to 20 mM) may be needed for complex matrices but can cause interference.[1]
Chelating Agent Ethylenediaminetetraacetic acid (EDTA)1% EDTA solution is effective. Concentrations ≥5% may cause ion suppression in MS.[1][2]
Reaction Temperature Room Temperature to 40 °CHigher temperatures can speed up the reaction but should be optimized.[1]
Reaction Time 1 - 4 hoursLonger times may be required to ensure complete derivatization.[1]
Reaction Quenching Phosphoric AcidAddition of acid stops the reaction by lowering the pH.[13]

Detailed Experimental Protocols

Protocol: Pre-Column Derivatization of AMPA with FMOC-Cl

This protocol provides a generalized procedure for the derivatization of AMPA in aqueous samples for LC-MS/MS analysis.

Materials:

  • AMPA standard or sample solution

  • Borate Buffer (5%, pH 9)

  • EDTA solution (1%)

  • FMOC-Cl solution (2.5 mM in dry acetonitrile, freshly prepared)

  • Phosphoric Acid (e.g., 2 M solution) for quenching

  • Polypropylene vials/tubes

Procedure:

  • Sample Preparation: To a 2 mL polypropylene vial, add 500 µL of the aqueous sample or standard.

  • Add Chelating Agent: Add 50 µL of 1% EDTA solution to the vial to chelate any interfering metal ions.[1] Vortex briefly.

  • Adjust pH: Add 400 µL of 5% borate buffer (pH 9). The solution should now be strongly buffered at the optimal pH for the reaction.[1] Vortex to mix.

  • Add Derivatizing Reagent: Add 500 µL of the freshly prepared 2.5 mM FMOC-Cl solution.[1] Cap the vial immediately.

  • React: Vortex the mixture vigorously for 30 seconds. Place the vial in a shaker or water bath at 40 °C for 4 hours, protected from light.[1]

  • Quench Reaction: After the incubation period, stop the derivatization by adding 50 µL of phosphoric acid solution to acidify the mixture.[13] Vortex to ensure complete mixing.

  • Cleanup (Optional): To remove excess FMOC-Cl and its byproducts, add 1 mL of dichloromethane (B109758) (DCM), vortex for 1 minute, and allow the phases to separate.[13] The derivatized AMPA will remain in the upper aqueous layer.

  • Analysis: Transfer the aqueous layer (or an aliquot of the quenched reaction mixture if cleanup was skipped) to an analysis vial for injection into the LC system.

Visualized Workflows and Logic

The following diagrams illustrate the derivatization workflow and a logical approach to troubleshooting common issues.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Aqueous Sample Add_EDTA Add EDTA (Chelation) Sample->Add_EDTA Add_Buffer Add Borate Buffer (Adjust pH to 9) Add_EDTA->Add_Buffer Add_FMOC Add FMOC-Cl Add_Buffer->Add_FMOC React Incubate (e.g., 4h @ 40°C) Add_FMOC->React Quench Quench Reaction (Acidify) React->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Caption: General experimental workflow for the derivatization of AMPA with FMOC-Cl.

TroubleshootingLogic Start Poor Chromatographic Result NoPeak No / Very Low Peak Start->NoPeak BadShape Poor Peak Shape (Tailing/Fronting) Start->BadShape PoorRepro Poor Reproducibility Start->PoorRepro Cause_pH Check pH (Should be ~9) NoPeak->Cause_pH Cause_Reagent Use Fresh Reagent NoPeak->Cause_Reagent Cause_Metals Add EDTA NoPeak->Cause_Metals Cause_Time Increase Reaction Time/Temp NoPeak->Cause_Time Cause_Excess Optimize Reagent Conc. Add Cleanup Step BadShape->Cause_Excess Cause_Chroma Check Column & Mobile Phase BadShape->Cause_Chroma Cause_Stability Cool Autosampler Automate Derivatization PoorRepro->Cause_Stability Cause_Timing Ensure Consistent Timing PoorRepro->Cause_Timing Cause_Glass Use Polypropylene Vials PoorRepro->Cause_Glass

Caption: A logical troubleshooting guide for common AMPA derivatization issues.

References

Technical Support Center: Troubleshooting Poor Recovery of Labeled AMPA from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of labeled aminomethylphosphonic acid (AMPA) from soil samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of labeled AMPA from soil?

Poor recovery of labeled AMPA from soil samples can be attributed to several factors throughout the analytical workflow. These issues can generally be categorized into three main areas:

  • Inefficient Extraction: AMPA is a polar compound that can bind strongly to soil particles, particularly those with high clay and organic matter content. The extraction method may not be robust enough to break these interactions. Key factors include the choice of extraction solvent, pH, and the physical extraction technique (e.g., shaking, sonication).

  • Suboptimal Derivatization: Many analytical methods, especially those using Gas Chromatography (GC), require a derivatization step to make AMPA more volatile and amenable to analysis. Incomplete or inefficient derivatization will directly lead to lower detected amounts of AMPA.

  • Matrix Effects in Analysis: Co-extracted soil components can interfere with the detection of AMPA, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. This "matrix effect" can cause ion suppression or enhancement, leading to inaccurate quantification and the appearance of low recovery.

Q2: My soil has high organic matter content. How might this affect AMPA recovery and what can I do?

High organic matter content in soil can significantly reduce AMPA recovery due to strong adsorption. The phosphonic acid group of AMPA can bind strongly to soil components. To address this, consider the following:

  • Alkaline Extraction: Employing an alkaline extraction method, for instance using potassium hydroxide (B78521) (KOH) or ammonium (B1175870) hydroxide (NH4OH), can help to deprotonate AMPA and reduce its adsorption to soil particles, thereby improving extraction efficiency.[1][2]

  • Phosphate (B84403) Buffer Extraction: Using a phosphate buffer for extraction can also be effective. The phosphate ions can compete with AMPA for binding sites on the soil matrix, leading to improved release of the target analyte.

  • Sample Pre-treatment: For soils with very high organic matter, a clean-up step after extraction may be necessary to remove interfering substances. This can involve techniques like Solid Phase Extraction (SPE).[1]

Q3: I am using a derivatization step with FMOC-Cl before LC-MS/MS analysis and getting poor results. What could be wrong?

Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common strategy, but several factors can lead to poor outcomes:

  • Incorrect pH: The derivatization reaction with FMOC-Cl is pH-dependent. It is crucial to adjust the pH of the sample extract to the optimal range, typically around 9, using a borate (B1201080) buffer to ensure efficient reaction.[3]

  • Reagent Concentration and Reaction Time: The concentration of the FMOC-Cl reagent and the reaction time are critical parameters. Insufficient reagent or time will result in incomplete derivatization. Conversely, an excessive amount of derivatizing agent can sometimes interfere with the analysis.[4]

  • Matrix Interference: Components in the soil extract can compete with AMPA for the derivatizing agent or inhibit the reaction. A sample cleanup step prior to derivatization might be necessary to remove these interferences.

  • Presence of Metal Ions: Metal ions in the soil extract can chelate with AMPA, potentially hindering the derivatization reaction. The addition of a chelating agent like EDTA can help to mitigate this issue.[3][5]

Q4: My lab uses GC-MS for AMPA analysis. What are the key considerations for the derivatization step with BSTFA?

For GC-MS analysis, derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is frequently used to increase the volatility of AMPA.[6] Key points to consider are:

  • Anhydrous Conditions: The silylation reaction is sensitive to moisture. Ensure all glassware is dry and that the sample extract is sufficiently dried before adding the BSTFA reagent. Water will preferentially react with the silylating agent, reducing the efficiency of AMPA derivatization.

  • Reaction Temperature and Time: The derivatization reaction often requires heating to proceed to completion. Typical conditions are 60-90°C for 30-60 minutes.[6] These parameters may need to be optimized for your specific sample matrix.

  • Catalyst: The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the derivatization efficiency.[7]

Troubleshooting Guides

Guide 1: Diagnosing the Source of Low AMPA Recovery

This guide provides a systematic approach to identifying the root cause of poor AMPA recovery.

Troubleshooting Flowchart

start Start: Low AMPA Recovery check_extraction 1. Evaluate Extraction Efficiency start->check_extraction extraction_ok Extraction is Efficient check_extraction->extraction_ok Yes extraction_bad Extraction is Inefficient check_extraction->extraction_bad No check_derivatization 2. Assess Derivatization Step extraction_ok->check_derivatization optimize_extraction Optimize Extraction Protocol (see Guide 2) extraction_bad->optimize_extraction derivatization_ok Derivatization is Complete check_derivatization->derivatization_ok Yes derivatization_bad Derivatization is Incomplete check_derivatization->derivatization_bad No check_matrix_effects 3. Investigate Matrix Effects derivatization_ok->check_matrix_effects optimize_derivatization Optimize Derivatization Protocol (see Guide 3) derivatization_bad->optimize_derivatization matrix_effects_ok Minimal Matrix Effects check_matrix_effects->matrix_effects_ok No matrix_effects_bad Significant Matrix Effects check_matrix_effects->matrix_effects_bad Yes end Successful AMPA Recovery matrix_effects_ok->end mitigate_matrix_effects Implement Matrix Effect Mitigation (see Guide 4) matrix_effects_bad->mitigate_matrix_effects optimize_extraction->end optimize_derivatization->end mitigate_matrix_effects->end

Caption: A logical flowchart for troubleshooting low AMPA recovery.

Guide 2: Optimizing the Soil Extraction Protocol

If inefficient extraction is suspected, the following steps can be taken to optimize the protocol.

Experimental Workflow for Extraction Optimization

A Spike Blank Soil Matrix with Labeled AMPA B Divide into Sub-samples A->B C1 Extraction Method 1: Phosphate Buffer B->C1 C2 Extraction Method 2: Alkaline (KOH) B->C2 C3 Extraction Method 3: Your Current Method B->C3 D Analyze Extracts by LC-MS/MS or GC-MS C1->D C2->D C3->D E Compare AMPA Recovery Rates D->E F Select Method with Highest Recovery E->F

Caption: Workflow for comparing different AMPA soil extraction methods.

Detailed Methodologies:

  • Alkaline Extraction:

    • Weigh 2 grams of soil into a polypropylene (B1209903) tube.

    • Add 10 mL of 0.6 M KOH.[8]

    • Shake for 1 hour at 280 rpm.

    • Centrifuge at 6,000 rpm for 10 minutes.[8]

    • Collect the supernatant for further processing.

  • Phosphate Buffer Extraction:

    • Weigh a suitable amount of soil into a centrifuge tube.

    • Add a solution of KH2PO4/Na2B4O7 (0.1 M).

    • Shake or sonicate for a defined period (e.g., 1 hour).

    • Centrifuge and collect the supernatant.

Data Presentation: Comparison of Extraction Methods

Soil TypeExtraction MethodSpike Level (µg/kg)Average Recovery (%)Relative Standard Deviation (%)Reference
Clay LoamAlkaline (KOH)100928[1]
Clay LoamPhosphate Buffer1008511[1]
Sandy LoamAlkaline (KOH)100889[1]
Sandy LoamPhosphate Buffer1008910[1]
Silt LoamAlkaline (KOH)507815[2]
Silt LoamPhosphate-supported Alkaline50917[2]
Guide 3: Enhancing Derivatization Efficiency

For issues related to derivatization, consider the following optimization steps.

Key Parameters for Optimization:

  • Reagent-to-Sample Ratio: Vary the volume of the derivatizing agent (e.g., FMOC-Cl or BSTFA) added to a fixed amount of sample extract.

  • Reaction Time: Test different incubation times (e.g., 30, 60, 90, 120 minutes) at a constant temperature.

  • Reaction Temperature: For thermally driven reactions (like with BSTFA), evaluate a range of temperatures (e.g., 60°C, 75°C, 90°C).

  • pH Adjustment: For pH-sensitive reactions (like with FMOC-Cl), ensure the pH is buffered to the optimal level (typically pH 9).

Guide 4: Mitigating Matrix Effects in LC-MS/MS

If matrix effects are suspected, the following strategies can be employed.

  • Dilution of the Extract: A simple and often effective approach is to dilute the final soil extract. This reduces the concentration of interfering co-eluents. While this may decrease the on-column concentration of AMPA, modern sensitive mass spectrometers can often compensate for this.

  • Matrix-Matched Calibration: Prepare calibration standards in an extract from a blank soil sample (known to be free of AMPA) that has been processed through the entire extraction and cleanup procedure. This helps to compensate for signal suppression or enhancement caused by the matrix.

  • Use of an Isotope-Labeled Internal Standard: The most robust method for correcting for matrix effects and variations in recovery is the use of a stable isotope-labeled internal standard (e.g., 13C, 15N-AMPA). The internal standard is added to the sample at the beginning of the workflow and will experience similar matrix effects and losses as the native analyte, allowing for accurate correction.

References

Technical Support Center: Minimizing Isotopic Exchange During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize isotopic exchange during sample preparation for mass spectrometry, NMR, and other analytical techniques.

Troubleshooting Guides

This section addresses specific issues that can lead to the loss or scrambling of isotopic labels during experimental workflows.

Issue 1: Significant Back-Exchange of Deuterium (B1214612) in HDX-MS Experiments

Question: I'm observing a significant loss of deuterium from my protein or peptide samples during my Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) workflow. What are the potential causes and how can I mitigate this?

Answer: Deuterium back-exchange, the replacement of deuterium with protons from the solvent, is a common challenge in HDX-MS. The primary goal is to maintain the in-exchange conditions for as short a time as possible and to slow down the exchange rate during analysis. Key factors to control are pH, temperature, and time.

Troubleshooting Steps:

  • Quenching Efficiency: Ensure your quenching step is rapid and effective. The goal is to quickly lower the pH to ~2.5 and the temperature to ~0°C. This dramatically slows the amide hydrogen exchange rate.

  • LC System Optimization: The liquid chromatography (LC) setup is a major source of back-exchange.

    • Temperature: The entire LC system, including solvent lines, columns, and valves, should be maintained at a low temperature (e.g., 0-2°C).[1][2]

    • pH: Use acidic mobile phases (pH 2.2-2.5) throughout the separation process.[1][3]

    • Speed: Minimize the time the sample spends in the LC system. Use high flow rates and short, rapid gradients to elute peptides quickly.[3][4] Reducing the elution gradient time, however, may offer limited gains and could sacrifice signal-to-noise and the number of identified peptides.[4]

  • Digestion Conditions: For bottom-up HDX, the digestion step must be performed under quench conditions.

    • Use an acid-stable protease like pepsin.

    • Perform the digestion online using an immobilized pepsin column at a low temperature.[5]

  • Ionic Strength: Unexpectedly, ionic strength can influence back-exchange. A recommended strategy is to use higher salt concentrations during the initial proteolysis and sample trapping, followed by lower salt concentrations (<20 mM) during the analytical separation before electrospray injection.[3][4]

Issue 2: Loss of ¹⁸O Label from Peptides After Enzymatic Labeling

Question: After performing ¹⁸O-labeling of peptides using trypsin, I'm seeing a significant amount of back-exchange to ¹⁶O upon storage or during subsequent processing steps. How can I prevent this?

Answer: Back-exchange in ¹⁸O-labeling is primarily caused by residual active trypsin in the sample, which continues to catalyze the oxygen exchange between the peptide's C-terminus and H₂¹⁶O in the solvent.

Troubleshooting Steps:

  • Trypsin Inactivation: The most critical step is to completely inactivate the trypsin after the initial digestion and before any steps that are not in ¹⁸O-enriched water.

    • Heat Inactivation: Boiling the sample for 10 minutes is an effective method to denature and inactivate trypsin, thus preventing back-exchange.[6] Adding a small amount of formic acid (e.g., to a final concentration of 5% v/v) after boiling can further ensure stability.[6]

  • Immobilized Trypsin: Using immobilized trypsin for the labeling step can help. The immobilized enzyme can be easily removed from the reaction mixture by centrifugation, reducing the amount of free trypsin that can cause back-exchange.[7][8] However, residual trypsin from the initial digestion can still be a problem if not inactivated.[6]

  • Sample Storage: If samples cannot be analyzed immediately, they should be stored at -80°C to inhibit any residual enzymatic activity.[6] Be aware that even at 4°C, significant back-exchange can occur within hours if trypsin is not fully inactivated.[6]

Issue 3: Altered Isotopic Enrichment in Metabolomics Samples After Quenching and Extraction

Question: My stable isotope tracing data in a metabolomics experiment shows inconsistent or lower-than-expected isotopic enrichment. I suspect isotopic exchange or metabolic activity is occurring during sample preparation. How can I troubleshoot this?

Answer: In metabolomics, the primary goals are to instantaneously halt all enzymatic activity (quenching) and to efficiently extract metabolites while preventing their degradation or isotopic alteration.

Troubleshooting Steps:

  • Quenching Protocol: The quenching step is critical and must be extremely rapid.

    • Adherent Cells: Aspirate the medium and immediately add a pre-chilled quenching solution, such as 60-80% methanol (B129727) at -40°C or colder.[1]

    • Suspension Cultures: Fast filtration is often preferred over centrifugation to separate cells from the labeled medium quickly. Immediately after filtration, the filter with the cells should be plunged into a cold quenching solvent.[7][9]

    • Tissue Samples: Tissues should be flash-frozen in liquid nitrogen immediately upon collection to halt metabolism.[10][11] Subsequent homogenization should be done in a cold solvent.

  • Extraction Solvent: The choice of extraction solvent is crucial for both recovery and stability.

    • Cold solvents are generally used to keep enzymatic activity low.[8]

    • A common and effective method is using a cold solvent mixture like 80:20 methanol:water or 40:40:20 acetonitrile (B52724):methanol:water.[12]

    • For some metabolites, adding a small amount of acid (e.g., 0.1 M formic acid) to the extraction solvent can help prevent enzymatic interconversion of metabolites.[13] However, the stability of all target analytes in acidic conditions should be verified.

  • Sample Handling:

    • Keep samples on ice or at 4°C at all times during processing.[1][10]

    • Minimize the time between sample collection, extraction, and analysis or storage at -80°C.

    • Avoid repeated freeze-thaw cycles by preparing aliquots.[1]

FAQs

Q1: What is the optimal pH and temperature to minimize hydrogen-deuterium back-exchange?

A1: To minimize back-exchange, experiments should be conducted at a low pH and low temperature. The rate of amide hydrogen exchange is slowest at approximately pH 2.5.[3] The temperature should be kept as close to 0°C as possible throughout the analytical process, from quenching to mass spectrometric analysis.[1]

Q2: How can I correct for the back-exchange that inevitably occurs?

A2: While minimizing back-exchange is crucial, it often cannot be completely eliminated. To correct for it, you can use control samples.

  • Fully Deuterated Control (Dmax): A sample where the protein is denatured and incubated in D₂O for an extended period to achieve maximum possible deuteration. This helps to determine the maximum deuterium incorporation for each peptide and allows for the calculation of a back-exchange correction factor.[1]

  • Undeuterated Control (Dmin): An undeuterated sample processed through the same workflow is used to determine the baseline mass of each peptide.

Q3: Can derivatization in GC-MS analysis cause isotopic exchange?

A3: Yes, the derivatization process itself can sometimes lead to isotopic exchange, particularly of labile protons. It is important to use derivatization reagents and conditions that are known to preserve the isotopic labels of interest. Using isotope-coded derivatization reagents can be a strategy to introduce a stable isotopic tag during this step for quantification, but care must be taken that the original isotopic label from the biological experiment is not compromised.[14][15]

Q4: What are the best practices for storing isotopically labeled samples?

A4: For long-term stability, samples should be stored at ultra-low temperatures, typically -80°C.[1][10] For protein and peptide samples, flash-freezing in liquid nitrogen before storage at -80°C is recommended. For metabolite extracts, after extraction and evaporation of the solvent, the dried sample should be stored at -80°C. It is also critical to aliquot samples before freezing to avoid multiple freeze-thaw cycles, which can degrade samples and potentially affect isotopic integrity.[1]

Quantitative Data Summary

Table 1: Conditions Influencing Hydrogen-Deuterium Back-Exchange in HDX-MS

ParameterCondition to Minimize Back-ExchangeRationale
pH ~2.5Minimal rate of amide hydrogen exchange.[3]
Temperature 0-2°CSlows the rate of chemical and enzymatic reactions.[1]
Analysis Time As short as possible (minutes)Reduces the duration of exposure to protic solvents.[1]
Ionic Strength High during digestion/trapping, Low (<20 mM) during separationAn unexpected factor that can be modulated to reduce back-exchange.[4]

Table 2: Comparison of Quenching Methods for Metabolomics

Quenching MethodTemperatureAdvantagesDisadvantages
Cold Methanol (60-80%) -40°C to -80°CEffective at halting enzyme activity.Can cause cell leakage if not optimized.[16]
Fast Filtration + Cold Solvent -80°CVery rapid separation of cells from media, high quenching efficiency.[7][17]Can be technically challenging for some setups.
Liquid Nitrogen -196°CInstantaneous freezing and halting of metabolism.Primarily for tissues; requires subsequent extraction steps.[16]
Acidic Organic Solvent ColdCan effectively prevent interconversion of certain metabolites.[13]Acid lability of some metabolites must be checked.

Experimental Protocols

Protocol 1: Minimized Back-Exchange Sample Preparation for HDX-MS
  • Labeling: Incubate the protein in a D₂O-based buffer for the desired time.

  • Quenching: Add a pre-chilled quench buffer (e.g., phosphate (B84403) buffer with TCEP) to lower the pH to 2.5 and the temperature to 0°C. Immediately freeze the sample in liquid nitrogen if not proceeding to the next step.

  • Digestion: Thaw the quenched sample and immediately inject it onto an online immobilized pepsin column that is maintained at 0-2°C.

  • Chromatography:

    • Trap the resulting peptides on a trap column.

    • Elute the peptides onto an analytical C18 column using a rapid gradient (e.g., 5-50% acetonitrile in 0.1% formic acid over 5-10 minutes).

    • The entire HPLC system, including solvents, must be chilled to 0-2°C.[2]

  • Mass Spectrometry: Analyze the eluting peptides directly by ESI-MS.

Protocol 2: Stable ¹⁸O-Labeling with Back-Exchange Prevention
  • Initial Digestion: Digest the protein sample with sequencing-grade trypsin in a standard buffer (e.g., ammonium (B1175870) bicarbonate) in H₂¹⁶O.

  • Trypsin Inactivation: After digestion, boil the peptide solution at 95-100°C for 10 minutes to completely inactivate the trypsin.[6]

  • Lyophilization: Lyophilize the peptide sample to dryness.

  • ¹⁸O-Labeling: Resuspend the dried peptides in ¹⁸O-enriched water (95-98% ¹⁸O) and add fresh, active trypsin (either soluble or immobilized). Incubate to allow for the exchange of oxygen atoms at the C-termini of the peptides.

  • Final Quenching: Stop the labeling reaction by adding formic acid to a final concentration of 1-5%.

  • Analysis/Storage: Analyze the sample immediately by LC-MS or store at -80°C.

Visualizations

HDX_Workflow cluster_prep Sample Preparation (0°C) cluster_analysis LC-MS Analysis (0-2°C, pH 2.5) Protein Protein in H₂O Buffer Labeling Deuterium Labeling Protein->Labeling Add D2O_Buffer D₂O Buffer D2O_Buffer->Labeling Mix Quenching Quenching Labeling->Quenching Timed Incubation Quench_Buffer Quench Buffer (pH 2.5, 0°C) Quench_Buffer->Quenching Add Digestion Online Pepsin Digestion Quenching->Digestion Trap Peptide Trapping Digestion->Trap Separation Rapid RP-HPLC Separation Trap->Separation MS Mass Spectrometry Separation->MS

Caption: Workflow for HDX-MS with minimized back-exchange.

Metabolomics_Troubleshooting Start Inconsistent Isotopic Enrichment Observed Check_Quenching Was Quenching Instantaneous and at <-40°C? Start->Check_Quenching Check_Extraction Was Extraction Performed with Cold Solvent? Check_Quenching->Check_Extraction Yes Optimize_Quenching Optimize Quenching: - Use pre-chilled solvents - Fast filtration for suspension cells - Immediate addition for adherent cells Check_Quenching->Optimize_Quenching No Check_Storage Were Samples Kept Cold and Freeze-Thaw Minimized? Check_Extraction->Check_Storage Yes Optimize_Extraction Optimize Extraction: - Use cold methanol/ACN mixtures - Consider acidic solvent for stability Check_Extraction->Optimize_Extraction No Optimize_Storage Optimize Handling: - Aliquot samples - Store at -80°C Check_Storage->Optimize_Storage No Success Problem Resolved Check_Storage->Success Yes Optimize_Quenching->Success Optimize_Extraction->Success Optimize_Storage->Success

Caption: Troubleshooting logic for metabolomics isotopic labeling.

References

correcting for natural isotope abundance in tracer experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for natural isotope abundance in tracer experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for natural isotope abundance in tracer experiments?

Q2: How does the correction for natural isotope abundance work?

The correction process computationally removes the contribution of naturally occurring heavy isotopes from the measured mass isotopologue distribution (MID).[1] This is commonly achieved using a correction matrix method.[1] The matrix is calculated based on the chemical formula of the metabolite and the known natural abundance of each element's isotopes.[1] This matrix effectively deconvolutes the measured MID into the component originating from the isotopic tracer and the component from natural abundance.[1]

Q3: What information is required to perform the natural abundance correction?

To accurately correct for natural isotope abundance, you will need:

  • The chemical formula of the metabolite: This is essential to determine the number of each type of atom (e.g., carbon, nitrogen, hydrogen) in the molecule.[1]

  • The measured mass isotopologue distribution (MID): This is the raw data from the mass spectrometer, showing the relative abundances of the different mass isotopologues (M+0, M+1, M+2, etc.).[1]

  • The natural abundance of the isotopes for each element: These are well-established constants.

Q4: What is Mass Isotopologue Distribution (MID)?

Mass Isotopologue Distribution (MID) refers to the vector of relative abundances of all mass isotopologues of a given metabolite. The mass isotopologues are the different forms of the molecule that differ in mass due to the presence of heavy isotopes. For example, a metabolite with three carbon atoms will have a monoisotopic mass (M+0) corresponding to the species with only ¹²C atoms, and heavier isotopologues (M+1, M+2, M+3) corresponding to species containing one, two, or three ¹³C atoms, respectively.

Q5: What software tools are available to perform natural abundance correction?

Several software packages are available to automate the correction process. Some commonly used tools include:

  • IsoCorrectoR: An R-based tool for correcting MS and MS/MS data for natural isotope abundance and tracer impurity.[4][6]

  • IsoCor: A Python-based tool that can perform tracer impurity correction and natural isotope abundance correction.[7]

  • PolyMID-Correct: A software package designed to computationally remove the influence of naturally occurring heavy isotopes.[1][8]

  • AccuCor2: An R-based tool specifically designed for dual-isotope tracer experiments (e.g., ¹³C-¹⁵N or ¹³C-²H).[7]

  • Escher-Trace: A web-based application for natural isotope abundance correction and visualization of tracer data on metabolic maps.[1]

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of isotope tracer experiments.

Issue 1: Negative values appear in the corrected mass isotopologue distribution.

  • Possible Cause: This can arise from noise in the mass spectrometry data, particularly for low-intensity peaks. The correction algorithm, when applied to noisy data, can sometimes result in small negative values for certain isotopologues.[1][3]

  • Troubleshooting Steps:

    • Check Signal-to-Noise Ratio: Ensure that the peaks used for quantification have a sufficient signal-to-noise ratio.

    • Use Iterative Correction Methods: Some software packages offer iterative correction methods that can handle noisy data and avoid negative values by adjusting the data to be non-negative at each step.[3]

    • Flatten and Renormalize: A common approach is to set the negative values to zero and then renormalize the entire MID so that the sum of all isotopologue fractions is 100%.[1][3]

Issue 2: The corrected isotopic enrichment seems unexpectedly high or low.

  • Possible Cause 1: Incorrect Tracer Purity. The isotopic purity of the tracer substrate significantly impacts the expected labeling patterns. Assuming 100% purity when it is lower can lead to an overestimation of enrichment. Conversely, underestimating purity can lead to an underestimation of enrichment.[4]

  • Troubleshooting Steps:

    • Verify Tracer Purity: If possible, experimentally determine the isotopic purity of your tracer using LC-MS analysis.

    • Use Software with Purity Correction: Employ software tools like IsoCorrectoR that can account for tracer impurity in their correction algorithms.[4][6]

  • Possible Cause 2: Contamination with Unlabeled Carbon Sources. The presence of unlabeled sources of the same metabolite in the cell culture medium or from cellular stores can dilute the isotopic enrichment.[2][9]

  • Troubleshooting Steps:

    • Use Defined Media: Whenever possible, use a chemically defined medium where all carbon sources are known and their concentrations are controlled.[2]

    • Dialyzed Serum: If serum is required, use dialyzed serum to minimize the presence of small molecule carbon sources.[2]

  • Possible Cause 3: Incomplete Labeling to Isotopic Steady-State. If the experiment is designed to reach isotopic steady-state, an insufficient labeling time will result in lower than expected enrichment.[9]

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment to determine the time required to reach isotopic steady-state for your metabolites of interest.

Issue 3: High variability between biological replicates.

  • Possible Cause 1: Incomplete Cell Quenching. If metabolic activity is not halted instantly and completely during sample harvesting, labeling patterns can change, leading to variability.[2]

  • Troubleshooting Steps:

    • Optimize Quenching Protocol: For adherent cells, rapidly aspirate the medium and immediately add a cold quenching solution (e.g., -80°C methanol). For suspension cells, use rapid centrifugation and resuspension in a cold quenching solution.[2]

  • Possible Cause 2: Inconsistent Cell Culture Conditions. Variations in cell density, growth phase, or media composition can lead to differences in metabolic activity and tracer incorporation.

  • Troubleshooting Steps:

    • Standardize Cell Culture Protocols: Ensure consistency in cell seeding density, growth phase at the time of labeling, and media preparation.[9]

Data Presentation

Table 1: Natural Abundance of Key Isotopes

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H (D)0.0115
Nitrogen¹⁴N99.632
¹⁵N0.368
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205

Table 2: Example of Raw vs. Corrected Mass Isotopologue Distribution (MID) for a 3-Carbon Metabolite

Mass IsotopologueRaw MID (%)Corrected MID (%)
M+050.055.8
M+130.028.5
M+215.012.1
M+35.03.6

Experimental Protocols

Protocol 1: General Workflow for a Stable Isotope Labeling Experiment

A typical workflow for a ¹³C isotope labeling experiment involves several key steps from cell culture to data analysis.[3]

  • Cell Culture: Grow cells in a medium containing a ¹³C-labeled substrate.[3]

  • Sample Collection: Harvest the cells and quench metabolism rapidly.

  • Metabolite Extraction: Extract the metabolites from the cells.

  • Mass Spectrometry Analysis: Analyze the metabolite extracts using mass spectrometry (e.g., GC-MS or LC-MS) to acquire data on the different mass isotopologues for each metabolite of interest.[1]

  • Data Processing: Process the raw mass spectrometry data to obtain the mass isotopologue distributions (MIDs) for your target metabolites.[1]

  • Natural Abundance Correction: Use a software tool to correct the MIDs for natural isotope abundance. This requires inputting the chemical formula for each metabolite and its measured MID.[1] The output will be the corrected MIDs, which reflect the true incorporation of the tracer.

Protocol 2: Determination of Tracer Isotopic Purity

  • Sample Preparation: Prepare a stock solution of the isotopically labeled tracer in a suitable solvent (e.g., water or methanol).[9]

  • LC-MS Analysis: Inject a suitable dilution of the tracer solution into a liquid chromatography-mass spectrometry (LC-MS) system. Use a chromatographic method that provides a good peak shape for the tracer compound. Acquire mass spectra in full scan mode over a mass range that includes all expected isotopologues of the tracer.[9]

  • Data Analysis:

    • Extract the ion chromatograms for the monoisotopic peak and all other isotopologues of the tracer.

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each isotopologue. The isotopic purity is the relative abundance of the fully labeled isotopologue.[9]

Visualizations

Caption: Workflow for correcting natural isotope abundance in tracer experiments.

Troubleshooting_Logic cluster_solutions Troubleshooting Solutions Start Start: Review Corrected Data Negative_Values Negative Values in Corrected MID? Start->Negative_Values Unexpected_Enrichment Unexpectedly High/Low Enrichment? Negative_Values->Unexpected_Enrichment No Sol_Negative Check S/N Ratio Use Iterative Methods Flatten & Renormalize Negative_Values->Sol_Negative Yes High_Variability High Variability Between Replicates? Unexpected_Enrichment->High_Variability No Sol_Enrichment Verify Tracer Purity Check for Contamination Optimize Labeling Time Unexpected_Enrichment->Sol_Enrichment Yes End Analysis Complete High_Variability->End No Sol_Variability Optimize Quenching Standardize Cell Culture High_Variability->Sol_Variability Yes Sol_Negative->End Sol_Enrichment->End Sol_Variability->End

Caption: Troubleshooting decision tree for common issues in isotope tracer data analysis.

References

dealing with co-eluting interferences in AMPA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminomethylphosphonic acid (AMPA) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a particular focus on dealing with co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in AMPA analysis?

A1: The primary challenges in analyzing AMPA stem from its inherent physicochemical properties. As a highly polar and water-soluble compound, it exhibits poor retention on traditional reversed-phase liquid chromatography (LC) columns, often eluting in the void volume with other polar matrix components.[1][2] This can lead to co-elution with interfering compounds, making accurate quantification difficult.[2] Additionally, AMPA lacks a strong chromophore or fluorophore, necessitating derivatization for UV or fluorescence detection, or the use of more sophisticated detectors like mass spectrometry (MS).[3][4] Matrix effects, where components of the sample other than the analyte of interest alter the analyte's ionization and response, are also a significant issue, potentially leading to signal suppression or enhancement.[5][6][7]

Q2: What is co-elution and how can I detect it in my AMPA analysis?

A2: Co-elution occurs when AMPA and one or more interfering compounds are not adequately separated by the liquid chromatography column and elute at the same time.[8] This can lead to inaccurate quantification.

You can detect co-elution through several methods:

  • Visual Inspection of Chromatograms: Look for asymmetrical peak shapes, such as shoulders or split peaks. However, perfect co-elution might still result in a symmetrical peak.[8][9]

  • Mass Spectrometry (MS) Analysis:

    • Peak Purity Scans: If using a diode array detector (DAD) or a mass spectrometer, you can assess peak purity across the elution of the AMPA peak. A change in the mass spectrum across the peak indicates the presence of more than one compound.[8][9]

    • Extracted Ion Chromatograms (EICs): Monitor not only the specific m/z transition for AMPA but also for potential known interferences. If their peak apexes align perfectly, co-elution is occurring.

Q3: How can I prevent co-eluting interferences during AMPA analysis?

A3: Preventing co-elution requires a multi-faceted approach focusing on sample preparation, chromatography, and detection.

  • Effective Sample Cleanup: The goal is to remove as many matrix components as possible before analysis. Techniques like Solid-Phase Extraction (SPE) and the QuPPe (Quick Polar Pesticides) method are commonly used.[1][10] Ion-exchange cartridges can be particularly effective at minimizing ionic interferences.[1]

  • Chromatographic Optimization:

    • Column Selection: Instead of traditional C18 columns where AMPA has poor retention, consider alternative stationary phases. Porous graphitic carbon (PGC) columns, like Hypercarb™, provide excellent retention for polar compounds like AMPA.[2][11] Ion-exchange and HILIC columns are also effective alternatives.[6][12]

    • Mobile Phase Modification: Adjusting the mobile phase composition, pH, and gradient can significantly impact the separation of AMPA from interfering compounds.

  • Derivatization: Pre-column derivatization with reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) increases the hydrophobicity of AMPA.[4][13][14][15] This improves its retention on reversed-phase columns and can shift its elution time away from polar interferences.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your AMPA analysis.

Problem 1: Poor peak shape and low retention time for AMPA.

This is a classic issue due to AMPA's high polarity, leading it to elute near the solvent front where many interferences also appear.

Troubleshooting Workflow for Poor Peak Shape and Retention

cluster_0 Problem Identification cluster_1 Solution Pathways cluster_2 Specific Actions Problem Poor AMPA Peak Shape & Low Retention Time ChangeColumn Switch to an Alternative Column Problem->ChangeColumn Derivatize Implement Derivatization Problem->Derivatize OptimizeMobile Optimize Mobile Phase Problem->OptimizeMobile PGC Use Porous Graphitic Carbon (e.g., Hypercarb™) ChangeColumn->PGC IonExchange Use Ion-Exchange or HILIC Column ChangeColumn->IonExchange FMOC Derivatize with FMOC-Cl Derivatize->FMOC AdjustpH Adjust Mobile Phase pH OptimizeMobile->AdjustpH

Caption: Troubleshooting poor AMPA peak shape and retention.

Solutions:

  • Change the Chromatographic Column:

    • Porous Graphitic Carbon (PGC) Columns: These columns, such as Hypercarb™, offer a unique stationary phase that provides excellent retention for highly polar compounds like AMPA, separating them from the void volume.[2]

    • Ion-Exchange or HILIC Columns: These are specifically designed for the separation of polar and ionic compounds and can significantly improve AMPA retention and peak shape.[6][12]

  • Implement Derivatization:

    • FMOC-Cl Derivatization: Reacting AMPA with 9-fluorenylmethylchloroformate (FMOC-Cl) makes the molecule less polar. This allows for better retention on standard C18 columns and can resolve it from early-eluting interferences.[1][4][13][14][15]

  • Optimize Mobile Phase:

    • Even with an appropriate column, mobile phase optimization is crucial. Adjusting the pH or the ionic strength can alter the retention of AMPA and co-eluting compounds.[16]

Problem 2: Suspected co-elution of AMPA with a matrix component, leading to inaccurate quantification.

This is a common problem in complex matrices like food, soil, and biological fluids.

Workflow for Resolving Co-elution

cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Specific Actions Problem Suspected Co-elution with AMPA Peak ImproveCleanup Enhance Sample Cleanup Problem->ImproveCleanup ModifyChroma Modify Chromatographic Conditions Problem->ModifyChroma UseISTD Use Stable Isotope-Labeled Internal Standard Problem->UseISTD SPE Optimize SPE Protocol ImproveCleanup->SPE Gradient Adjust Gradient Elution ModifyChroma->Gradient SIL_IS Spike Sample with 13C, 15N-AMPA UseISTD->SIL_IS

Caption: Strategies for resolving co-eluting interferences with AMPA.

Solutions:

  • Enhance Sample Cleanup:

    • Optimize SPE: Experiment with different SPE sorbents (e.g., cation-exchange) or elution solvents to more selectively remove the interfering compounds.[3]

    • QuPPe Method: For food matrices, the Quick Polar Pesticides method can be an effective way to extract AMPA while minimizing co-extractives.[1][10]

  • Modify Chromatographic Conditions:

    • Adjust Gradient: A shallower gradient can increase the separation between closely eluting peaks.[16]

    • Change Mobile Phase Composition: Altering the organic solvent (e.g., methanol (B129727) vs. acetonitrile) or additives can change the selectivity of the separation.[16]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • This is a powerful technique to correct for matrix effects and can help in cases of co-elution if the interference does not have the same mass as the internal standard.[7][17] A SIL-IS for AMPA (e.g., ¹³C, ¹⁵N-AMPA) will co-elute with the native AMPA and experience the same matrix effects, allowing for accurate correction.[18] While it doesn't chromatographically separate the interference, it ensures that the quantification of AMPA is accurate despite signal suppression or enhancement from a co-eluting compound.

Experimental Protocols

Key Experiment: Pre-column Derivatization of AMPA with FMOC-Cl

This protocol is a generalized procedure based on common practices.[14][15][19]

  • Sample/Standard Preparation: Prepare your extracted sample or AMPA standard in an aqueous solution.

  • pH Adjustment: Add a borate (B1201080) buffer (e.g., 0.05 M, pH 9) to the sample to raise the pH. This is critical for the derivatization reaction to proceed efficiently.[14][15]

  • Addition of FMOC-Cl: Add a solution of FMOC-Cl in a water-miscible organic solvent (e.g., acetonitrile). The concentration of FMOC-Cl needs to be optimized, but a starting point could be around 2.5 mM.[14]

  • Reaction: Vortex the mixture and allow it to react. Reaction times can vary, so optimization is needed (e.g., 1 to 4 hours at room temperature or slightly elevated temperature like 40°C in the dark).[14][15][19]

  • Quenching: Stop the reaction by adding an acid, such as phosphoric acid, to lower the pH.[15]

  • Cleanup (Optional but Recommended): A solid-phase extraction (SPE) step can be used to remove excess FMOC-Cl and its hydrolysis byproducts, which can interfere with the analysis.[10]

  • Analysis: The derivatized AMPA (AMPA-FMOC) can now be analyzed by LC-MS/MS, typically on a C18 column.

Quantitative Data Summary

The following tables summarize typical performance data for AMPA analysis from various studies. Note that these values are highly dependent on the specific matrix, instrumentation, and method used.

Table 1: Recovery of AMPA in Various Matrices

MatrixRecovery (%)Method Highlights
Milk95 - 99%50 mM acetic acid/10 mM Na2EDTA extraction, Oasis HLB cleanup.[3]
Bovine Muscle95%LC-MS/MS analysis.[3]
Soy-based Products91 - 106%Derivatization with FMOC-Cl, LC-MS/MS detection.[1]
Various Foods84.2 - 115.6%Water extraction, PRiME HLB purification, UPLC-MS/MS without derivatization.[5]

Table 2: Limits of Quantification (LOQ) for AMPA

MatrixLOQMethod Highlights
Soy Protein Isolate50 µg/kgDerivatization with FMOC-Cl, LC-MS/MS.[1]
Soy-based Liquids5 µg/kgDerivatization with FMOC-Cl, LC-MS/MS.[1]
Milk1 µg/mLValidation level at 4 µg/mL.[3]
Fish5.38 µg/kgLC-MS/MS analysis.[3]
Various Foods0.037 mg/kgUPLC-MS/MS without derivatization.[5]

References

Technical Support Center: Enhancing Labeling Efficiency in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the labeling efficiency of their in vivo studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges and improving experimental outcomes.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during in vivo labeling experiments, offering potential causes and solutions in a user-friendly question-and-answer format.

Issue/Question Potential Causes Troubleshooting Recommendations
Weak or No Signal - Insufficient Labeling Reagent: The concentration of the antibody, dye, or other labeling agent may be too low for effective labeling. - Poor Bioavailability: The labeling agent may not be reaching the target site in sufficient concentration due to the administration route or rapid clearance.[1][2][3][4] - Suboptimal Imaging Settings: Incorrect excitation/emission filters, exposure time, or camera settings can lead to poor signal detection.[5] - Photobleaching: The fluorophore may be losing its fluorescence due to excessive exposure to light.[6] - Low Target Expression: The target molecule may be expressed at very low levels in the tissue of interest.[7]- Optimize Labeling Concentration: Perform a titration study to determine the optimal concentration of the labeling reagent.[7] - Evaluate Administration Route: Compare intravenous (IV) and intraperitoneal (IP) injections; IP injection may provide a slower release and longer labeling window.[1][2][3][4] - Optimize Imaging Parameters: Ensure that the imaging system is correctly configured for the specific fluorophore being used.[5] - Use Antifade Reagents: Employ mounting media with antifade agents and minimize light exposure. - Confirm Target Expression: Validate the presence of the target protein or cell type using an independent method like immunohistochemistry or flow cytometry.[7]
High Background Signal - Autofluorescence: Endogenous fluorophores in the tissue or animal feed can produce background signal.[8][9][10][11] - Non-specific Binding: The labeling agent may be binding to off-target sites. - Excess Unbound Label: Residual, unbound labeling agent can contribute to background noise. - Inappropriate Filter Selection: Using incorrect filters can allow bleed-through from other fluorescent sources.[5]- Use an Alfalfa-Free Diet: Switching to a purified, alfalfa-free diet can significantly reduce gut autofluorescence.[8][10] - Spectral Unmixing: Employ imaging systems with spectral unmixing capabilities to separate the specific signal from autofluorescence.[9] - Optimize Blocking Steps: If applicable (e.g., for antibody-based labeling), ensure adequate blocking to prevent non-specific binding. - Purify Labeled Probes: Use size-exclusion chromatography or dialysis to remove unbound label before injection. - Select Appropriate Filters: Use narrow bandpass filters to minimize the detection of off-target fluorescence.[5]
Inconsistent or Variable Labeling - Uneven Distribution of Labeling Agent: The route and technique of administration can affect the uniformity of label distribution. - Animal-to-Animal Variability: Physiological differences between animals can lead to variations in labeling efficiency. - Inconsistent Protocol Execution: Minor deviations in the experimental protocol can introduce variability.- Standardize Injection Technique: Ensure consistent injection volumes, rates, and locations. - Normalize Data: Use internal controls or normalize the signal to a reference tissue to account for inter-animal variations. - Adhere Strictly to the Protocol: Maintain consistency in all experimental steps, including reagent preparation, incubation times, and imaging procedures.
How do I choose the right fluorophore for my in vivo study? The choice of fluorophore is critical and depends on several factors.- Spectral Properties: Select a fluorophore with excitation and emission spectra that are compatible with your imaging system and that minimize overlap with tissue autofluorescence (near-infrared fluorophores are often preferred).[9] - Brightness and Photostability: Choose a bright and photostable fluorophore to maximize signal and minimize photobleaching.[12] - In Vivo Stability: Ensure the fluorophore remains stable and fluorescent in the physiological environment. - Comparative studies have shown that Alexa Fluor 647 and Brilliant Blue 700 can be robust for in vivo labeling. [1][3][13]
What is the optimal route of administration for antibody-based labeling? The best route depends on the desired labeling kinetics.- Intravenous (IV) Injection: Provides rapid and immediate labeling of circulating cells and accessible tissues.[1][14] However, the unbound antibody is cleared quickly.[1][2][3][4] - Intraperitoneal (IP) Injection: Results in a slower, more gradual release of the antibody into circulation, leading to a longer labeling window.[1][2][3][4][15] This can be advantageous for tracking slower cell migration events.[2][3]

Quantitative Data Summary

The following tables provide a summary of quantitative data to aid in the selection of labeling strategies and reagents.

Table 1: Comparison of Intravenous (IV) vs. Intraperitoneal (IP) Anti-CD45.2 Antibody Labeling of Circulating CD4+ T Cells

Time Point% Labeled Cells (IV)% Labeled Cells (IP)
1 minute>99%~0%
10 minutes>99%>99%
1 hour>99%>99%

Data synthesized from a study demonstrating the rapid labeling kinetics of IV injection compared to the delayed onset of IP labeling.[1]

Table 2: In Vivo Labeling Efficiency of Different Fluorophores Conjugated to Anti-CD45.2 Antibody

FluorophoreRelative In Vivo Labeling Robustness
Alexa Fluor 647 (AF647)High
Brilliant Blue 700 (BB700)High
Alexa Fluor 488 (AF488)Lower

This table is based on findings that AF647 and BB700 provided the most robust labeling of immune cells in vivo.[1][3][13] A study found that IP injection of anti-CD45.2 BB700 antibody labeled approximately 7-fold more tumor-infiltrating CD8+ T cells than IV injection of anti-CD45.2 AF488 antibody after 24 hours.[1]

Experimental Protocols

Below are detailed methodologies for key in vivo labeling experiments.

Protocol 1: Intravenous (IV) Antibody Labeling of Circulating Leukocytes

Objective: To rapidly label circulating leukocytes for short-term tracking studies.

Materials:

  • Anesthetized mouse

  • Fluorescently conjugated antibody (e.g., anti-CD45.2)

  • Sterile phosphate-buffered saline (PBS)

  • Insulin (B600854) syringe with a 29-31 gauge needle

  • Restraining device or warming pad

Procedure:

  • Antibody Preparation: Dilute the fluorescently conjugated antibody to the desired concentration in sterile PBS. A typical dose is 2-5 µg of antibody in a volume of 100-150 µL.[14]

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent. Place the mouse in a restraining device or on a warming pad to maintain body temperature and dilate the tail veins.

  • Tail Vein Injection: Locate the lateral tail vein. Swab the tail with 70% ethanol. Insert the needle, bevel up, into the vein at a shallow angle.

  • Injection: Slowly inject the antibody solution. Successful injection will be indicated by the absence of a subcutaneous bleb.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Imaging: Proceed with the imaging protocol at the desired time points. Labeling of circulating cells is typically detectable within one minute of injection.[1]

Protocol 2: Intraperitoneal (IP) Antibody Labeling for Extended Leukocyte Tracking

Objective: To achieve a sustained release of labeling antibody for longer-term tracking of leukocyte migration.

Materials:

  • Anesthetized or conscious mouse (depending on institutional guidelines)

  • Fluorescently conjugated antibody

  • Sterile PBS

  • Tuberculin or insulin syringe with a 25-27 gauge needle

Procedure:

  • Antibody Preparation: Prepare the antibody solution as described in Protocol 1.

  • Animal Restraint: Manually restrain the mouse, ensuring a firm but gentle grip on the scruff of the neck and the base of the tail to expose the abdomen.

  • Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

  • Injection: Insert the needle at a 10-20 degree angle. Aspirate to ensure no fluid or blood is drawn, confirming the needle is in the peritoneal cavity. Inject the antibody solution.

  • Post-Injection: Withdraw the needle. The labeling of circulating cells will be delayed compared to IV injection, with significant labeling typically observed after 10 minutes and reaching a maximum concentration in the blood after about one hour.[1]

  • Imaging: Commence imaging at appropriate time points based on the experimental design.

Visualizations

The following diagrams illustrate key workflows and logical relationships in in vivo labeling experiments.

Experimental_Workflow_for_In_Vivo_Antibody_Labeling cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Antibody Selection & Conjugation D Antibody Administration (IV or IP) A->D B Animal Model Preparation (e.g., diet change) B->D C Imaging System Calibration E In Vivo Imaging (e.g., fluorescence) C->E D->E F Image Processing (e.g., background subtraction) E->F G Quantitative Analysis (e.g., signal intensity) F->G H Data Interpretation G->H Troubleshooting_Low_Signal cluster_reagent Reagent Check cluster_protocol Protocol Check cluster_instrument Instrumentation Check Start Low or No Signal Detected Q1 Is label concentration optimal? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No Perform titration study Q1->A1_No No Q2 Is administration route appropriate? A1_Yes->Q2 End Signal Improved A1_No->End A2_Yes Yes Q2->A2_Yes Yes A2_No Consider alternative route (e.g., IP vs. IV) Q2->A2_No No Q3 Are imaging settings correct? A2_Yes->Q3 A2_No->End A3_Yes Yes Q3->A3_Yes Yes A3_No Verify filters, exposure, etc. Q3->A3_No No A3_Yes->End Consider other factors (e.g., target expression) A3_No->End

References

Technical Support Center: Optimizing Tracer Concentration for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the optimal tracer concentration for metabolic studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during your metabolic tracer experiments.

Problem ID Issue Potential Causes Solutions
TC-01 Low Isotopic Enrichment in Downstream Metabolites 1. Insufficient Tracer Concentration: The tracer is overly diluted by the endogenous unlabeled pool.2. Inadequate Labeling Time: The incubation period is too short to achieve a detectable level of labeling in the metabolites of interest, especially in pathways with slow turnover rates.3. High Endogenous Pool Size: The intracellular concentration of the unlabeled metabolite is very high, requiring a higher tracer concentration for significant enrichment.1. Perform a Dose-Response Experiment: Test a range of tracer concentrations to find the optimal level that maximizes enrichment without causing toxicity.[1]2. Conduct a Time-Course Experiment: Harvest samples at multiple time points (e.g., 1, 4, 8, 24 hours) to determine the time required to reach isotopic steady-state for your specific pathway.[1]3. Consult Literature: Review published studies using similar cell lines or experimental models to find a suitable starting concentration range.[1]
TC-02 High Inter-Sample Variability 1. Inconsistent Cell Seeding or Growth: Variations in cell number or metabolic state across replicates.2. Inconsistent Tracer Addition: Pipetting errors or variations in the timing of tracer introduction.3. Biological Variation (in vivo): Differences in genetics, diet, and environment between subjects.1. Standardize Cell Culture: Ensure consistent cell seeding density and harvest at a similar confluency.2. Normalize Data: Normalize results to cell number or total protein content.3. Standardize Pre-Experiment Conditions (in vivo): Use an overnight fast to achieve a basal metabolic state and control for diet and physical activity.
TC-03 Signs of Cellular Toxicity 1. Excessively High Tracer Concentration: The tracer itself or impurities may be cytotoxic.2. Metabolic Perturbation: The high concentration of the tracer is altering the metabolic pathways being studied.1. Perform a Cytotoxicity Assay: Use an MTT or similar viability assay to determine the non-toxic concentration range for your tracer.2. Lower Tracer Concentration: Use the lowest concentration that provides adequate isotopic enrichment.
TC-04 Unable to Achieve Isotopic Steady State (in vivo constant infusion) 1. Inappropriate Infusion Rate: The rate may be too low or too high relative to the endogenous production rate of the metabolite.1. Conduct a Pilot Study: Test a range of infusion rates in a small number of subjects to determine the optimal rate for achieving a plateau.2. Use a Primed-Constant Infusion: Administer an initial bolus (prime) to rapidly increase enrichment, followed by a constant infusion to maintain the plateau.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for my tracer in cell culture experiments?

A1: A common starting point is to replace the unlabeled nutrient in your culture medium with the labeled tracer at the same concentration. For example, if your medium contains 10 mM glucose, you would start with 10 mM [U-¹³C]-glucose.[1] Typical concentration ranges for common tracers are provided in the table below. However, it is crucial to optimize this for your specific cell line and experimental conditions.[1]

Q2: How long should I incubate my cells with the tracer?

A2: The incubation time required to reach isotopic steady state varies depending on the turnover rate of the metabolic pathway being investigated.

  • Glycolysis: ~10 minutes

  • TCA Cycle: ~2 hours

  • Nucleotides: ~24 hours

A time-course experiment is the best way to determine the optimal labeling duration for your pathway of interest.

Q3: Do I need to use dialyzed fetal bovine serum (dFBS) in my tracer-containing medium?

A3: Yes, it is highly recommended to use dialyzed FBS. Standard FBS contains endogenous unlabeled metabolites (like glucose and glutamine) that can dilute your tracer and interfere with the interpretation of your results.[3]

Q4: Can I use multiple tracers in the same experiment?

A4: While possible, it is generally not recommended to use more than one tracer in a single medium preparation unless it is a specific part of your experimental design.[3] Using multiple tracers can complicate data analysis and interpretation.

Q5: What is a primed-constant infusion and when should I use it for in vivo studies?

A5: A primed-constant infusion involves administering an initial large dose (bolus or "prime") of the tracer, followed by a continuous infusion at a lower, steady rate.[2] This method is often preferred for substrates with a large volume of distribution, as the priming dose helps to achieve isotopic equilibrium more quickly.[4]

Data Presentation: Recommended Tracer Concentrations

The following tables provide starting concentration ranges for common stable isotope tracers in both in vitro and in vivo metabolic studies. These are intended as a guide, and optimal concentrations should be determined empirically.

Table 1: In Vitro Tracer Concentrations for Cell Culture
TracerTypical Concentration RangeNotes
[U-¹³C]-Glucose 5 mM - 25 mMTypically replaces the glucose concentration in standard media (e.g., DMEM, RPMI-1640).[1]
[¹⁵N]-Glutamine 2 mM - 5 mMReplaces the glutamine concentration in the culture medium.[5][6][7]
[U-¹³C]-Palmitate 100 µM - 500 µMOften complexed to fatty acid-free BSA.
Table 2: In Vivo Tracer Infusion Parameters
TracerOrganismAdministration MethodPriming DoseInfusion Rate
[U-¹³C]-Palmitate HumanConstant InfusionNot required0.03 - 0.04 µmol/kg/min[8]
[U-¹³C]-Palmitate Human (exercise)Constant InfusionNot required2 nmol/kg/min[9]
[U-¹³C]-Palmitate MouseBolus + Constant Infusion0.5 µmol/kg3 µmol/kg/h[10]
[²H₅]-Glycerol HumanPrimed-Constant Infusion0.75 - 1.5 µmol/kg0.05 - 0.10 µmol/kg/min[4]
[¹³C₃]-Lactate MouseConstant InfusionNot specified20 mg/kg/h

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal Tracer Concentration

This protocol outlines the steps to identify the ideal tracer concentration that maximizes isotopic enrichment without inducing cellular toxicity.

1. Cell Seeding:

  • Seed cells in a 6-well plate at a density that ensures they reach 70-80% confluency on the day of the experiment.

2. Media Preparation:

  • Prepare a set of labeling media using glucose-free basal medium supplemented with dialyzed FBS.

  • Add the ¹³C-labeled glucose tracer at a range of concentrations (e.g., 5, 10, 15, 20, 25 mM).[1]

3. Cell Washing:

  • Once cells reach the desired confluency, aspirate the standard growth medium.

  • Gently wash the cells twice with pre-warmed, sterile PBS to remove any residual unlabeled glucose.[1]

4. Labeling:

  • Add the pre-warmed labeling media with the different tracer concentrations to the corresponding wells.

  • Incubate for a predetermined time, sufficient to achieve steady-state labeling in the pathway of interest.

5. Metabolite Extraction:

  • Quench metabolism by placing the plate on dry ice.

  • Extract metabolites using an appropriate solvent (e.g., ice-cold 80% methanol).

6. Analysis:

  • Analyze the extracts using mass spectrometry to determine the isotopic enrichment in key downstream metabolites for each tracer concentration.

  • Concurrently, perform a cytotoxicity assay (see Protocol 2) on a parallel plate treated with the same range of tracer concentrations.

7. Data Interpretation:

  • Plot the isotopic enrichment as a function of tracer concentration.

  • Select the lowest concentration that provides a robust and saturating level of enrichment without a significant decrease in cell viability.

Protocol 2: MTT Assay for Tracer Cytotoxicity

This protocol is used to assess the impact of the tracer on cell viability.

1. Reagent Preparation:

  • Prepare a 5 mg/mL MTT stock solution in sterile PBS. Filter sterilize the solution.

2. Cell Treatment:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing a serial dilution of the tracer concentrations to be tested. Include untreated control wells.

  • Incubate for the intended duration of your labeling experiment (e.g., 24 hours).

3. MTT Addition:

  • Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

4. Solubilization:

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well.

  • Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[4]

5. Absorbance Reading:

  • Read the absorbance at 570-590 nm using a microplate reader.

  • Subtract the background absorbance from a blank well (medium and MTT solution, no cells).

6. Data Analysis:

  • Calculate cell viability as a percentage of the untreated control.

  • Determine the concentration range that does not significantly reduce cell viability.

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Parallel Analysis cluster_data Phase 3: Data Analysis & Selection seed_cells Seed Cells in Multi-well Plates prep_media Prepare Media with a Range of Tracer Concentrations wash_cells Wash Cells with PBS prep_media->wash_cells add_tracer Add Tracer Media and Incubate wash_cells->add_tracer metabolite_extraction Metabolite Extraction for LC-MS Analysis add_tracer->metabolite_extraction mtt_assay Perform MTT Cytotoxicity Assay add_tracer->mtt_assay analyze_enrichment Quantify Isotopic Enrichment metabolite_extraction->analyze_enrichment analyze_viability Calculate Cell Viability mtt_assay->analyze_viability optimal_conc Select Optimal Concentration analyze_enrichment->optimal_conc analyze_viability->optimal_conc

Caption: Workflow for Determining Optimal Tracer Concentration.

G start Start is_enrichment_low Is Isotopic Enrichment Low? start->is_enrichment_low is_toxic Are There Signs of Toxicity? is_enrichment_low->is_toxic No increase_conc Increase Tracer Concentration is_enrichment_low->increase_conc Yes increase_time Increase Incubation Time is_enrichment_low->increase_time Consider decrease_conc Decrease Tracer Concentration is_toxic->decrease_conc Yes check_variability Is Inter-Sample Variability High? is_toxic->check_variability No increase_conc->is_toxic increase_time->is_toxic decrease_conc->is_enrichment_low normalize_data Normalize to Cell Number or Protein Content check_variability->normalize_data Yes end Optimal Concentration Achieved check_variability->end No normalize_data->end

Caption: Troubleshooting Logic for Tracer Concentration Optimization.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (Aminomethyl)phosphonic Acid-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the quantification of (Aminomethyl)phosphonic acid (AMPA), utilizing its stable isotope-labeled form, (Aminomethyl)phosphonic acid-13C,15N (AMPA-13C,15N), as an internal standard. The use of such internal standards is crucial for accurate quantification by correcting for matrix effects and variations during sample preparation and instrumental analysis.[1] This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance and methodologies of current analytical techniques for AMPA.

Data Presentation: Performance of Analytical Methods

The following tables summarize the performance of various analytical methods for AMPA quantification across different matrices. The use of a stable isotope-labeled internal standard, such as AMPA-13C,15N or its deuterated forms, is a common practice to ensure accuracy and precision.

Table 1: Method Performance for AMPA in Human Urine

Analytical MethodInternal StandardLinearity (Range)Accuracy (Recovery %)Precision (RSD %)LOQ (µg/L)Reference
LC-MS/MS (Direct)13C, 15N, D2-AMPA0.1–100 ng/mL (R > 0.99)100–1094–80.40[2]
LC-MS/MS (Direct)Stable isotope labeled internal standardsNot Specified89–107≤11.40.1[3]
UPLC-MS/MS (Derivatization)Not Specified0.5–20 µg L⁻¹104–1194.8–90.5[4][5]
GC-MS/MS (Derivatization)13C,15N-AMPANot Specified95.0, 98.3, 106Within-day: 2.41-8.91, Day-to-day: 3.03-4.32Not Specified[6]

Table 2: Method Performance for AMPA in Various Food and Environmental Matrices

MatrixAnalytical MethodInternal StandardLinearity (Range)Accuracy (Recovery %)Precision (RSD %)LOQ (µg/kg or µg/L)Reference
Milk (Bovine & Human)LC-MS/MS (Direct)D213C15N-AMPA5–3,000 µg/L89–107≤7.410[3]
BeebreadLC-MS/MS (Derivatization)13C-15N-AMPALOQ to 500 µg/kg (R² > 0.98)76–111≤185[7][8]
HoneyLC-MS/MS (Derivatization)13C-15N-AMPANot SpecifiedNot SpecifiedNot Specified10[9]
WaterLC-MS/MS (Direct)13C, 15N, D2-AMPA10 to 200 ng/LNot SpecifiedNot SpecifiedNot Specified[10]
WaterLC-MS/MS (Derivatization)Not Specified0.01 - 0.1 µg/L (R²=0.9936)Not SpecifiedNot Specified0.01[11]

Experimental Protocols

Detailed methodologies for the analysis of AMPA are crucial for reproducibility. Below are summaries of typical experimental protocols cited in the literature.

Protocol 1: Direct Analysis of AMPA in Human Urine by LC-MS/MS

This method, adapted from a study on glyphosate (B1671968) and AMPA in human urine, utilizes direct injection after a simple dilution and addition of the internal standard.[2]

  • Sample Preparation:

    • Urine samples are centrifuged to remove particulates.

    • An aliquot of the supernatant is diluted with a solution of 0.1% formic acid in water:acetonitrile (B52724) (95:5, v/v).

    • The isotopically labeled internal standard, 13C, 15N, D2-AMPA, is added.[2]

    • The sample is vortexed and transferred to an autosampler vial for analysis.

  • Chromatography:

    • LC System: A liquid chromatography system capable of handling highly polar compounds.

    • Column: A column with a novel hybrid stationary phase combining anion exchange and hydrophilic interaction liquid chromatography (HILIC) is often employed to achieve good retention and peak shape without derivatization.[4]

    • Mobile Phase: A gradient of mobile phases, typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile, is used.[3]

  • Mass Spectrometry:

    • MS System: A tandem mass spectrometer (MS/MS) is used for detection.

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both AMPA and its labeled internal standard, ensuring selectivity and accurate quantification.[12]

Protocol 2: Analysis of AMPA in Beebread by LC-MS/MS with Derivatization

This protocol involves a derivatization step to improve the chromatographic properties of the highly polar AMPA.[7][8]

  • Sample Preparation:

    • The beebread sample is homogenized and extracted with an appropriate solvent.

    • A clean-up step using solid-phase extraction (SPE), such as molecularly imprinted polymers (MIP-SPE), is performed to remove matrix interferences.[7]

    • The extract is then derivatized with 9-fluorenylmethyl chloroformate (FMOC-Cl).[7]

    • A subsequent SPE clean-up (e.g., Oasis HLB) is carried out to remove excess derivatizing agent and other impurities.[7][13]

    • The final extract is reconstituted in a suitable solvent for LC-MS/MS analysis.

  • Chromatography:

    • LC System: Standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase column, such as a C18 column, can be effectively used for the separation of the less polar FMOC-derivatized AMPA.[14]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a buffer like ammonium (B1175870) acetate.[14]

  • Mass Spectrometry:

    • MS System: Tandem mass spectrometer (MS/MS).

    • Ionization: ESI in positive or negative ion mode.

    • Detection: MRM of the specific transitions for the FMOC-AMPA derivative and its corresponding labeled internal standard.[7]

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the validation of an analytical method for AMPA using an internal standard.

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Collection (e.g., Urine, Water, Food) Spike Addition of AMPA-13C,15N (IS) Sample->Spike Extraction Extraction (e.g., LLE, SPE) Spike->Extraction Derivatization Derivatization (Optional) (e.g., with FMOC-Cl) Extraction->Derivatization Cleanup Clean-up (e.g., SPE) Derivatization->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection (MRM) LC->MS Linearity Linearity MS->Linearity Accuracy Accuracy (Recovery) MS->Accuracy Precision Precision (RSD) MS->Precision LOQ LOQ/LOD MS->LOQ Specificity Specificity MS->Specificity

Caption: Experimental workflow for AMPA analysis and method validation.

References

A Researcher's Guide to 13C vs. 13C,15N Labeling for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal isotopic labeling strategy is critical for accurately mapping the intricate dynamics of metabolic networks. Stable isotope tracers, particularly those utilizing Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), have become indispensable tools for moving beyond static metabolite snapshots to detailed maps of metabolic fluxes.[1] This guide provides an objective comparison of ¹³C-only versus dual ¹³C,¹⁵N labeling to help inform the selection of the most effective tracing strategy for your specific research questions.

Core Principles: Tracing Carbon vs. Carbon and Nitrogen

Stable isotope tracing involves introducing a nutrient source, like glucose or an amino acid, where common ¹²C or ¹⁴N atoms are replaced by their heavier, non-radioactive counterparts, ¹³C and ¹⁵N.[2][3] These "labeled" molecules are chemically identical to their natural versions, allowing them to be metabolized by cells without altering biological function.[4] Analytical instruments such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) can then detect the resulting mass shifts in downstream metabolites, enabling researchers to trace the path of these atoms through metabolic pathways.[][6]

  • ¹³C Labeling: This is the most widely used method for metabolic flux analysis.[1] By using ¹³C-labeled substrates (e.g., [U-¹³C]-glucose), researchers can effectively track the flow of carbon atoms through central metabolic pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[4][6] This approach is foundational for understanding how cells process carbon-based nutrients to generate energy and build biomass.[7]

  • ¹³C,¹⁵N Dual Labeling: This advanced technique allows for the simultaneous tracing of both carbon and nitrogen atoms.[7] It provides a more comprehensive view of metabolism, particularly for pathways involving amino acids and nucleotides, where both elements are critical components.[8][9] For example, using a tracer like [U-¹³C, ¹⁵N]-glutamine, one can track how the carbon skeleton is used for TCA cycle anaplerosis while also monitoring how the nitrogen is donated for the synthesis of other amino acids and nucleobases.[10]

Comparative Analysis: Choosing the Right Tool for the Job

The choice between ¹³C and ¹³C,¹⁵N labeling depends heavily on the biological question, the metabolic pathways of interest, and the analytical method being used.[4]

Feature13C Labeling13C,15N Dual Labeling
Primary Application Central Carbon Metabolism (Glycolysis, TCA, PPP), Fatty Acid SynthesisAmino Acid & Nucleotide Metabolism, Nitrogen Assimilation, Integrated C & N Flux
Primary Tracers [U-¹³C]-glucose, [¹³C]-glutamine, [¹³C]-fatty acids[U-¹³C, ¹⁵N]-glutamine, [U-¹³C, ¹⁵N]-amino acids
Scope Tracks the fate of carbon backbones.Simultaneously tracks carbon skeletons and nitrogen-containing groups.[7]
Complexity of Analysis Simpler data analysis, focused on carbon isotopologue distributions.More complex data analysis requiring deconvolution of both ¹³C and ¹⁵N labeling patterns.[8]
Insight Provided Quantitative fluxes through central carbon pathways.[11]Integrated view of carbon and nitrogen metabolism, resolving reaction bidirectionalities.[8]
Cost Generally lower due to the wider availability and lower cost of ¹³C-only tracers.Higher due to the increased cost of doubly-labeled compounds.

Quantitative Performance Comparison

While direct, universal quantitative comparisons are challenging as performance is experiment-dependent, the following table summarizes the expected performance based on typical applications.

Performance Metric13C Labeling (e.g., [U-¹³C]glucose)13C,15N Labeling (e.g., [U-¹³C,¹⁵N]glutamine)
Coverage of Central Carbon Metabolism High. Provides detailed isotopologue data for glycolysis, PPP, and TCA cycle intermediates.Moderate to High. Traces glutamine's carbon entry into the TCA cycle but provides less information on upstream glycolysis compared to a glucose tracer.
Coverage of Amino Acid Metabolism Moderate. Can track the carbon skeletons of non-essential amino acids derived from glucose.Very High. Directly tracks both the carbon and nitrogen fate for glutamine and associated transamination reactions, providing a complete picture of biosynthesis.[8]
Coverage of Nucleotide Metabolism Moderate. Traces the carbon contribution from the PPP (ribose) and one-carbon metabolism.Very High. Simultaneously traces the ribose carbon backbone and the nitrogen atoms incorporated into nucleobases.
Precision of Nitrogen Flux None. Cannot provide information on nitrogen flow.High. The key strength of this method is its ability to deliver quantitative flux measurements for nitrogen metabolism.[8]
Analytical Resolution (MS) Clear mass shifts based on the number of ¹³C atoms. Natural abundance of ¹³C (~1.1%) can create some background complexity.[4]Larger and more distinct mass shifts, enhancing quantification accuracy.[7] The low natural abundance of ¹⁵N (~0.37%) results in clearer backgrounds for nitrogen tracing.[4]

Experimental Workflows and Protocols

A successful stable isotope tracing experiment requires careful planning and execution, from cell culture to data analysis.

G cluster_0 Phase 1: Experiment Setup cluster_1 Phase 2: Sample Processing cluster_2 Phase 3: Data Acquisition & Analysis A 1. Experimental Design (Choose Tracer & Duration) B 2. Cell Seeding & Growth (Reach Exponential Phase) A->B C 3. Medium Exchange (Switch to Isotope-labeled Medium) B->C D 4. Quench Metabolism (e.g., Cold Methanol (B129727) / Liquid N2) C->D E 5. Metabolite Extraction D->E F 6. Sample Derivatization (Optional, for GC-MS) E->F G 7. Analysis (LC-MS or GC-MS) F->G H 8. Data Processing (Correct for Natural Abundance) G->H I 9. Metabolic Flux Analysis (Calculate Flux Maps) H->I

General workflow for a stable isotope tracing experiment.
General Protocol for Stable Isotope Labeling in Cultured Cells

This protocol provides a generalized framework. Specific details such as cell density, tracer concentration, and labeling time should be optimized for each experiment.

  • Media Preparation: Prepare culture medium (e.g., DMEM) containing the desired stable isotope-labeled tracer. For ¹³C-glucose studies, use glucose-free DMEM supplemented with the ¹³C-labeled glucose. For dual labeling, one might use glucose and glutamine-free medium supplemented with [U-¹³C]-glucose and [U-¹³C, ¹⁵N]-glutamine. Using dialyzed fetal bovine serum (dFBS) is recommended to minimize interference from unlabeled glucose and amino acids.[12]

  • Cell Culture and Labeling:

    • Seed cells in multi-well plates and grow them in standard medium until they reach the desired confluency, typically in the exponential growth phase.[12]

    • Aspirate the standard medium, wash cells once with pre-warmed phosphate-buffered saline (PBS).[12]

    • Add the pre-warmed, isotope-containing medium to the cells and return them to the incubator for the predetermined labeling duration. This can range from minutes to hours depending on the pathways of interest.

  • Metabolite Quenching and Extraction:

    • To halt all enzymatic activity instantly, rapidly quench the cells.[7] A common method is to aspirate the medium and immediately add an ice-cold 80% methanol solution to the culture plate.[12]

    • Scrape the cells in the cold methanol and transfer the entire lysate to a pre-chilled tube.[12]

    • Vortex vigorously and incubate on ice to ensure complete extraction.

    • Centrifuge at high speed (e.g., >14,000 x g) at 4°C to pellet cell debris and proteins.[12]

  • Sample Analysis:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis by MS or NMR.[12]

    • The resulting data will show mass isotopologue distributions (MIDs)—the relative abundance of each metabolite containing different numbers of heavy isotopes. This data is then used to calculate metabolic fluxes.[2]

Visualizing Key Metabolic Pathways

Tracing Central Carbon Metabolism with ¹³C-Glucose

When cells are fed [U-¹³C₆]-glucose, all six carbons in the glucose molecule are ¹³C. These labeled carbons can be tracked as they pass through glycolysis and into the TCA cycle, revealing the relative activity of these pathways.

G cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose [¹³C₆] G6P G6P Glucose->G6P F6P F6P G6P->F6P Pyruvate Pyruvate [¹³C₃] F6P->Pyruvate Lactate Lactate [¹³C₃] Pyruvate->Lactate Fermentation AcetylCoA Acetyl-CoA [¹³C₂] Pyruvate->AcetylCoA PDH Citrate Citrate [¹³C₂] aKG α-Ketoglutarate [¹³C₂] Citrate->aKG Malate Malate [¹³C₂] aKG->Malate Malate->Pyruvate ME

Tracing ¹³C from glucose through glycolysis and the TCA cycle.
Tracing Carbon and Nitrogen with ¹³C,¹⁵N-Glutamine

Dual-labeled glutamine is crucial for studying cancer metabolism, where glutamine is a key anaplerotic substrate and nitrogen donor. This tracer allows simultaneous measurement of its carbon contribution to the TCA cycle and its nitrogen donation for transamination reactions.

G cluster_tca TCA Cycle Entry cluster_N_donation Nitrogen Donation Glutamine Glutamine [¹³C₅, ¹⁵N₂] Glutamate Glutamate [¹³C₅, ¹⁵N₁] Glutamine->Glutamate Glutamine->Glutamate GLS Nucleotides Nucleotides [¹⁵Nₓ] Glutamine->Nucleotides Biosynthesis aKG α-Ketoglutarate [¹³C₅] Glutamate->aKG Glutamate->aKG GDH/TA OtherAA Other Amino Acids [¹⁵N₁] Glutamate->OtherAA Transaminases aKG->Glutamate Reductive Carboxylation

Tracing ¹³C and ¹⁵N from glutamine into the TCA cycle and biosynthesis.

Conclusion: Making an Informed Decision

Both ¹³C and ¹³C,¹⁵N labeling are powerful techniques that provide unparalleled insights into cellular metabolism.[13][14]

  • Choose ¹³C Labeling when your primary goal is to quantify fluxes in central carbon metabolism, such as understanding the effects of a drug on glycolysis or the TCA cycle. It is a robust, cost-effective, and well-established method for tracing carbon backbones.[4]

  • Choose ¹³C,¹⁵N Dual Labeling when your research requires a more holistic view, especially when investigating amino acid and nucleotide biosynthesis, or when trying to understand the coordination between carbon and nitrogen utilization.[8] While more complex and costly, it provides a deeper, more integrated understanding of metabolic networks that is unattainable with a single isotope.

Ultimately, the best approach may involve using multiple tracers across different experiments to build a comprehensive model of the metabolic system under study. By carefully considering the specific biological questions, researchers can leverage these powerful isotopic tools to uncover novel insights into cellular function in health and disease.

References

Cross-Validation of AMPA Quantification: A Comparative Guide to LC-MS and NMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Performance: A Comparative Overview

The choice between LC-MS and NMR for AMPA quantification will depend on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and whether absolute quantification without a specific reference standard is necessary.

ParameterLC-MS/MSQuantitative NMR (qNMR)
Sensitivity High (typically ng/L to µg/L)Moderate to Low (typically µg/mL to mg/mL)
Selectivity Very High (based on retention time and mass-to-charge ratio)High (based on unique chemical shifts)
Precision High (RSD < 15%)Very High (RSD < 1%)
Accuracy High (typically 80-120%)Very High
Matrix Effects Can be significant, often requiring matrix-matched standardsGenerally lower, but can be affected by solvent and pH
Quantification Relative (requires a standard curve with a specific AMPA reference)Absolute (can provide concentration without a specific AMPA standard, using a universal internal standard)
Sample Throughput HighLow to Moderate
Instrumentation Cost HighVery High
Derivatization Often required for AMPA to improve chromatographic retention and sensitivityGenerally not required

Experimental Protocols

AMPA Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted method for the trace-level quantification of AMPA, particularly in complex matrices like water and biological samples. The high sensitivity and selectivity of this technique make it ideal for detecting low concentrations of the analyte.

Sample Preparation:

Due to the polar nature of AMPA, derivatization is often employed to enhance its retention on reversed-phase chromatography columns and improve ionization efficiency. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).

  • Sample Filtration: Water samples are typically filtered through a 0.22 µm filter.

  • pH Adjustment: The sample pH is adjusted to alkaline conditions (e.g., pH 9 with ammonium (B1175870) bicarbonate) to facilitate the derivatization reaction.

  • Derivatization: FMOC-Cl is added to the sample, and the reaction is allowed to proceed.

  • Extraction: A dispersive liquid-liquid microextraction (DLLME) can be used to concentrate the derivatized AMPA. This involves the rapid injection of a mixture of an extraction solvent (e.g., dichloromethane) and a disperser solvent (e.g., acetone) into the aqueous sample.

  • Phase Separation: The mixture is centrifuged to separate the sedimented phase containing the analyte.

  • Reconstitution: The solvent is evaporated, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: The derivatized AMPA is separated using a C18 or similar reversed-phase column with a gradient elution of mobile phases, such as water with formic acid and acetonitrile.

  • Mass Spectrometry Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for AMPA are monitored.

AMPA Quantification by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method of measurement that allows for the determination of the absolute concentration of a substance without the need for a specific reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Sample Preparation:

  • Accurate Weighing: A precise amount of the sample containing AMPA and a certified internal standard (with a known purity) are accurately weighed. The internal standard should have a simple spectrum with resonances that do not overlap with the analyte signals.

  • Dissolution: The sample and internal standard are dissolved in a known volume of a deuterated solvent (e.g., D₂O).

  • Homogenization: The solution is thoroughly mixed to ensure homogeneity.

¹H-NMR Analysis:

  • Data Acquisition: ¹H-NMR spectra are acquired on a high-field NMR spectrometer. Key acquisition parameters, such as the relaxation delay (d1), must be sufficiently long (typically 5 times the longest T₁ relaxation time of the signals of interest) to ensure full relaxation of all nuclei and thus accurate integration.

  • Data Processing: The acquired Free Induction Decay (FID) is processed with appropriate window functions, Fourier transformation, and phase correction.

  • Quantification: The concentration of AMPA is calculated by comparing the integral of a specific, well-resolved AMPA proton signal to the integral of a known proton signal from the internal standard, taking into account the number of protons each signal represents, the molecular weights, and the weighed masses of the sample and the standard.

Mandatory Visualizations

CrossValidationWorkflow cluster_LCMS LC-MS Method cluster_NMR NMR Method lcms_prep Sample Preparation (Derivatization/Extraction) lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_data Data Processing (Peak Integration) lcms_analysis->lcms_data lcms_quant Quantification (Standard Curve) lcms_data->lcms_quant comparison Statistical Comparison of Results (e.g., Bland-Altman, Regression) lcms_quant->comparison nmr_prep Sample Preparation (with Internal Standard) nmr_analysis NMR Data Acquisition nmr_prep->nmr_analysis nmr_data Data Processing (Integration) nmr_analysis->nmr_data nmr_quant Absolute Quantification nmr_data->nmr_quant nmr_quant->comparison sample Identical Sample Aliquots sample->lcms_prep sample->nmr_prep

A generalized workflow for the cross-validation of LC-MS and NMR quantification methods.

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space glutamate (B1630785) Glutamate ampa_r AMPA Receptor glutamate->ampa_r Binds na_influx Na+ Influx ampa_r->na_influx Opens Channel depolarization Depolarization na_influx->depolarization ca_influx Ca2+ Influx (via NMDA-R/VGCC) depolarization->ca_influx Activates camk_pi3k CaMKII / PI3K Activation ca_influx->camk_pi3k downstream Downstream Signaling (e.g., CREB, mTOR) camk_pi3k->downstream plasticity Synaptic Plasticity (LTP/LTD) downstream->plasticity

Simplified signaling pathway of the AMPA receptor upon glutamate binding.

A Comparative Guide to the Accuracy and Precision of Isotope Ratio Measurements for AMPA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate measurement of isotope ratios of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is crucial for a variety of applications, including metabolic studies and environmental tracing. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) and Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS). The performance of these methods is evaluated based on supporting experimental data, with detailed methodologies provided for key experiments.

Quantitative Performance Comparison

The selection of an analytical method for isotope ratio analysis of AMPA is often a trade-off between sensitivity, precision, and the complexity of the sample preparation workflow. The following table summarizes the quantitative performance of GC-C-IRMS and LC-IRMS for both carbon (δ¹³C) and nitrogen (δ¹⁵N) isotope analysis of AMPA.

ParameterGC-C-IRMSLC-IRMS
Analyte AMPA (derivatized)AMPA
Isotope Ratio δ¹³C and δ¹⁵NPrimarily δ¹³C
Accuracy (δ¹⁵N) Deviation from EA-IRMS: -0.4 ± 0.7 ‰[1]Not typically used for δ¹⁵N analysis of polar compounds[2]
Precision (δ¹³C) High, with standard deviations typically <0.5 ‰[3]High, though may show more variability than GC-C-IRMS[3]
Precision (δ¹⁵N) High, with standard deviations typically <1.0 ‰[4][5]Not applicable
Sample Amount Less sample required (approx. 0.3 µg of total protein per injection for related compounds)More sample required (approx. 6 µg for related compounds)[6]
Derivatization Required for polar analytes like AMPANot required
Throughput High, with shorter run times[3]Lower, with longer analysis times[3]

Experimental Protocols

Detailed methodologies are critical for replicating experimental results and understanding the nuances of each technique.

GC-C-IRMS Method for δ¹⁵N Analysis of AMPA (with Derivatization)

This method is adapted from protocols developed for the analysis of glyphosate (B1671968) and AMPA.[2][1]

a) Sample Preparation and Derivatization:

  • pH Adjustment: Adjust the pH of the aqueous sample containing AMPA to 10. This is a critical step to ensure optimal reaction conditions.

  • First Derivatization (N-H group): Add isopropyl chloroformate (iso-PCF) in a 10-24 fold excess to the sample. This reaction targets the amine group of AMPA. Incomplete derivatization can occur at a pH below 10, while decomposition of the derivative may happen at a pH above 10.[2]

  • Second Derivatization (Acidic Groups): Following the initial derivatization, remaining acidic groups are methylated using trimethylsilyldiazomethane (B103560) (TMSD).[2]

  • Extraction: Extract the derivatized AMPA into an organic solvent suitable for GC injection.

b) GC-C-IRMS Analysis:

  • Injection: Inject an aliquot of the extracted, derivatized sample into the gas chromatograph.

  • Separation: Utilize a suitable capillary column (e.g., a polar column) to chromatographically separate the derivatized AMPA from other components in the sample.[4]

  • Combustion: The separated analyte is combusted at a high temperature (e.g., >1000°C) in a combustion reactor, converting the nitrogen in the molecule to N₂ gas.[7]

  • Reduction and Water Removal: The combustion products are passed through a reduction reactor and a water trap.

  • Isotope Ratio Measurement: The purified N₂ gas is introduced into the isotope ratio mass spectrometer, where the ¹⁵N/¹⁴N ratio is measured.

LC-IRMS Method for δ¹³C Analysis of AMPA

This method allows for the direct analysis of AMPA without derivatization.[1][8]

a) Sample Preparation:

  • Dissolution: Dissolve the AMPA sample in a suitable aqueous mobile phase.

  • Filtration: Filter the sample to remove any particulate matter that could interfere with the LC system.

b) LC-IRMS Analysis:

  • Injection: Inject the aqueous sample directly into the liquid chromatograph.

  • Chromatographic Separation: Separate AMPA from other matrix components using either cation exchange or reversed-phase chromatography. Reversed-phase separation has been shown to provide better resolution.[1][8]

  • Oxidation: The eluent containing the separated AMPA is passed through a high-temperature oxidation reactor, converting the organic carbon to CO₂ gas.

  • Gas-Liquid Separation: The CO₂ is separated from the liquid mobile phase.

  • Isotope Ratio Measurement: The purified CO₂ gas is introduced into the IRMS for the measurement of the ¹³C/¹²C ratio.

Visualizing the Analytical Workflow

To better illustrate the processes described, the following diagrams outline the key steps in each analytical workflow.

AMPA_Isotope_Analysis_Workflow cluster_GC_IRMS GC-C-IRMS Workflow for δ¹⁵N cluster_LC_IRMS LC-IRMS Workflow for δ¹³C gc_start Sample with AMPA gc_ph pH Adjustment (pH 10) gc_start->gc_ph gc_deriv1 Derivatization 1 (iso-PCF) gc_ph->gc_deriv1 gc_deriv2 Derivatization 2 (TMSD) gc_deriv1->gc_deriv2 gc_extract Extraction gc_deriv2->gc_extract gc_inject GC Injection & Separation gc_extract->gc_inject gc_combust Combustion to N₂ gc_inject->gc_combust gc_irms IRMS Analysis gc_combust->gc_irms lc_start Sample with AMPA lc_dissolve Dissolution in Mobile Phase lc_start->lc_dissolve lc_filter Filtration lc_dissolve->lc_filter lc_inject LC Injection & Separation lc_filter->lc_inject lc_oxidize Oxidation to CO₂ lc_inject->lc_oxidize lc_irms IRMS Analysis lc_oxidize->lc_irms

Caption: Comparative workflows for AMPA isotope analysis using GC-C-IRMS and LC-IRMS.

References

Inter-laboratory Comparison of (Aminomethyl)phosphonic Acid (AMPA) Analysis Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of (Aminomethyl)phosphonic acid (AMPA), the primary metabolite of the herbicide glyphosate (B1671968). The focus is on methods employing (Aminomethyl)phosphonic acid-13C,15N (AMPA-¹³C,¹⁵N) or similar isotopically labeled analogs as internal standards to ensure accuracy and precision. Data presented is collated from published single-laboratory and multi-laboratory validation studies, providing a benchmark for performance across various analytical techniques and sample matrices.

The use of stable isotope-labeled internal standards, such as AMPA-¹³C,¹⁵N, is a critical component in modern analytical chemistry, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). This internal standard is added to a sample at the beginning of the analytical process. Because it is chemically identical to the target analyte (AMPA) but has a different mass, it can be distinguished by the mass spectrometer. This allows for the correction of any analyte loss during sample preparation and for variations in instrument response, a technique known as isotope dilution mass spectrometry. This approach is fundamental to achieving reliable and reproducible results, especially at low concentration levels.

Inter-laboratory comparisons and proficiency tests are essential for validating the robustness and reproducibility of analytical methods.[1] These studies involve multiple laboratories analyzing the same sample to assess the overall performance and comparability of their results. This guide synthesizes data from such studies and individual method validations to offer a comprehensive performance overview.

Data Presentation: Performance of Analytical Methods for AMPA

The following tables summarize the performance of various analytical methods for AMPA quantification across different matrices. These methods all utilize an isotopically labeled internal standard for AMPA.

Table 1: Performance Data from a Multi-Laboratory Study in Drinking Water

This table presents data from an inter-laboratory study involving nine laboratories analyzing AMPA in mineral water.[2] The method employed was direct injection LC-MS/MS.

Spiking Level (µg/L)Mean Recovery (Trueness) (%)Repeatability (RSDr) (%)Reproducibility (RSDR) (%)
0.06981113
0.12998.813

Table 2: Comparison of Single-Laboratory Validated LC-MS/MS Methods for AMPA in Various Matrices

This table compiles performance data from several individual studies to illustrate method capability in different sample types.

MatrixMethod HighlightsLOQRecovery (%)Precision (%RSD)Reference
Soy Protein IsolateDerivatization with FMOC-Cl0.05 µg/g108.0 - 115.5< 7.3[3]
HoneyDerivatization with FMOC-Cl, SPE cleanup0.01 mg/kg90 - 105< 15[4]
BeebreadMIP-SPE cleanup, derivatization5 µg/kg76 - 111≤ 18[5]
Hard WaterDirect injection, mixed-mode chromatography0.30 µg/LNot specifiedNot specified[6]
CerealsQuPPe-based extraction, direct injection10 ng/mL (in extract)85 - 110Not specified[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental results. Below are representative protocols adapted from the cited studies.

Protocol 1: Direct Analysis of AMPA in Drinking Water by LC-MS/MS

This protocol is based on a method validated through an inter-laboratory study.[2][8]

  • Sample Preparation :

    • Transfer a 15 mL aliquot of the water sample to a 50 mL plastic centrifuge tube.

    • Add a solution of isotopically labeled internal standards (including AMPA-¹³C,¹⁵N,D₂) to the sample.

    • Add 200 µL of a 2 g/L EDTA solution to chelate metal ions.

    • Mix the sample and transfer an aliquot to a polypropylene (B1209903) vial for analysis.

  • Instrumental Analysis :

    • LC System : ACQUITY Premier UPLC System or equivalent.

    • Column : Anionic Polar Pesticide Column.

    • Mobile Phase : A gradient program using a combination of water with formic acid and acetonitrile (B52724) with formic acid.

    • MS System : Xevo TQ Absolute Tandem Mass Spectrometer or equivalent.

    • Ionization Mode : Electrospray ionization (ESI) in negative mode.

    • Detection : Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for both native AMPA and the labeled internal standard.

Protocol 2: Analysis of AMPA in Solid Food Matrices (e.g., Honey, Cereals) with Derivatization

This protocol is a generalized procedure based on methods requiring derivatization for enhanced chromatographic retention and sensitivity.[4][9]

  • Extraction :

    • Weigh 2-5 g of the homogenized sample into a centrifuge tube.

    • Add the isotopically labeled internal standard solution (e.g., AMPA-¹³C,¹⁵N).

    • Add an extraction solvent, typically acidified water or a methanol (B129727)/water mixture.

    • Vortex or shake vigorously to extract the analytes.

    • Centrifuge the sample to separate the solid material.

  • Derivatization :

    • Take an aliquot of the supernatant.

    • Add a borate (B1201080) buffer to adjust the pH to approximately 9-10.

    • Add a solution of 9-fluorenylmethylchloroformate (FMOC-Cl) in acetonitrile.

    • Incubate the mixture (e.g., 37°C for 2 hours) to allow the derivatization reaction to complete.

    • Acidify the reaction mixture to stop the reaction.

  • Cleanup (if necessary) :

    • Perform a liquid-liquid extraction with a solvent like dichloromethane (B109758) to remove excess derivatizing reagent.[9]

    • Alternatively, use Solid-Phase Extraction (SPE) with a suitable cartridge (e.g., HLB) to clean the extract and concentrate the derivatized analytes.[4]

  • Instrumental Analysis (LC-MS/MS) :

    • LC System : UPLC or HPLC system.

    • Column : Reversed-phase C18 column.

    • Mobile Phase : Gradient elution with ammonium (B1175870) formate (B1220265) buffer and methanol or acetonitrile.

    • MS System : Triple quadrupole mass spectrometer.

    • Ionization Mode : ESI negative mode.

    • Detection : MRM analysis of the FMOC-derivatized AMPA and its labeled internal standard.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in the analysis and comparison of AMPA.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (Water, Food, etc.) Spike 2. Spike with AMPA-13C,15N (IS) Sample->Spike Extract 3. Extraction Spike->Extract Deriv 4. Derivatization (Optional, e.g., with FMOC-Cl) Extract->Deriv Cleanup 5. Cleanup (Optional, e.g., SPE) Deriv->Cleanup LC 6. LC Separation Cleanup->LC MS 7. MS/MS Detection LC->MS Quant 8. Quantification (Ratio of AMPA to IS) MS->Quant Result 9. Final Result (µg/kg or µg/L) Quant->Result

Caption: General experimental workflow for AMPA analysis using an internal standard (IS).

proficiency_testing cluster_labs Participating Laboratories Provider Proficiency Test (PT) Provider Sample Prepares & Distributes Homogeneous Sample Provider->Sample labA Lab A Sample->labA labB Lab B Sample->labB labC Lab C Sample->labC Sample->labD Results Submit Results to Provider labA->Results labB->Results labC->Results labD->Results Report Provider Performs Statistical Analysis (z-scores, etc.) Results->Report Feedback Confidential Performance Report to Each Laboratory Report->Feedback Feedback->labA Feedback->labB Feedback->labC Feedback->labD

Caption: Logical flow of an inter-laboratory proficiency testing scheme.

References

Degradation Dynamics: A Comparative Analysis of Labeled vs. Unlabeled Glyphosate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the environmental fate of isotopically labeled and unlabeled glyphosate (B1671968), presenting key experimental data and methodologies.

The environmental persistence of glyphosate, the world's most widely used herbicide, is a subject of intense scientific scrutiny. Understanding its degradation rate is crucial for assessing its potential environmental impact. A common practice in metabolic and environmental fate studies is the use of isotopically labeled compounds, such as 14C- or 13C/15N-labeled glyphosate, to trace the molecule and its breakdown products. This guide provides a comparative overview of the degradation rates of labeled and unlabeled glyphosate, supported by experimental data, to aid researchers in designing and interpreting environmental fate studies.

While the isotopic label is primarily a tool for tracing, a key question for researchers is whether the label itself influences the molecule's susceptibility to degradation. Based on available literature, there is no evidence to suggest a significant difference in the degradation rates between labeled and unlabeled glyphosate under similar environmental conditions. The degradation process is primarily driven by microbial activity and is influenced by a variety of soil and environmental factors.

Comparative Degradation Data

The degradation of glyphosate is typically quantified by its half-life (DT50), the time it takes for 50% of the initial amount to dissipate. The following table summarizes a range of reported half-lives for both labeled and unlabeled glyphosate in soil, highlighting the variability due to differing experimental conditions.

Glyphosate TypeHalf-Life (DT50) in Soil (Days)Soil TypeKey Experimental ConditionsReference
Labeled
14C-Glyphosate4Clay LoamLow adsorption capacity[1]
14C-Glyphosate14.5Sandy LoamHigh adsorption capacity[1]
14C-Glyphosate19Silt Clay LoamHigh adsorption capacity[1]
14C-Glyphosate2 to 197 (median range)VariousLiterature review of multiple studies[2]
Unlabeled
Unlabeled Glyphosate~26Sandy LoamField dissipation study in a citrus orchard[3]
Unlabeled Glyphosate3 to 130VariousGeneral range depending on environmental and soil factors[4]
Unlabeled Glyphosate30 to 60 (average)VariousField studies[4]
Unlabeled Glyphosate7 to 60VariousGeneral estimated range[5]
Unlabeled Glyphosate3 to 249VariousUSDA reported range[6]

Note: The wide range in reported half-lives for both labeled and unlabeled glyphosate underscores the critical role of environmental factors in its degradation. These factors include soil composition, organic matter content, microbial population and activity, temperature, and moisture.[4][5]

Experimental Protocols

Accurate assessment of glyphosate degradation requires robust experimental design and analytical methods. Below are summarized methodologies commonly employed in such studies.

Soil Degradation Study Protocol (Laboratory)

A typical laboratory-based soil degradation study for 14C-labeled glyphosate involves the following steps:

  • Soil Collection and Preparation: Soil samples are collected from the desired field location.[7] They are typically sieved to ensure homogeneity and characterized for properties such as texture, pH, organic matter content, and microbial biomass.

  • Application of Glyphosate: A known concentration of 14C-glyphosate is applied to the soil samples. The application rate is often chosen to be representative of agricultural use.

  • Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture for a specified period.[1]

  • Sampling and Analysis: At regular intervals, subsamples of the soil are taken for analysis.

  • Extraction: Glyphosate and its metabolites are extracted from the soil using a suitable solvent, often an alkaline solution.[8]

  • Quantification: The amount of 14C-glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), are quantified. This is often achieved through techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or Liquid Scintillation Counting (LSC).[1] The evolution of 14CO2 is also monitored as a measure of mineralization.[9]

  • Data Analysis: The degradation kinetics are determined by plotting the concentration of glyphosate over time and fitting the data to a suitable model, from which the half-life (DT50) is calculated.

Field Dissipation Study Protocol

Field studies provide a more realistic assessment of glyphosate's environmental fate:

  • Plot Establishment: Experimental plots are established in a field with well-characterized soil.

  • Glyphosate Application: Unlabeled glyphosate is applied to the plots at a known rate, simulating agricultural practice.

  • Soil Sampling: Soil cores are collected from the plots at various time points after application, and at different depths.[7]

  • Sample Preparation and Extraction: Similar to laboratory studies, glyphosate and AMPA are extracted from the soil samples.

  • Chemical Analysis: The concentrations of glyphosate and AMPA are determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) after a derivatization step.[8][10]

  • Data Analysis: The dissipation rate and half-life of glyphosate in the field are calculated from the concentration data over time.[3]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a laboratory-based study on the degradation of labeled glyphosate.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results soil_collection Soil Collection & Characterization application Application to Soil Samples soil_collection->application glyphosate_prep Prepare Labeled Glyphosate Solution glyphosate_prep->application incubation Incubation under Controlled Conditions application->incubation sampling Time-course Sampling incubation->sampling co2_trapping 14CO2 Trapping & Measurement incubation->co2_trapping extraction Solvent Extraction sampling->extraction quantification HPLC / LSC for 14C-Glyphosate & Metabolites extraction->quantification kinetics Degradation Kinetics & Half-life Calculation quantification->kinetics co2_trapping->kinetics

Caption: Workflow for a Labeled Glyphosate Degradation Study.

Signaling Pathways of Glyphosate Degradation

Glyphosate is primarily degraded by soil microorganisms through two main pathways. The predominant pathway leads to the formation of aminomethylphosphonic acid (AMPA). A secondary pathway involves the cleavage of the C-P bond to form sarcosine.

G cluster_pathway1 AMPA Pathway cluster_pathway2 Sarcosine Pathway cluster_further_degradation Further Degradation glyphosate Glyphosate ampa AMPA (Aminomethylphosphonic acid) glyphosate->ampa Glyphosate oxidoreductase glyoxylate Glyoxylate glyphosate->glyoxylate Glyphosate oxidoreductase sarcosine Sarcosine glyphosate->sarcosine C-P Lyase phosphate Phosphate glyphosate->phosphate C-P Lyase co2 CO2 ampa->co2 glyoxylate->co2 sarcosine->co2 phosphate->co2

Caption: Major Microbial Degradation Pathways of Glyphosate.

References

Assessing the Metabolic Fate of (Aminomethyl)phosphonic Acid: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

(Aminomethyl)phosphonic acid (AMPA) is the primary metabolite of the widely used herbicide glyphosate (B1671968) and is also a degradation product of aminopolyphosphonates found in industrial detergents.[1] Its presence in biological and environmental samples is a key indicator of exposure to these compounds. Accurate quantification of AMPA is crucial for researchers, scientists, and drug development professionals studying its metabolic fate, bioaccumulation, and potential toxicological effects. This guide provides a comparative analysis of the predominant analytical methodology utilizing isotopically labeled (Aminomethyl)phosphonic acid-13C,15N as an internal standard versus alternative analytical approaches.

The use of stable isotope-labeled internal standards, such as this compound, in conjunction with mass spectrometry is considered the gold standard for the quantification of small molecules like AMPA from complex biological matrices. This is due to its ability to accurately account for sample loss during preparation and for matrix effects during analysis.

Quantitative Data Comparison

The following table summarizes typical limits of quantification (LOQ) for AMPA achieved in human urine using different analytical approaches. Isotope dilution mass spectrometry, which employs this compound, generally provides the highest sensitivity.

Analytical MethodInternal StandardMatrixLimit of Quantification (LOQ)Reference
LC-MS/MS with DerivatizationAMPA-13C,15N-d2 Human Urine0.04 µg/L[2]
GC-MS/MS with Derivatization13C, 15N, D2-AMPA Human UrineNot Specified[3]
LC-MS/MS without DerivatizationIsotope-enriched moleculesWater0.02 µg/L[4]

Experimental Methodologies

Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

This method is a highly sensitive and specific approach for the quantification of AMPA in biological fluids.

Protocol:

  • Sample Preparation: 500 µL of a urine sample is spiked with a known concentration of this compound-d2 internal standard.[5]

  • Solid Phase Extraction (SPE): The sample is diluted and loaded onto a polymeric reversed-phase SPE column. This step helps to remove interfering substances from the matrix. The column is then washed.[5]

  • Derivatization: The extract is mixed with a sodium borate (B1201080) buffer and a derivatizing agent such as 9-fluorenylmethylchloroformate (FMOC-Cl) in acetonitrile. The mixture is incubated to allow for the chemical derivatization of AMPA, which improves its chromatographic retention and detection sensitivity.[6][7]

  • LC-MS/MS Analysis: The derivatized sample is then analyzed by LC-MS/MS. The analyte and the internal standard are separated on a chromatographic column and detected by a mass spectrometer. The ratio of the signal from the native AMPA to the isotopically labeled internal standard is used to calculate the concentration of AMPA in the original sample.[4]

Alternative Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with Derivatization

An alternative, though less common, method for AMPA quantification involves gas chromatography.

Protocol:

  • Sample Preparation and Extraction: Similar to the LC-MS/MS method, a urine sample is spiked with an isotopically labeled internal standard, such as 13C, 15N, D2-AMPA. The sample then undergoes a solid-phase extraction.[3]

  • Derivatization: The extracted AMPA is derivatized to make it volatile for GC analysis. This often involves a two-step process, for example, with trifluoroacetic anhydride (B1165640) (TFAA) and 2,2,2-trifluoroethanol (B45653) (TFE).[3]

  • GC-MS/MS Analysis: The derivatized sample is injected into a gas chromatograph for separation, followed by detection and quantification using a tandem mass spectrometer.[3]

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the primary analytical method and a relevant biological consideration.

cluster_workflow Isotope Dilution LC-MS/MS Workflow for AMPA Quantification sample Urine Sample Collection spike Spiking with This compound sample->spike Addition of Internal Standard spe Solid Phase Extraction (SPE) spike->spe Sample Cleanup derivatize Derivatization with FMOC-Cl spe->derivatize Increased Lipophilicity lcms LC-MS/MS Analysis derivatize->lcms Injection quant Quantification lcms->quant Data Analysis

Caption: Experimental workflow for AMPA quantification.

cluster_exposure Human Exposure and Excretion Pathways of AMPA glyphosate Glyphosate Exposure (e.g., Diet) body Human Body (Minimal Metabolism) glyphosate->body detergents Aminopolyphosphonate Exposure (e.g., Detergents) detergents->body urine Urinary Excretion body->urine Primary Route feces Fecal Excretion body->feces Secondary Route

Caption: AMPA exposure and excretion pathways.

Comparison of Methodologies

The primary advantage of using this compound as an internal standard in an isotope dilution mass spectrometry method is the high degree of accuracy and precision it affords. Because the internal standard is chemically identical to the analyte, it behaves similarly during sample extraction, derivatization, and chromatographic separation. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard, allowing for accurate correction. Furthermore, the labeled standard helps to compensate for ion suppression or enhancement effects in the mass spectrometer, which are common issues when analyzing complex biological matrices.

Alternative methods that do not use a stable isotope-labeled internal standard may be more susceptible to inaccuracies due to incomplete recovery of the analyte during sample preparation and matrix effects during analysis. While other types of internal standards can be used, they may not perfectly mimic the behavior of AMPA, leading to less reliable quantification. Non-mass spectrometric methods, such as immunoassays, may also be used for screening but generally lack the specificity and sensitivity of MS-based methods and are more prone to cross-reactivity with other molecules.

References

A Head-to-Head Battle: Unveiling the Optimal Internal Standard for Accurate AMPA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for precise and reliable quantification of the neurotransmitter AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of the performance of different internal standards, supported by experimental data, to inform the selection of the most suitable analytical strategy.

The consensus within the scientific community, strongly supported by extensive research, points towards the unequivocal superiority of stable isotope-labeled internal standards (SIL-ISs) for AMPA quantification, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The structural and physicochemical similarity of a SIL-IS to the analyte of interest ensures it faithfully mimics the analyte's behavior throughout the analytical process, from extraction to ionization, thereby providing the most accurate correction for experimental variability.

While the concept of using a structural analog as an internal standard exists, its application for AMPA quantification is largely absent from the peer-reviewed literature. This absence is a significant indicator of the challenges and potential inaccuracies associated with this approach for a small, polar molecule like AMPA. Structural analogs, despite their similarities, can exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte, leading to unreliable quantification.[1][2]

A study comparing a structural analogue with a stable isotope-labeled analogue for the quantification of angiotensin IV in rat brain dialysates concluded that the structural analogue was not suitable as an internal standard.[3] In contrast, the use of the SIL-IS was deemed indispensable for achieving the required precision and accuracy.[3] This finding, although for a different analyte, underscores the fundamental advantages of using a chemically identical, mass-differentiated internal standard.

Performance Data: Stable Isotope-Labeled Internal Standards for AMPA Quantification

The following table summarizes the performance of commonly used stable isotope-labeled internal standards for AMPA quantification from various studies. These standards, such as ¹³C,¹⁵N-AMPA and ¹³C,¹⁵N,D₂-AMPA, consistently deliver high accuracy and precision across different biological and environmental matrices.

Internal StandardMatrixAnalytical MethodRecovery (%)Precision (RSD %)Linearity (R²)Reference
¹³C,¹⁵N,D₂-AMPADrinking WaterLC-MS/MS96 - 1027.9 - 15>0.99[4]
¹³C,¹⁵N,D₂-AMPAHard WaterLC-MS/MSNot ReportedNot Reported>0.99[5]
¹³C,¹⁵N-AMPAHoneyLC-MS/MS90 - 1116.7>0.998[6]
¹³C,¹⁵N-AMPAMilkLC-MS/MS89 - 107≤7.4>0.995[7][8]
¹³C,¹⁵N-AMPAUrineLC-MS/MS89 - 107≤11.4>0.99[7]
¹³C,¹⁵N-AMPAWaterLC-MS/MS80 - 120<6Not Reported[9]

RSD: Relative Standard Deviation R²: Coefficient of Determination

Experimental Protocol: A Validated LC-MS/MS Method for AMPA Quantification

This section details a representative experimental protocol for the quantification of AMPA in a biological matrix using a stable isotope-labeled internal standard. This method is a composite of best practices found in the cited literature.[4][5][6][7]

1. Sample Preparation:

  • To a 1 mL aliquot of the sample (e.g., urine, plasma, or water), add a known amount of the stable isotope-labeled internal standard (e.g., 20 µL of a 1 µg/mL solution of ¹³C,¹⁵N,D₂-AMPA).

  • For complex matrices like milk or plasma, a protein precipitation step is necessary. Add 3 mL of an acidified aqueous solution (e.g., water with 1% formic acid) and vortex vigorously.[7][8]

  • Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube. For some matrices, an additional solid-phase extraction (SPE) cleanup step may be required to remove interfering substances.[8]

  • The final extract is then transferred to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A mixed-mode column, such as a reversed-phase/weak anion-exchange column, is often used to achieve good retention and separation of the polar AMPA molecule.[5][6]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute AMPA and its internal standard.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10-50 µL.[5]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for AMPA analysis.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both AMPA and its stable isotope-labeled internal standard to ensure selectivity and accurate quantification. For example:

      • AMPA: m/z 110.0 -> 79.0[9]

      • ¹³C,¹⁵N,D₂-AMPA: m/z 114.0 -> 81.0 (example transition, exact m/z will depend on the specific labeled standard)

3. Quantification:

  • A calibration curve is constructed by analyzing a series of standards containing known concentrations of AMPA and a constant concentration of the internal standard.

  • The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

  • The concentration of AMPA in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Workflow for AMPA Quantification using a Stable Isotope-Labeled Internal Standarddot

AMPA_Quantification_Workflow Sample Sample Add_IS Add_IS Sample->Add_IS Extraction Extraction Add_IS->Extraction Cleanup Cleanup Extraction->Cleanup LC_Separation LC_Separation Cleanup->LC_Separation MS_Detection MS_Detection LC_Separation->MS_Detection Peak_Integration Peak_Integration MS_Detection->Peak_Integration Ratio_Calculation Ratio_Calculation Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

References

Validating the Use of (Aminomethyl)phosphonic acid-13C,15N as a Tracer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating and utilizing (Aminomethyl)phosphonic acid-13C,15N as a novel metabolic tracer. As a structural analog of the amino acid glycine (B1666218), this isotopically labeled compound presents a unique opportunity to probe one-carbon metabolism and related pathways. This document compares its potential application with the established use of isotopically labeled glycine, offering supporting data from glycine tracer studies as a benchmark for performance.

Introduction to this compound as a Potential Tracer

(Aminomethyl)phosphonic acid (AMPA) is widely recognized as the primary metabolite of the herbicide glyphosate. Structurally, AMPA is an analog of the non-essential amino acid glycine. This structural similarity suggests that this compound could serve as a tracer to investigate metabolic pathways involving glycine. Of particular interest is its potential to act as an inhibitor of the enzyme serine hydroxymethyltransferase (SHMT), a key player in the interconversion of serine and glycine, which is central to one-carbon metabolism. The dual labeling with ¹³C and ¹⁵N allows for the simultaneous tracing of both the carbon skeleton and the amino group, providing a more comprehensive view of its metabolic fate.

While direct experimental validation of this compound as a metabolic tracer is not yet extensively documented in peer-reviewed literature, its application as an internal standard in analytical chemistry for the quantification of AMPA is established. This guide, therefore, draws parallels with the well-documented use of ¹³C and ¹⁵N labeled glycine as a tracer to provide a basis for experimental design and data interpretation.

Performance Comparison with an Established Tracer: Labeled Glycine

To evaluate the potential performance of this compound, we present data from a study that utilized [1,2-¹³C₂]glycine to quantify glycine turnover and its metabolic fate in healthy human subjects. This data serves as a benchmark for the types of quantitative insights that could be gained from a tracer designed to probe glycine metabolism.

Table 1: Quantitative Metabolic Flux Data from a [1,2-¹³C₂]glycine Tracer Study

ParameterMean Value (μmol·kg⁻¹·h⁻¹)Standard Error of the Mean (SEM)
Glycine Flux48734
Glycine Decarboxylation19041
Glycine-to-Serine Conversion10214
Serine Synthesis from Glycine-derived One-Carbon Units478
De Novo Serine Synthesis15419

Data sourced from a study quantifying glycine turnover and decarboxylation rates in healthy men and women using primed, constant infusions of [1,2-¹³C₂]glycine.[1]

Experimental Protocols

The following is a detailed methodology for a key experiment using an established glycine tracer, which can be adapted for the validation of this compound.

Protocol: In Vivo Glycine Flux Measurement using [1,2-¹³C₂]glycine

1. Objective: To quantify whole-body glycine turnover and the rate of its decarboxylation.

2. Materials:

  • [1,2-¹³C₂]glycine (99 atom % ¹³C)
  • Sterile saline solution
  • Infusion pumps
  • Gas chromatograph-mass spectrometer (GC-MS)
  • Isotope ratio mass spectrometer (IRMS) for breath analysis

3. Procedure:

  • Subject Preparation: Subjects are studied in a post-absorptive state (overnight fast).
  • Tracer Preparation: A priming dose and a constant infusion solution of [1,2-¹³C₂]glycine in sterile saline are prepared.
  • Tracer Administration: A priming dose of the tracer is administered intravenously to rapidly achieve isotopic equilibrium, followed by a continuous infusion for a period of several hours (e.g., 4 hours).
  • Sample Collection:
  • Blood: Blood samples are collected at baseline and at regular intervals during the infusion to measure plasma glycine isotopic enrichment.
  • Breath: Breath samples are collected to measure the enrichment of ¹³CO₂ arising from the decarboxylation of the [2-¹³C]glycine carbon.
  • Sample Preparation:
  • Plasma: Plasma is separated from blood samples by centrifugation. Amino acids are then extracted and derivatized for GC-MS analysis.
  • Analysis:
  • GC-MS: The isotopic enrichment of glycine in plasma is determined by monitoring the appropriate mass-to-charge ratios of the derivatized amino acid.
  • IRMS: The ¹³CO₂ enrichment in breath samples is measured to determine the rate of glycine decarboxylation.
  • Data Calculation:
  • Glycine Flux: Calculated using the dilution of the infused tracer in the plasma pool at isotopic steady state.
  • Glycine Decarboxylation Rate: Calculated from the rate of ¹³CO₂ excretion in breath, corrected for the whole-body carbon dioxide production rate.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of this compound as a tracer.

G cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_c Serine Glycine_c Glycine Serine_c->Glycine_c SHMT1 Serine_m Serine Serine_c->Serine_m Transport Glycine_c->Serine_c SHMT1 MethyleneTHF_c 5,10-Methylene-THF Glycine_c->MethyleneTHF_c Glycine Cleavage System (minor in cytosol) Glycine_m Glycine Glycine_c->Glycine_m Transport THF_c THF THF_c->MethyleneTHF_c Purine_Synth Purine Synthesis MethyleneTHF_c->Purine_Synth Thymidylate_Synth Thymidylate Synthesis MethyleneTHF_c->Thymidylate_Synth Serine_m->Serine_c Transport Serine_m->Glycine_m SHMT2 Glycine_m->Glycine_c Transport Glycine_m->Serine_m SHMT2 MethyleneTHF_m 5,10-Methylene-THF Glycine_m->MethyleneTHF_m Glycine Cleavage System (major) CO2 CO₂ + NH₄⁺ Glycine_m->CO2 Glycine Cleavage System (major) THF_m THF MethyleneTHF_m->MethyleneTHF_c Formate Transport MethyleneTHF_m->THF_m AMPA (Aminomethyl)phosphonic acid (Glycine Analog) AMPA->Glycine_c Potential Inhibition AMPA->Glycine_m

Caption: Glycine metabolism and one-carbon transfer, with the potential inhibitory role of AMPA.

G A Tracer Selection and Experimental Design B Isotopically Labeled Tracer Administration (e.g., this compound) A->B C Sample Collection (Blood, Urine, Tissue, Breath) B->C D Sample Preparation (Extraction, Derivatization) C->D E Analytical Measurement (MS, NMR) D->E F Data Analysis (Isotopic Enrichment, Flux Calculation) E->F G Metabolic Pathway Modeling and Interpretation F->G

Caption: General experimental workflow for a metabolic tracer study.

Conclusion and Future Directions

The structural analogy of (Aminomethyl)phosphonic acid to glycine provides a strong rationale for exploring the use of this compound as a novel tracer for investigating one-carbon metabolism. The established methodologies and quantitative data from labeled glycine tracer studies offer a valuable roadmap and comparative benchmark for its validation.

Future research should focus on direct experimental validation of this compound as a tracer. This would involve in vitro and in vivo studies to determine its uptake, metabolic fate, and the extent to which it participates in or perturbs glycine-related metabolic pathways. Such studies will be crucial in establishing its utility and limitations as a tool for researchers, scientists, and drug development professionals.

References

comparative study of different extraction methods for AMPA from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) in complex biological matrices is a critical yet challenging task. The inherent polarity of AMPA, coupled with the intricate nature of matrices such as plasma, cerebrospinal fluid (CSF), and tissue homogenates, necessitates robust and efficient extraction methods to ensure reliable analytical results. This guide provides an objective comparison of common extraction techniques, supported by available experimental data, to aid in the selection of the most appropriate method for your research needs.

The primary hurdles in AMPA analysis from biological samples are low recovery rates and significant matrix effects, which can suppress or enhance the analyte signal during detection, leading to inaccurate quantification.[1] Effective sample preparation is therefore paramount to minimize these interferences and achieve the desired sensitivity and reproducibility. The most widely employed techniques for AMPA extraction include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method offers distinct advantages and disadvantages in terms of selectivity, recovery, throughput, and cost.

Comparative Analysis of Extraction Methods

The selection of an optimal extraction method is a balance between the required analytical performance and practical considerations such as sample volume, throughput, and available resources. Below is a summary of the performance of different extraction methods for AMPA based on published literature. It is important to note that direct comparison is challenging due to the variability in matrices, analytical platforms, and validation parameters across different studies.

Extraction Method Matrix Recovery (%) Limit of Quantification (LOQ) Key Advantages Key Disadvantages Citation(s)
Protein Precipitation (PPT) Plasma, TissueGenerally lower and more variableTypically higher than SPESimple, fast, low cost, high throughputLow selectivity, significant matrix effects, potential for analyte loss[2][3]
Liquid-Liquid Extraction (LLE) Plasma, Urine75-105%0.34 mg/kg (in soybean)Good for removing non-polar interferences, relatively low costCan be labor-intensive, uses large volumes of organic solvents, emulsion formation can be an issue[4]
Solid-Phase Extraction (SPE) Honey, Beebread, Urine76-111%5 µg/kgHigh selectivity, good cleanup, high recovery, amenable to automationHigher cost per sample, can be more time-consuming for method development[5]
Supported Liquid Membrane (SLM) Extraction Food Samples29-56%0.210 µg/gHigh enrichment factorLong extraction times, lower recovery for highly polar analytes like AMPA[6][7]

In-Depth Look at Extraction Methodologies

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, typically by adding an organic solvent (e.g., acetonitrile (B52724), methanol) or an acid (e.g., trichloroacetic acid).[2] While this technique is simple and cost-effective, it often provides a crude cleanup, leaving behind other matrix components that can interfere with the analysis.[3] This can lead to significant matrix effects and lower sensitivity.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, AMPA can be selectively partitioned into one phase, leaving interfering compounds in the other. LLE can provide a cleaner extract than PPT but can be more time-consuming and prone to emulsion formation.[4]

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient method for sample cleanup and concentration.[8] It utilizes a solid sorbent packed in a cartridge or well plate to retain the analyte of interest while matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. SPE can significantly reduce matrix effects and improve sensitivity, making it a preferred method for demanding applications.[5] However, it is generally more expensive and requires more extensive method development compared to PPT and LLE.

Experimental Workflow for AMPA Analysis

The following diagram illustrates a typical workflow for the analysis of AMPA from complex biological matrices, highlighting the integration of different extraction techniques.

AMPA Extraction Workflow General Workflow for AMPA Analysis from Complex Matrices cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis SampleCollection Sample Collection (Plasma, CSF, Tissue) Homogenization Tissue Homogenization (if applicable) SampleCollection->Homogenization Pretreatment Sample Pre-treatment (e.g., pH adjustment, IS spiking) SampleCollection->Pretreatment Homogenization->Pretreatment PPT Protein Precipitation (PPT) Pretreatment->PPT Simple & Fast LLE Liquid-Liquid Extraction (LLE) Pretreatment->LLE Good for Non-polar Interferences SPE Solid-Phase Extraction (SPE) Pretreatment->SPE High Selectivity Evaporation Evaporation & Reconstitution PPT->Evaporation LLE->Evaporation SPE->Evaporation Derivatization Derivatization (optional) Evaporation->Derivatization LCMS LC-MS/MS Analysis Evaporation->LCMS Direct Injection Derivatization->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: A generalized workflow for the analysis of AMPA from complex biological matrices.

Detailed Experimental Protocols

The following are generalized protocols for each of the primary extraction methods. It is crucial to optimize these protocols for the specific matrix and analytical instrumentation being used.

Protein Precipitation (PPT) Protocol for Plasma
  • Sample Preparation: Allow frozen plasma samples to thaw at room temperature. Vortex to ensure homogeneity.

  • Internal Standard Spiking: Spike 100 µL of plasma with an appropriate internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for CSF
  • Sample Preparation: Use 200 µL of cerebrospinal fluid (CSF).

  • Internal Standard Spiking: Spike the CSF sample with an appropriate internal standard.

  • pH Adjustment: Adjust the pH of the sample to acidic (e.g., pH 2-3) with a suitable acid to protonate AMPA.

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Mixing: Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Transfer the organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the extract in mobile phase.

Solid-Phase Extraction (SPE) Protocol for Tissue Homogenate
  • Tissue Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) to create a homogenate.[9] Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.

  • Sample Loading: Load the tissue homogenate supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove neutral and acidic interferences.

  • Elution: Elute the retained AMPA with 1 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.

Conclusion

The choice of an appropriate extraction method is a critical determinant of the success of AMPA quantification in complex biological matrices. Protein precipitation offers a rapid but less clean extraction, suitable for high-throughput screening where lower sensitivity can be tolerated. Liquid-liquid extraction provides a cleaner sample than PPT and is a cost-effective option for many applications. For the most demanding analyses requiring high sensitivity and minimal matrix effects, solid-phase extraction is the method of choice, despite its higher cost and complexity. The protocols and comparative data presented in this guide serve as a starting point for the development and optimization of a robust and reliable bioanalytical method for AMPA.

References

Safety Operating Guide

Proper Disposal of (Aminomethyl)phosphonic acid-13C,15N: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of (Aminomethyl)phosphonic acid-13C,15N, a stable isotope-labeled compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Considerations

(Aminomethyl)phosphonic acid, also known as AMPA, can be a corrosive solid that may cause severe skin burns and eye damage.[1] It can be harmful if swallowed and may cause irritation to the respiratory tract if inhaled.[1][2] Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or under a chemical fume hood.[1]

The isotopic labeling with 13C and 15N does not make the compound radioactive, as these are stable isotopes.[3][] Therefore, no special precautions for radioactivity are required, and the disposal procedure is identical to that for the unlabeled compound.[3]

Core Disposal Protocol

The required and recommended method for the disposal of this compound is through a licensed professional waste disposal company.[1][2][5] This ensures that the compound is managed in compliance with all applicable local, state, and federal hazardous waste regulations.[1][2]

Step-by-Step Disposal Procedure:

  • Collection:

    • Collect surplus and non-recyclable this compound in a suitable, closed, and clearly labeled container.[1][2]

    • If handling a solid form, avoid creating dust.[1][2] Sweep up solid material and place it directly into the designated waste container.[1]

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated location.

    • Ensure the storage area is designated for chemical waste and is away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[1][5]

    • The typical disposal method for this type of chemical is high-temperature incineration in a specially equipped facility.[1]

  • Disposal of Contaminated Materials:

    • Any items that have come into contact with this compound, such as PPE (gloves, etc.), weigh boats, spatulas, and empty product containers, must be treated as hazardous waste.[1]

    • Dispose of these contaminated materials in the same manner as the unused product.[1][2][5]

Prohibited Disposal Methods:

  • DO NOT discard this compound or its containers in the regular trash.[1]

  • DO NOT pour this chemical down the drain.[1] Improper disposal can lead to environmental contamination and may damage wastewater treatment systems.[1]

Data Presentation

No specific quantitative data for disposal (e.g., concentration limits for sewer disposal) are provided in safety data sheets, as the primary disposal method is through a licensed contractor. The key hazard information is summarized below.

Hazard ClassificationDescription
Skin Corrosion/Irritation Causes skin irritation. Some forms may cause severe skin burns.[1][2]
Eye Damage/Irritation Causes serious eye irritation. Some forms may cause severe eye damage.[1][2]
Acute Toxicity (Oral) May be harmful if swallowed.[1][2]
Acute Toxicity (Inhalation) May be harmful if inhaled; can be destructive to mucous membranes and the upper respiratory tract.[1][2]

Experimental Protocols

Safety data sheets do not recommend any laboratory-scale experimental protocols for the neutralization or chemical degradation of this compound for disposal purposes. The standard and required procedure is disposal via a licensed waste management company that utilizes high-temperature incineration.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Material Identified for Disposal: This compound is_contaminated Is material surplus chemical or contaminated labware? start->is_contaminated collect_waste Place in a closed, labeled hazardous waste container. is_contaminated->collect_waste Yes no_trash Do NOT discard in regular trash. no_drain Do NOT pour down the drain. note_ppe Treat all contaminated PPE and labware as hazardous waste. collect_waste->note_ppe store_waste Store in a cool, dry, well-ventilated area away from incompatible materials. collect_waste->store_waste note_ppe->store_waste contact_ehs Contact licensed hazardous waste disposal company (or institution's EHS). store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (Aminomethyl)phosphonic acid-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Aminomethyl)phosphonic acid-13C,15N. Adherence to these procedures is essential for ensuring personal safety and maintaining a safe laboratory environment.

This compound , an isotopically labeled compound, is utilized in various research applications. While the stable isotopes ¹³C and ¹⁵N are not radioactive, the chemical properties of the parent compound necessitate careful handling to avoid potential health hazards.[1][2] The primary hazards associated with this compound include skin and eye irritation.[3]

Hazard Communication

  • Signal Word: Warning[3]

  • Hazard Statements: Causes skin irritation. Causes serious eye irritation.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment.

Protection Type Recommended Equipment Specifications and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect gloves prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles. A face shield is also recommended.Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]
Skin and Body Protection Laboratory coat, protective clothing.Wear appropriate protective clothing to prevent skin exposure.[4][5]
Respiratory Protection NIOSH/MSHA approved respirator (if working with powder or potential for aerosolization).Use in a well-ventilated area, preferably a chemical fume hood.[4][6]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure a certified chemical fume hood is available and operational.[4][6]

    • Verify that an eyewash station and safety shower are readily accessible.[4]

    • Gather all necessary PPE as outlined in the table above.

    • Prepare a designated and clearly labeled workspace for handling the compound to prevent cross-contamination.[2]

  • Handling the Compound:

    • Don all required PPE before handling the substance.

    • Conduct all manipulations of the compound, especially when handling the solid form, within the chemical fume hood to minimize inhalation exposure.[6]

    • Avoid the formation of dust and aerosols.[3]

    • Keep the container tightly closed when not in use.[4]

  • Post-Handling:

    • Thoroughly wash hands, forearms, and face after handling.[3]

    • Decontaminate the work area.

    • Remove and properly store or dispose of PPE.

Emergency Procedures

Scenario Immediate Action
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
Skin Contact Take off contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, get medical advice/attention.[3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]
Spill Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation. Prevent the substance from entering drains. Use an absorbent material to clean up the spill and place it in a suitable, closed container for disposal.[3][4][6]

Disposal Plan

All waste containing this compound should be treated as chemical waste.

  • Waste Collection: Collect waste in a clearly labeled, sealed container.

  • Disposal Regulations: Dispose of contaminated materials in accordance with local, state, and federal regulations for chemical waste.[2] As stable isotopes are not radioactive, no special precautions for radioactivity are necessary.[2]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Gather PPE & Prepare Workspace Handling Handle in Fume Hood Prep->Handling Proceed with Caution PostHandling Decontaminate & Wash Handling->PostHandling After Use Disposal Dispose as Chemical Waste PostHandling->Disposal Waste Collection

Caption: Safe handling workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。